molecular formula C8H13ClN2O3S B1281242 n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl CAS No. 83209-83-0

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl

Cat. No.: B1281242
CAS No.: 83209-83-0
M. Wt: 252.72 g/mol
InChI Key: PWXSODKMZNUMBY-UHFFFAOYSA-N
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Description

N-(4-amino-3-methoxyphenyl)methanesulfonamide hcl is a useful research compound. Its molecular formula is C8H13ClN2O3S and its molecular weight is 252.72 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-amino-3-methoxyphenyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O3S.ClH/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXSODKMZNUMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482629
Record name n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl
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Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83209-83-0
Record name Methanesulfonamide, N-(4-amino-3-methoxyphenyl)-, hydrochloride (1:1)
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Record name n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl
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Record name N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride, a key intermediate in the production of the antineoplastic agent Amsacrine.[1] Intended for researchers, scientists, and professionals in drug development, this document details a reliable and well-documented synthetic pathway, complete with step-by-step protocols, mechanistic insights, and thorough analytical validation.

Introduction: The Significance of a Versatile Intermediate

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a substituted aromatic sulfonamide that has garnered significant attention in medicinal chemistry. Its structural features, including a reactive amino group and a methoxy-substituted phenyl ring, make it a valuable building block for the synthesis of more complex molecules.[1] Most notably, it serves as a crucial precursor to Amsacrine, a DNA intercalator used in the treatment of certain types of cancer.[1] The methoxy substitution on the phenyl ring enhances its solubility and reactivity in comparison to unsubstituted sulfonamides, further broadening its utility in organic synthesis.[1] This guide will focus on a robust and reproducible multi-step synthesis of this important compound, providing the necessary detail for its successful laboratory-scale preparation.

A Validated Synthetic Pathway: From 2-Methoxyaniline to the Final Product

The most logical and well-established route for the synthesis of this compound commences with the commercially available starting material, 2-methoxyaniline. The overall pathway can be dissected into four primary stages:

  • Protection and Nitration: The synthesis begins with the protection of the amino group of 2-methoxyaniline via acetylation, followed by a regioselective nitration to introduce a nitro group at the para position relative to the amino group. Subsequent hydrolysis removes the acetyl protecting group to yield the key intermediate, 2-methoxy-4-nitroaniline.

  • Methanesulfonylation: The newly synthesized 2-methoxy-4-nitroaniline is then reacted with methanesulfonyl chloride in the presence of a base to form N-(3-methoxy-4-nitrophenyl)methanesulfonamide.

  • Reduction of the Nitro Group: The nitro group of the methanesulfonamide intermediate is then selectively reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Hydrochloride Salt Formation: The final step involves the conversion of the free base of N-(4-amino-3-methoxyphenyl)methanesulfonamide into its more stable and water-soluble hydrochloride salt.

This multi-step approach ensures high yields and purity of the final product by carefully controlling the reactivity of the functional groups at each stage.

Synthesis_Pathway A 2-Methoxyaniline B N-(2-methoxyphenyl)acetamide A->B 1. Acetic Anhydride C N-(2-methoxy-4-nitrophenyl)acetamide B->C 2. Nitrating Mixture D 2-Methoxy-4-nitroaniline C->D 3. Hydrolysis E N-(3-methoxy-4-nitrophenyl)methanesulfonamide D->E 4. Methanesulfonyl Chloride F N-(4-amino-3-methoxyphenyl)methanesulfonamide E->F 5. H2, Pd/C G This compound F->G 6. HCl

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

PART 1: Synthesis of 2-Methoxy-4-nitroaniline

This initial phase involves a three-step sequence to produce the key intermediate, 2-methoxy-4-nitroaniline.

Step 1: Acetylation of 2-Methoxyaniline

  • Rationale: The acetylation of the amino group in 2-methoxyaniline serves to protect it from oxidation and to direct the subsequent nitration to the desired para position. Acetic anhydride is a cost-effective and efficient acetylating agent.

  • Procedure:

    • In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup, combine 123.2 g (1.0 mol) of 2-methoxyaniline and 150 g (2.5 mol) of acetic acid.

    • Heat the mixture to 115°C. The water generated during the reaction should be removed by distillation.

    • Monitor the reaction progress by Gas Chromatography (GC). After approximately 6 hours, the reaction should be complete. The resulting product is an acetic acid solution of N-(2-methoxyphenyl)acetamide.

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

  • Rationale: The nitration is carried out at a low temperature to control the exothermic reaction and to ensure the regioselective introduction of the nitro group at the 4-position, which is activated by the ortho-methoxy and para-acetamido groups.

  • Procedure:

    • Cool the acetic acid solution of N-(2-methoxyphenyl)acetamide from the previous step to 0-10°C in an ice bath.

    • Slowly add 77.2 g (1.2 mol) of fuming nitric acid dropwise to the cooled solution over a period of 1 hour, ensuring the temperature is maintained between 0-10°C.

    • After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 2 hours. Monitor the reaction by GC to confirm the complete consumption of the starting material.

    • To the reaction mixture, add 100 g of deionized water and allow it to stand for 30 minutes.

    • Filter the resulting precipitate to obtain crude N-(2-methoxy-4-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide

  • Rationale: The final step in this sequence is the deprotection of the amino group by hydrolysis of the acetamide under basic conditions.

  • Procedure:

    • In a suitable reaction vessel, add the crude N-(2-methoxy-4-nitrophenyl)acetamide to 200 g of water.

    • Add 48.0 g (1.2 mol) of sodium hydroxide.

    • Heat the mixture to 100°C and maintain this temperature for 2 hours, with stirring. Monitor the reaction by GC.

    • Once the hydrolysis is complete, cool the reaction mixture to 0-5°C.

    • Filter the precipitated product, wash the filter cake with 300 mL of deionized water, and dry the solid to obtain 2-methoxy-4-nitroaniline. The expected yield is approximately 95%.

PART 2: Synthesis of this compound

Step 4: Methanesulfonylation of 2-Methoxy-4-nitroaniline

  • Rationale: This step introduces the methanesulfonyl group onto the amino functionality. The use of a base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, thus driving the reaction to completion.

  • Procedure:

    • In a dried reaction flask, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 eq) to the cooled solution.

    • If using DCM as a solvent, add triethylamine (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(3-methoxy-4-nitrophenyl)methanesulfonamide.

Step 5: Catalytic Hydrogenation of N-(3-methoxy-4-nitrophenyl)methanesulfonamide

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[2] This method offers high chemoselectivity, leaving other functional groups intact.

  • Procedure:

    • Dissolve the crude N-(3-methoxy-4-nitrophenyl)methanesulfonamide (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-amino-3-methoxyphenyl)methanesulfonamide as a free base.

Step 6: Formation of the Hydrochloride Salt

  • Rationale: The conversion to the hydrochloride salt is performed to improve the stability and handling of the final compound. It also enhances its water solubility, which can be advantageous for certain applications.

  • Procedure:

    • Dissolve the crude N-(4-amino-3-methoxyphenyl)methanesulfonamide in a minimal amount of methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in ethanol or isopropanol dropwise with stirring until the solution becomes acidic.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification and Characterization

Purification

The final product, this compound, can be purified by recrystallization. A common and effective solvent system for recrystallization is a mixture of methanol and ethyl acetate (e.g., in a 1:3 ratio).[1] This process typically yields the product as needle-like crystals.[1]

Characterization Data

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
N-(4-amino-3-methoxyphenyl)methanesulfonamideC₈H₁₂N₂O₃S216.26--
This compoundC₈H₁₃ClN₂O₃S252.72Needle-like crystals183–185[1]

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum of this compound would show characteristic signals for the methoxy and methanesulfonyl protons, as well as the aromatic protons.

    • δ 3.08 (s, 3H, SO₂CH₃)[1]

    • δ 3.81 (s, 3H, OCH₃)[1]

    • δ 6.85–7.12 (m, 3H, Ar-H)[1]

    • Signals for the -NH₃⁺ and -SO₂NH- protons would also be present, likely as broad singlets.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would provide further structural confirmation. Based on related structures, the following approximate chemical shifts can be expected:

    • δ ~40 (SO₂CH₃)

    • δ ~56 (OCH₃)

    • δ ~110-145 (Aromatic carbons)

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the different functional groups present in the molecule.

    • N-H stretching vibrations (amine and sulfonamide): ~3300-3400 cm⁻¹

    • Asymmetric and symmetric SO₂ stretching vibrations: ~1330-1320 cm⁻¹ and ~1160-1140 cm⁻¹, respectively.

    • S-N stretching vibration: ~930-830 cm⁻¹

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound, a vital intermediate in pharmaceutical synthesis. By following the provided step-by-step protocols and understanding the rationale behind each experimental choice, researchers can confidently produce this compound with high yield and purity. The comprehensive characterization data serves as a benchmark for analytical validation, ensuring the integrity of the synthesized material. This guide is intended to be a valuable resource for scientists engaged in organic synthesis and drug development, facilitating the advancement of research in these critical fields.

References

  • Zeitschrift für Naturforschung B. Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Available from: [Link]

  • Royal Society of Chemistry. Supporting information: - The Royal Society of Chemistry. Available from: [Link]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(4-amino-3-methoxyphenyl)methanesulfonamide Hydrochloride (HCl) is a sulfonamide derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including the anticancer drug Amsacrine.[1] A thorough understanding of its physicochemical properties is paramount for researchers, process chemists, and formulation scientists to ensure consistent quality, optimize reaction conditions, and develop stable, bioavailable drug products. This guide provides a comprehensive framework for the characterization of this compound, detailing not only its known attributes but also the authoritative, field-proven experimental protocols required to elucidate its complete physicochemical profile. We will explore its chemical identity, ionization behavior, solubility, and stability, grounding our discussion in the practical context of pharmaceutical development.

Section 1: Chemical Identity and Structural Rationale

A precise definition of a molecule's identity is the foundation of all subsequent scientific investigation. This section outlines the fundamental descriptors for N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl and discusses the influence of its structural motifs on its chemical behavior.

Core Compound Identifiers

The unambiguous identification of this intermediate is ensured by the following key data points.

IdentifierValueSource(s)
IUPAC Name N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride[2]
CAS Number 83209-83-0[1][3][4][5]
Molecular Formula C₈H₁₃ClN₂O₃S[3][5]
Molecular Weight 252.72 g/mol [3][5]
Synonyms 4′-Amino-3′-methoxymethanesulfonanilide Hydrochloride[5]

Chemical Structure:

Structural Features and Their Physicochemical Implications

The molecule's structure contains three key functional groups that dictate its properties:

  • Primary Aromatic Amine (-NH₂): This group imparts basicity to the molecule, allowing for the formation of the hydrochloride salt. Its pKa is a critical determinant of aqueous solubility as a function of pH.

  • Sulfonamide (-SO₂NH-): The proton on the sulfonamide nitrogen is weakly acidic. The presence of this group, common in many antibacterial agents, contributes to the molecule's polarity and hydrogen bonding capacity.[6][7]

  • Methoxy Group (-OCH₃): This group can influence the molecule's solubility and lipophilicity.[1] It also sterically and electronically influences the adjacent primary amine.

The formation of the hydrochloride salt is a deliberate strategy in drug development to enhance the aqueous solubility and stability of a basic parent compound.

Section 2: Core Physicochemical Properties: A Predictive & Experimental Assessment

A complete physicochemical profile is essential for predicting a compound's behavior in both chemical and biological systems. While some properties can be predicted computationally, experimental verification is non-negotiable in a research and development setting.

Ionization Behavior (pKa)

The pKa, or acid dissociation constant, governs the extent of a molecule's ionization at a given pH. This is arguably the most influential parameter affecting solubility, permeability, and ultimately, bioavailability. This molecule is amphoteric, possessing both a basic and an acidic center.

  • Basic pKa (pKa₁): Associated with the protonation of the primary aromatic amine (Ar-NH₂ ⇌ Ar-NH₃⁺).

  • Acidic pKa (pKa₂): Associated with the deprotonation of the sulfonamide proton (Ar-NH-SO₂ ⇌ Ar-N⁻-SO₂).

From a drug development perspective, knowing these two pKa values allows for the prediction of the optimal pH range for dissolution and the selection of appropriate buffer systems for formulation.

ParameterValueRationale / Method
Basic pKa₁ (Predicted) ~3.5 - 4.5Aromatic amines typically fall in this range.
Acidic pKa₂ (Predicted) ~9.0 - 10.5Sulfonamides are weakly acidic.
Experimental Value To be determinedThe gold-standard method is potentiometric titration.[8][9][10]
Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a key predictor of membrane permeability and protein binding.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species.

  • LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this one, LogD is the more physiologically relevant parameter.

ParameterValueSource
XlogP (Predicted) 0.2 (for the free base)[2]
Experimental LogD To be determinedShake-flask method using n-octanol and buffered aqueous phases.
Aqueous and Solvent Solubility

Solubility is the thermodynamic limit of the amount of a substance that can dissolve in a given solvent system.[11] It is a critical factor for achieving desired concentrations in reactions and for ensuring adequate drug absorption in vivo.

The rationale for testing in multiple media is to understand the compound's behavior under various conditions it might encounter, from chemical synthesis (organic solvents) to physiological environments (pH-buffered aqueous solutions).[12]

ParameterValueRecommended Media
Thermodynamic Solubility To be determined experimentallyWater, 0.1N HCl, Phosphate Buffer pH 7.4, Ethanol, Methanol, Acetone.
Solid-State Properties

The solid-state form of an active pharmaceutical ingredient (API) or intermediate can significantly impact its stability, dissolution rate, and manufacturability.

  • Melting Point: A fundamental indicator of purity and solid-state form.

  • Polymorphism: The ability to exist in multiple crystal forms, each with different properties. Uncontrolled polymorphic transitions can be a major risk in drug development.

  • Hygroscopicity: The tendency to absorb moisture from the air, which can affect chemical stability, flowability, and formulation integrity.

These properties must be determined experimentally using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Dynamic Vapor Sorption (DVS).

Section 3: Standardized Protocols for Experimental Characterization

Trustworthiness in scientific data comes from the application of robust, validated methodologies. The following protocols are based on authoritative guidelines from sources such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Protocol: Determination of Ionization Constant (pKa) by Potentiometric Titration

This method relies on monitoring pH changes as a titrant of known concentration is added to a solution of the compound.[10]

Objective: To experimentally determine the pKa values of the primary amine and sulfonamide groups.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[8]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1 mM.[10] Maintain a constant ionic strength using 0.15 M potassium chloride.[8]

  • Inert Environment: Purge the sample solution with nitrogen for 10-15 minutes before and during the titration.[8][10] This is a critical step to displace dissolved CO₂, which can form carbonic acid and interfere with accurate pH measurement.

  • Titration for Basic pKa: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

  • Titration for Acidic pKa: In a separate experiment, titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH value after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[8] Specialized software is typically used to calculate the inflection points and derive precise pKa values.

Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility, as described in USP General Chapter <1236>.[11][13]

Objective: To determine the saturation solubility of the compound in various pharmaceutically relevant media.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to several vials, ensuring a sufficient quantity remains undissolved at equilibrium.[14]

  • Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, 0.1N HCl, pH 7.4 phosphate buffer) to each vial.

  • Equilibration: Tightly seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[15] A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Verification: Measure the pH of the saturated solution at the end of the experiment, as it may differ from the starting pH of the buffer.[14]

Protocol: Stability Assessment via ICH-Compliant Stress Testing

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method, based on ICH Q1A(R2) guidelines.[16][17]

Objective: To evaluate the intrinsic stability of the compound under various stress conditions.

Methodology:

  • Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in various media.

  • Stress Conditions: Expose the solutions and solid material to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[18][19]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable purity-profiling method (e.g., HPLC with a photodiode array detector).

  • Evaluation: The goal is to achieve 5-20% degradation. If significant degradation occurs, the experiment duration should be shortened. Assess the purity of the main peak and perform a mass balance calculation to account for the parent compound and all degradation products.

Section 4: Visualizations of Key Concepts and Workflows

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a new chemical entity or intermediate like this compound.

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: Formulation & Development Properties cluster_2 Phase 3: Stability & Degradation A Compound Receipt & Identity Confirmation B Purity Assessment (HPLC) A->B C pKa Determination (Potentiometric Titration) B->C D LogD Determination (Shake-Flask) C->D E Solubility Profiling (pH-dependency) D->E F Solid-State Characterization (XRPD, DSC, TGA) E->F G Hygroscopicity (DVS) F->G H Forced Degradation (ICH Stress Studies) G->H I Formal Stability Studies (ICH Q1A Conditions) H->I J Comprehensive Physicochemical Profile I->J

Caption: Logical workflow for physicochemical characterization.

pH-Dependent Ionization States

This diagram shows the predominant ionic form of the molecule as the pH of the environment changes relative to its pKa values.

G Cationic Cationic Form (Ar-NH3+) Soluble Cationic->p1 pH increases Neutral Neutral/Zwitterionic Form (Ar-NH2) Least Soluble Neutral->p2 pH increases Anionic Anionic Form (Ar-N-) Soluble p1->Neutral pKa1 (~4) p2->Anionic pKa2 (~10)

Caption: Relationship between pH and molecular ionization state.

Section 5: Conclusion

This compound is a key synthetic building block whose behavior is governed by the interplay of its primary amine, sulfonamide, and methoxy functional groups. While computational tools provide a valuable starting point, a definitive physicochemical profile can only be built through rigorous experimental work. The protocols outlined in this guide for determining pKa, solubility, and stability represent a self-validating system compliant with global regulatory standards. By executing this characterization workflow, researchers and drug development professionals can generate the high-quality data necessary to de-risk development, enable rational formulation design, and ensure the ultimate success of the final therapeutic agent.

Section 6: References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • GMP Compliance. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Quora. (2023, April 10). What is the method of analysis of sulphonamides? Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

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An In-depth Technical Guide to the Biological Activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a sulfonamide derivative of significant interest in medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of the potent antineoplastic agent, Amsacrine. While its biological activity is intrinsically linked to its role as a precursor, this guide delves into the known and potential biological functions of this compound. We will explore its presumptive mechanism of action, drawing from the well-established activities of Amsacrine and related sulfonamides, and present a technical framework for its investigation. This includes detailed experimental protocols for assessing its anticancer and antibacterial potential, and an analysis of its structure-activity relationship.

Introduction: A Molecule of Latent Potential

N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (HCl) is a synthetic organic compound with the molecular formula C₈H₁₃ClN₂O₃S.[1] Its structure, featuring a methanesulfonamide group attached to a substituted aniline ring, places it within a class of compounds known for a wide array of biological activities.[2] While its most prominent role is that of a synthetic building block for the topoisomerase II inhibitor Amsacrine, the inherent chemical motifs of this compound suggest a potential for independent biological activity.[3]

The presence of the sulfonamide group is a classic pharmacophore known for its antibacterial properties.[4] Furthermore, the anilino-methanesulfonamide structure is a key component of Amsacrine that contributes to its DNA-intercalating and topoisomerase II-poisoning activities.[2] This guide will, therefore, examine the biological activity of this compound from two perspectives: its established role as a precursor and its potential as a standalone bioactive agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

PropertyValueReference
Molecular Formula C₈H₁₃ClN₂O₃S[1]
Molecular Weight 252.72 g/mol [1]
CAS Number 83209-83-0[1]
Appearance Pale-yellow to yellow-brown solidBenchChem
Solubility Soluble in waterBenchChem

Anticancer Activity: A Prelude to Topoisomerase II Inhibition

The primary interest in the anticancer potential of this compound stems from its role in the synthesis of Amsacrine. Amsacrine functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.[3] The structural components of this compound are integral to this activity.

Presumptive Mechanism of Action

While direct, extensive studies on the independent anticancer activity of this compound are not widely published, its structural similarity to Amsacrine's side chain allows for informed hypotheses on its potential mechanisms:

  • DNA Intercalation: The planar aromatic ring system of the molecule may allow it to insert between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription. The methoxy group is thought to enhance this intercalating ability.[1]

  • Topoisomerase II Interaction: The anilino side chain of Amsacrine is known to interact with topoisomerase II.[3] It is plausible that this compound could exhibit a weaker, yet measurable, interaction with this enzyme, potentially leading to the stabilization of the DNA-topoisomerase II cleavage complex. In vitro studies have suggested that the compound induces apoptosis in cancer cells by inhibiting topoisomerase II activity.[1]

The following diagram illustrates the proposed mechanism of action leading to anticancer effects.

anticancer_mechanism Compound N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl Intercalation DNA Intercalation Compound->Intercalation interacts with TopoII_Inhibition Topoisomerase II Inhibition Compound->TopoII_Inhibition may inhibit DNA Cellular DNA Replication_Block DNA Replication Block DNA->Replication_Block Transcription_Block Transcription Block DNA->Transcription_Block TopoII Topoisomerase II Intercalation->DNA TopoII_Inhibition->TopoII Cycle_Arrest Cell Cycle Arrest Replication_Block->Cycle_Arrest Apoptosis Apoptosis Transcription_Block->Apoptosis Cycle_Arrest->Apoptosis

Caption: Proposed anticancer mechanism of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To quantitatively assess the anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Antibacterial Activity: Harnessing the Sulfonamide Core

Sulfonamides are a well-established class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria. The structural presence of a sulfonamide group in this compound strongly suggests potential antibacterial activity.[4]

Presumptive Mechanism of Action

The antibacterial mechanism is likely to follow the classic sulfonamide pathway:

  • Structural Mimicry: The sulfonamide moiety of the compound mimics p-aminobenzoic acid (PABA), the natural substrate for DHPS.

  • Competitive Inhibition: The compound competes with PABA for the active site of DHPS.

  • Folic Acid Synthesis Blockade: This competitive inhibition blocks the synthesis of dihydrofolic acid, a precursor to folic acid.

  • Bacteriostasis: The lack of folic acid inhibits bacterial growth and replication, leading to a bacteriostatic effect.

The following diagram illustrates the workflow for assessing antibacterial activity.

antibacterial_workflow Start Start: Compound Synthesis and Characterization Prepare_Stock Prepare Stock Solution of N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl Start->Prepare_Stock Bacterial_Culture Culture Bacterial Strains (e.g., S. aureus, E. coli) Start->Bacterial_Culture MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Prepare_Stock->MIC_Assay Bacterial_Culture->MIC_Assay Incubate Incubate at 37°C for 18-24 hours MIC_Assay->Incubate Observe_Growth Observe for Bacterial Growth Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe_Growth->Determine_MIC End End: Report Antibacterial Activity Determine_MIC->End

Caption: Workflow for the determination of antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound is intrinsically linked to its chemical structure. The key features for its potential activity are:

  • The Sulfonamide Group: Essential for potential antibacterial activity.

  • The Aniline Ring: Provides a scaffold for DNA intercalation and interaction with enzymes.

  • The Methoxy Group: Its position is critical for activity, as seen in the comparison of Amsacrine (m-AMSA) and its inactive isomer o-AMSA.[2] The 3-methoxy group is believed to favorably orient the molecule for its interaction with topoisomerase II.[2]

  • The Amino Group: Provides a point for further chemical modification, as demonstrated by its role in the synthesis of Amsacrine.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and bacterial strains to fully characterize its activity spectrum.

  • Mechanistic Studies: If significant activity is confirmed, detailed studies should be conducted to elucidate the precise molecular mechanisms of action.

  • Analog Synthesis and SAR Studies: Synthesizing and testing analogs with modifications to the aniline ring and sulfonamide group could lead to the development of more potent and selective compounds.

Conclusion

This compound holds a significant position in medicinal chemistry as a key precursor to the anticancer drug Amsacrine. While its own biological activities have not been extensively reported in peer-reviewed literature, its chemical structure suggests a strong potential for both anticancer and antibacterial effects, likely mediated through DNA intercalation, topoisomerase II inhibition, and disruption of bacterial folic acid synthesis. The experimental protocols detailed in this guide provide a framework for the systematic investigation of these potential activities. Further research into this compound and its analogs could unveil new therapeutic agents or provide deeper insights into the structure-activity relationships of sulfonamide-based drugs.

References

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An In-depth Technical Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride and its derivatives, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the diverse pharmacological applications of these compounds, with a particular focus on their potential as anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic promise of this unique molecular framework.

Core Compound Profile: N-(4-amino-3-methoxyphenyl)methanesulfonamide

N-(4-amino-3-methoxyphenyl)methanesulfonamide, often in its hydrochloride salt form for improved solubility and stability, is a key synthetic intermediate and a pharmacologically relevant scaffold.[1] Its structure, featuring a substituted aniline ring with a methoxy and a methanesulfonamide group, provides a versatile platform for chemical modification and the development of targeted therapeutic agents.

Chemical and Physical Properties:

PropertyValue
CAS Number 57165-06-7 (free base), 83209-83-0 (HCl salt)
Molecular Formula C₈H₁₂N₂O₃S (free base), C H₁₃ClN₂O₃S (HCl salt)[2]
Molecular Weight 216.26 g/mol (free base), 252.72 g/mol (HCl salt)[2]
IUPAC Name N-(4-amino-3-methoxyphenyl)methanesulfonamide[3]
Appearance Pale-yellow to yellow-brown solid[1]
Solubility The hydrochloride salt is soluble in water.[1]

Synthetic Pathways and Methodologies

The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide and its analogs is a critical aspect of their development. While various methods exist for the synthesis of sulfonamides, a common approach involves the reaction of a substituted aniline with a sulfonyl chloride.

General Synthesis of N-Aryl Sulfonamides

The fundamental reaction for creating the sulfonamide bond is the coupling of an amine with a sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G SubstitutedAniline Substituted Aniline (R-NH2) Sulfonamide N-Aryl Sulfonamide (R-NH-SO2-R') SubstitutedAniline->Sulfonamide SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine, Triethylamine) Base->Sulfonamide Neutralizes HCl HCl_byproduct HCl Sulfonamide->HCl_byproduct

Caption: General reaction scheme for the synthesis of N-aryl sulfonamides.

Experimental Protocol: Synthesis of a Related N-(4-methoxyphenyl)benzenesulfonamide Derivative

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • p-Anisidine

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Isopropanol

Procedure:

  • To a 250 mL Erlenmeyer flask, add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution.

  • Add 4-nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol) to the flask.

  • Stir the mixture vigorously at room temperature for approximately 4 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Collect the resulting solid product by suction filtration.

  • Wash the product sequentially with deionized water and isopropanol.

  • Dry the product in an oven at a low temperature to yield the N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.

Structure-Activity Relationships (SAR) and Medicinal Chemistry Insights

The therapeutic potential of N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives is intrinsically linked to their chemical structure. Modifications to the core scaffold can significantly impact their biological activity, selectivity, and pharmacokinetic properties.

The Importance of the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore that can engage in hydrogen bonding interactions with biological targets, such as the hinge region of kinases. This interaction can be crucial for inhibitory activity. Furthermore, the sulfonamide group can influence the overall physicochemical properties of the molecule, including its solubility and metabolic stability.

Kinase Inhibition and Anticancer Activity

Derivatives of the N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4] The general mechanism involves the inhibitor competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling.

G cluster_0 Kinase Signaling Pathway Kinase Kinase ATP Binding Site Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling (Cell Proliferation, Survival) PhosphorylatedSubstrate->DownstreamSignaling ATP ATP ATP->Kinase Binds Inhibitor N-(4-amino-3-methoxyphenyl) methanesulfonamide Derivative Inhibitor->Kinase Competitively Binds

Caption: Mechanism of kinase inhibition by competitive binding at the ATP site.

Systematic modifications of the anilino and phenyl rings of related scaffolds have demonstrated that small, lipophilic, electron-withdrawing groups can enhance potency against certain kinases.[5] For instance, in a series of 4-anilinoquinazolines, a related scaffold, dimethoxy substitutions at the 6 and 7-positions of the quinazoline ring were found to be highly effective.[5]

Amsacrine: A Clinically Used Anticancer Agent

A prime example of the therapeutic potential of this scaffold is its use as a key intermediate in the synthesis of Amsacrine .[6] Amsacrine is an antineoplastic agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1][7] Its synthesis involves the condensation of N-(4-amino-3-methoxyphenyl)methanesulfonamide with 9-chloroacridine.

The structural features of Amsacrine, including the methoxy group on the aniline ring, are crucial for its DNA binding and biological activity. A derivative of Amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, has shown superior activity against various cancer cell lines and in vivo tumor models compared to the parent compound.[8] This highlights the potential for further optimization of this scaffold.

Pharmacological Properties and Therapeutic Applications

Derivatives of N-(4-amino-3-methoxyphenyl)methanesulfonamide have demonstrated a range of biological activities, with anticancer and antibacterial properties being the most prominent.

Anticancer Activity

The primary therapeutic application explored for this class of compounds is in oncology. Their mechanisms of action are multifaceted and can include:

  • Enzyme Inhibition: As discussed, these compounds can act as potent inhibitors of protein kinases, disrupting signaling pathways that drive cancer cell proliferation and survival.[4]

  • DNA Intercalation and Topoisomerase Inhibition: As exemplified by Amsacrine, these molecules can insert themselves between the base pairs of DNA, leading to a distortion of the double helix and interference with DNA replication and transcription.[1] They can also inhibit the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to DNA strand breaks and apoptosis.[1]

  • Induction of Apoptosis: By disrupting critical cellular processes, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.[1]

Antibacterial Activity

Recent studies have also highlighted the potential of N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives as antibacterial agents. The methoxy substitution on the phenyl ring appears to enhance their potency, as demonstrated by a significantly lower Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional sulfonamides.[1]

Future Directions and Conclusion

The N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold represents a promising platform for the development of novel therapeutics. The versatility of its structure allows for the generation of diverse chemical libraries with a wide range of biological activities. Future research in this area should focus on:

  • Systematic SAR Studies: A more thorough exploration of the structure-activity relationships by synthesizing and evaluating a broader range of derivatives will be crucial for identifying compounds with improved potency and selectivity.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic potential and guide the rational design of next-generation inhibitors.

  • Preclinical and Clinical Development: Promising lead compounds should be advanced through preclinical studies to evaluate their efficacy, safety, and pharmacokinetic profiles, with the ultimate goal of clinical translation.

References

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  • Slideshare. (n.d.). Synthesis and Uses of Amsacrine and Prochlorperazine. Retrieved from [Link]

  • Baguley, B. C., et al. (1984). Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide. Journal of Medicinal Chemistry, 27(9), 1131-1136.
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  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
  • ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

  • ResearchGate. (2020). Tyrosine Kinase Inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

  • Ciardiello, F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16530.

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Introduction: The Analytical Imperative for N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the spectroscopic data for N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl. This document is structured to offer not just raw data, but a cohesive interpretation grounded in established scientific principles, aimed at researchers, scientists, and professionals in drug development.

N-(4-amino-3-methoxyphenyl)methanesulfonamide is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably the anti-cancer drug Amsacrine.[1][2] Its hydrochloride salt is often the preferred form for handling and formulation. The unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed molecular fingerprint.[3][4]

This guide will dissect the expected spectroscopic data for this compound, offering a rationale for the interpretation of key spectral features.

Compound Profile:

PropertyValueSource
Chemical Name N-(4-amino-3-methoxyphenyl)methanesulfonamide Hydrochloride[5]
CAS Number 83209-83-0[5][6]
Molecular Formula C₈H₁₃ClN₂O₃S[5][6]
Molecular Weight 252.72 g/mol [5][6]
Synonyms 4'-Amino-3'-methoxymethanesulfonanilide Hydrochloride[5]

Molecular Structure and Atom Numbering

A clear understanding of the molecule's connectivity is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure of the free base, with atoms numbered for clarity in the subsequent NMR analysis.

Caption: Molecular structure of N-(4-amino-3-methoxyphenyl)methanesulfonamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are key to structural elucidation.

Predicted Spectral Analysis

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic, amine, methoxy, and methylsulfonyl protons.

  • Aromatic Protons (δ 6.5-7.0 ppm): The aromatic ring has three protons. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups will shield these protons, causing them to appear at relatively high field (lower ppm) for aromatic protons. Their splitting pattern is predictable based on ortho and meta coupling constants (J).[7]

    • H-C5': This proton is ortho to the amino group and meta to the methanesulfonamide group. It will likely appear as a doublet of doublets (dd).

    • H-C2': This proton is ortho to the methanesulfonamide group and meta to the methoxy group. It is expected to be a doublet (d).

    • H-C6': This proton is ortho to both the methoxy and methanesulfonamide groups. It will likely appear as a doublet of doublets (dd).

  • Amine and Sulfonamide Protons (NH₂ and NH): These protons are exchangeable, and their chemical shifts can be broad and vary significantly with concentration, temperature, and solvent.[8][9] In the HCl salt form, the amino group will be protonated (-NH₃⁺), shifting its signal significantly downfield. The sulfonamide proton (SO₂NH) will also appear as a broad singlet.

  • Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

  • Methylsulfonyl Protons (-SO₂CH₃, δ ~2.9 ppm): The three protons of the methyl group attached to the sulfonyl group are also equivalent and will appear as a sharp singlet, deshielded by the adjacent electron-withdrawing sulfonyl group.

¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5br s1HSO₂NH Acidic proton, broad due to exchange.
~8.5-9.5br s3HAr-NH₃Protonated amine, broad and downfield.
~6.8-7.0dd1HH -C5'Ortho and meta coupling.
~6.7-6.9d1HH -C2'Meta coupling.
~6.5-6.7dd1HH -C6'Ortho and meta coupling.
~3.8s3HOCH₃ Singlet, typical for aryl methoxy groups.
~2.9s3HSO₂CH₃ Singlet, deshielded by the SO₂ group.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals and determine their chemical shifts and multiplicities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Predicted Spectral Analysis

The molecule has 8 unique carbon atoms, and therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons (δ 110-150 ppm): Six signals will appear in the aromatic region. The carbons directly attached to the electron-donating oxygen (C3') and nitrogen (C4') atoms will be significantly shielded, while the carbon attached to the electron-withdrawing sulfonamide group (C1') will be deshielded. Carbons directly attached to nitrogen typically appear in the 10-65 ppm region, but in aromatic amines, this is shifted further downfield.[10]

  • Methoxy Carbon (-OCH₃, δ ~56 ppm): The carbon of the methoxy group will appear in the typical region for such functional groups.

  • Methylsulfonyl Carbon (-SO₂CH₃, δ ~40 ppm): This methyl carbon is deshielded by the sulfonyl group and will appear further downfield than a typical alkyl carbon.

¹³C NMR Data Summary
Chemical Shift (δ, ppm)AssignmentRationale
~148C 4'-NH₃⁺Attached to the protonated amino group.
~145C 3'-OCH₃Attached to the electron-donating methoxy group.
~130C 1'-NHSO₂Attached to the electron-withdrawing sulfonamide group.
~120C 5'Aromatic CH.
~115C 6'Aromatic CH.
~112C 2'Aromatic CH.
~56OC H₃Typical for an aryl methoxy carbon.
~40SO₂C H₃Deshielded by the sulfonyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. Determine the chemical shift of each unique carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional groups.

  • N-H Vibrations: The protonated amine (-NH₃⁺) will show broad stretching absorptions in the 2800-3200 cm⁻¹ region. The secondary sulfonamide N-H stretch typically appears around 3200-3300 cm⁻¹.[8]

  • C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups will be just below 3000 cm⁻¹.

  • S=O Vibrations: The sulfonyl group (-SO₂) will show two strong, characteristic stretching bands: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

  • C-O and C-N Vibrations: The aryl C-O stretching of the methoxy group will appear in the 1200-1275 cm⁻¹ region.[11] The C-N stretching of the aromatic amine will be in the 1250-1335 cm⁻¹ range.[10]

  • Aromatic C=C Vibrations: Stretching vibrations of the aromatic ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

IR Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3300N-H StretchSulfonamide (-SO₂NH-)
2800-3200N-H Stretch (broad)Ammonium (-NH₃⁺)
3000-3100C-H StretchAromatic C-H
2850-2960C-H StretchAliphatic C-H (-CH₃)
1500-1600C=C StretchAromatic Ring
1320-1350S=O Asymmetric StretchSulfonyl (-SO₂-)
1200-1275C-O StretchAryl Ether (-OCH₃)
1140-1160S=O Symmetric StretchSulfonyl (-SO₂-)
Workflow and Experimental Protocol: FT-IR Spectroscopy

ir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare KBr Pellet or place sample on ATR crystal acq Acquire Background Spectrum prep->acq acq2 Acquire Sample Spectrum acq->acq2 proc Ratio sample to background acq2->proc proc2 Identify characteristic peaks proc->proc2 proc3 Correlate peaks to functional groups proc2->proc3

Caption: General workflow for FT-IR spectroscopic analysis.

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and its fragmentation patterns can confirm the molecular structure.

Predicted Spectral Analysis (ESI+)

Using Electrospray Ionization in positive mode (ESI+), the free base of the compound (C₈H₁₂N₂O₃S, MW = 216.26) is expected to be protonated.

  • Molecular Ion Peak: The most prominent peak should be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 217.06.[12]

  • Fragmentation: Sulfonamides often exhibit characteristic fragmentation patterns.[13] The protonated molecule can undergo cleavage of the S-N bond.[14][15] Fragmentation of deprotonated sulfonamides often involves the loss of a neutral sulfur dioxide molecule.[16]

A plausible fragmentation pathway involves the loss of the methanesulfonyl group or cleavage of the sulfonamide bond.

Plausible Fragmentation Pathway

fragmentation M_H [M+H]⁺ m/z 217 frag1 [C₇H₉N₂O]⁺ m/z 137 M_H->frag1 Cleavage frag2 Loss of CH₃SO₂H

Caption: A simplified fragmentation pathway for protonated N-(4-amino-3-methoxyphenyl)methanesulfonamide.

MS Data Summary
m/z (Predicted)Ion FormulaIdentity
217.06[C₈H₁₃N₂O₃S]⁺[M+H]⁺
138.08[C₇H₁₀N₂O]⁺[M+H - SO₂CH₃]⁺
156[C₇H₈N₂O₃]⁺Ion from cleavage of the sulfonamide bond.[14]
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation, isolate the [M+H]⁺ peak (m/z 217) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. IR spectroscopy validates the presence of key functional groups, particularly the characteristic strong absorptions of the sulfonyl group. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation pathways. Together, these techniques offer an authoritative and robust dataset essential for quality control and regulatory compliance in the development of pharmaceuticals.

References

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An In-depth Technical Guide to the Potential Therapeutic Targets of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (AMPS HCl) is a methanesulfonamide derivative with a molecular framework that suggests significant potential for therapeutic applications. As a critical structural intermediate in the synthesis of the potent antineoplastic agent Amsacrine, AMPS HCl and its analogues are of considerable interest to the drug development community.[1] This technical guide provides an in-depth exploration of the primary putative therapeutic targets of AMPS HCl, grounded in its structural analogy to known bioactive compounds. We will dissect the mechanistic basis for these potential interactions and provide detailed, field-proven experimental protocols for their validation. The primary targets discussed herein are DNA Topoisomerase II and DNA intercalation for anticancer applications, and Dihydropteroate Synthase (DHPS) for antibacterial activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel sulfonamide derivatives.

Introduction: The Scientific Rationale for Investigating AMPS HCl

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a small molecule characterized by a methanesulfonamide group appended to a 2-methoxyaniline core. Its significance in medicinal chemistry is underscored by its role as a key precursor to Amsacrine, a well-established chemotherapeutic agent used in the treatment of certain leukemias.[1] The mechanism of Amsacrine is multifaceted, involving both the inhibition of topoisomerase II and direct intercalation into DNA, leading to catastrophic DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3][4] This established biological activity of a closely related derivative provides a strong rationale for investigating AMPS HCl and its analogues as potential therapeutic agents in their own right.

Furthermore, the sulfonamide moiety is a classic pharmacophore, most famously associated with the sulfa class of antibiotics that target folate biosynthesis in bacteria.[5] The structural features of AMPS HCl, including its amino and methoxy substitutions, may confer novel inhibitory properties against microbial enzymes.[1]

This guide will, therefore, focus on the following three potential therapeutic targets, providing the scientific context and detailed methodologies for their investigation.

Key Investigated Properties of this compound:

PropertyDescriptionSource
Molecular Formula C₈H₁₃ClN₂O₃S[1][4]
Molecular Weight 252.72 g/mol (free base)[4]
Primary Therapeutic Areas Oncology, Infectious Disease[1]
Putative MOA (Oncology) DNA Intercalation, Topoisomerase II Inhibition[1][2]
Putative MOA (Antibacterial) Dihydropteroate Synthase (DHPS) Inhibition[1][5]

Target I: DNA Topoisomerase II - A Gatekeeper of Genomic Integrity

2.1. Mechanistic Insight: The Topoisomerase II Poisoning Hypothesis

DNA topoisomerase II enzymes are critical for resolving topological challenges in the genome that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, before religating the break.[1] Antineoplastic agents known as "topoisomerase II poisons," such as Amsacrine and etoposide, do not inhibit the enzyme's cutting function but rather stabilize the transient "cleavage complex" in which the enzyme is covalently bound to the cleaved DNA.[1][6] This prevents the religation step, leading to an accumulation of permanent DSBs, which triggers cell cycle arrest and apoptosis.[1][3] Given that AMPS HCl is a foundational component of Amsacrine, it is highly probable that it or its derivatives will interact with and poison topoisomerase II.[1][6]

Topoisomerase_II_Poisoning cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Action of Topoisomerase II Poison (e.g., Amsacrine/AMPS HCl) Supercoiled_DNA Supercoiled DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Binding Cleavage_Complex Transient Covalent Cleavage Complex Topo_II->Cleavage_Complex Double-Strand Break Religation DNA Religation Cleavage_Complex->Religation Strand Passage Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Release Supercoiled_DNA_2 Supercoiled DNA Topo_II_2 Topoisomerase II Supercoiled_DNA_2->Topo_II_2 Binding Stabilized_Complex Stabilized Cleavage Complex Topo_II_2->Stabilized_Complex Double-Strand Break Apoptosis Cell Cycle Arrest & Apoptosis Stabilized_Complex->Apoptosis Religation Blocked Accumulation of DSBs AMPS_HCl AMPS HCl Derivative AMPS_HCl->Stabilized_Complex Stabilizes

Caption: Proposed mechanism of Topoisomerase II poisoning by AMPS HCl derivatives.

2.2. Experimental Validation: Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

2.2.1. Principle

kDNA is a large, complex network that cannot enter an agarose gel during electrophoresis. Active topoisomerase II decatenates this network, releasing individual minicircles that can migrate into the gel.[7] Inhibitors of topoisomerase II will prevent this decatenation, resulting in the kDNA remaining at the origin. Topoisomerase II poisons, on the other hand, will linearize the DNA, leading to a different band on the gel.

2.2.2. Step-by-Step Protocol

  • Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

    • 13 µL sterile deionized water

    • 2 µL of 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (200 ng/µL)

    • 1 µL of AMPS HCl (or derivative) at various concentrations (dissolved in DMSO). Include a DMSO-only vehicle control.

  • Enzyme Addition: Add 1 µL (2-4 units) of purified human topoisomerase IIα to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[7]

  • Protein Digestion (Optional but Recommended): To remove the enzyme covalently bound to the DNA in the case of poisons, add 2 µL of 10% SDS and incubate for 5 minutes at 37°C, followed by the addition of proteinase K to a final concentration of 50 µg/mL and a further incubation at 37°C for 15 minutes.[8]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[9] Run the gel at 5-10 V/cm for 2-3 hours.[10]

  • Visualization: Visualize the DNA bands under UV light.

2.2.3. Expected Results & Interpretation

  • No Enzyme Control: A single band at the top of the well (catenated kDNA).

  • Enzyme + Vehicle Control: Bands corresponding to decatenated, relaxed minicircles migrating into the gel.

  • Catalytic Inhibitor: A dose-dependent decrease in the decatenated minicircle bands, with the catenated kDNA band in the well becoming more prominent.

  • Topoisomerase II Poison (Predicted for AMPS HCl): A dose-dependent appearance of a band corresponding to linearized DNA, and a decrease in the amount of supercoiled and relaxed monomeric DNA.

Target II: DNA Intercalation - Disrupting the Double Helix

3.1. Mechanistic Insight: The Intercalation Hypothesis

DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix.[1] This insertion distorts the helical structure, which can interfere with DNA replication and transcription, ultimately leading to cell death.[1] Amsacrine's acridine ring system is a classic intercalating moiety.[6] While AMPS HCl lacks this extensive aromatic system, its substituted phenyl ring may still possess the ability to intercalate or bind in the DNA grooves, contributing to its potential anticancer effects.[1]

3.2. Experimental Validation: Ethidium Bromide (EtBr) Displacement Assay

This is a high-throughput, fluorescence-based assay to determine if a compound can bind to DNA and displace an intercalating dye.

3.2.1. Principle

Ethidium bromide (EtBr) exhibits a significant increase in fluorescence when it intercalates into the hydrophobic environment between DNA base pairs.[9][11] A compound that also binds to DNA, either by intercalation or groove binding, will compete with EtBr for binding sites, leading to the displacement of EtBr from the DNA into the aqueous environment. This displacement results in a quenching (decrease) of the fluorescence signal.[5]

EtBr_Displacement_Workflow Start Start: Prepare DNA-EtBr Complex Titrate Titrate with AMPS HCl (or test compound) Start->Titrate Incubate Incubate at RT Titrate->Incubate Measure_Fluorescence Measure Fluorescence (λex ≈ 520 nm, λem ≈ 590 nm) Incubate->Measure_Fluorescence Analyze Analyze Data: Plot Fluorescence vs. [Compound] Measure_Fluorescence->Analyze End End: Determine DNA Binding Analyze->End

Caption: Experimental workflow for the Ethidium Bromide displacement assay.

3.2.2. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a stock solution of calf thymus DNA (ctDNA) at 1 mg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Prepare a stock solution of Ethidium Bromide (EtBr) at 1 mg/mL in the same buffer.

    • Prepare serial dilutions of AMPS HCl in the buffer.

  • DNA-EtBr Complex Formation: In a 96-well black microplate, add ctDNA and EtBr to each well to a final concentration of approximately 20 µg/mL and 0.8 µg/mL, respectively.[5] Incubate for 1 hour at room temperature, protected from light, to allow for complete intercalation.

  • Compound Addition: Add increasing concentrations of AMPS HCl to the wells containing the pre-formed DNA-EtBr complex. Include a buffer-only control.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 520 nm and an emission wavelength of approximately 590 nm.[5]

3.2.3. Expected Results & Interpretation

A dose-dependent decrease in fluorescence intensity upon the addition of AMPS HCl indicates that the compound is displacing EtBr from the DNA, suggesting it binds to DNA. The data can be used to calculate the concentration of the compound that causes a 50% reduction in fluorescence (IC₅₀), which provides a measure of its DNA binding affinity.

Target III: Dihydropteroate Synthase (DHPS) - A Gateway to Bacterial Folate Synthesis

4.1. Mechanistic Insight: The Antifolate Hypothesis

The sulfonamide class of antibiotics exerts its bacteriostatic effect by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[12] Bacteria require folic acid for the synthesis of nucleotides and certain amino acids. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[13] Sulfonamides are structural analogues of PABA and act as competitive inhibitors of DHPS, thus blocking the folate synthesis pathway and halting bacterial growth and replication.[12] As AMPS HCl is a sulfonamide derivative, it is a prime candidate for DHPS inhibition.

Folate_Synthesis_Inhibition DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleotide_Synthesis Nucleotide Synthesis Folic_Acid->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth Nucleotide_Synthesis->Bacterial_Growth AMPS_HCl AMPS HCl (PABA Analogue) AMPS_HCl->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by AMPS HCl.

4.2. Experimental Validation: Coupled Spectrophotometric DHPS Assay

This is a continuous, coupled enzyme assay that measures DHPS activity by monitoring the oxidation of NADPH.

4.2.1. Principle

This assay couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction.[14][15] The product of the DHPS reaction, dihydropteroate, is reduced by an excess of DHFR using NADPH as a cofactor. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[14][15]

4.2.2. Step-by-Step Protocol

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 10 mM DTT, pH 8.5.

    • Substrates: Prepare stock solutions of DHPPP and PABA in the assay buffer.

    • Coupling Enzyme System: Prepare a mix containing DHFR and NADPH in the assay buffer.

    • Enzyme: Purified recombinant DHPS from a target bacterium (e.g., E. coli or S. aureus).

  • Reaction Setup: In a 96-well UV-transparent microplate, prepare a 200 µL reaction mixture:

    • 170 µL of Assay Buffer

    • 10 µL of the DHFR/NADPH mix (to final concentrations of ~1 unit/mL DHFR and 200 µM NADPH)

    • 5 µL of PABA (to a final concentration near its Kₘ)

    • 5 µL of AMPS HCl at various concentrations (dissolved in DMSO). Include a DMSO-only vehicle control.

  • Reaction Initiation: Start the reaction by adding 10 µL of DHPS enzyme.

  • Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.

4.2.3. Expected Results & Interpretation

The rate of decrease in absorbance at 340 nm is proportional to the DHPS activity. The presence of an effective inhibitor like AMPS HCl will result in a dose-dependent reduction in the rate of NADPH oxidation. The data can be used to calculate the IC₅₀ and, with further kinetic experiments, the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic interest, primarily due to its structural relationship to the anticancer drug Amsacrine and its inherent sulfonamide functionality. The evidence strongly suggests that its primary targets are likely to be DNA topoisomerase II, direct DNA binding/intercalation, and bacterial dihydropteroate synthase. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic applications.

Future research should focus on synthesizing a library of AMPS HCl analogues to explore structure-activity relationships (SAR) for each of these targets. Optimization of the core structure could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, cellular assays, such as cell viability assays (e.g., MTT, CellTiter-Glo) on cancer cell lines and minimum inhibitory concentration (MIC) determination against a panel of pathogenic bacteria, will be crucial next steps to translate the enzymatic inhibition data into a cellular context. Ultimately, these studies will pave the way for potential preclinical and clinical development of this promising class of compounds.

References

  • National Cancer Institute. Definition of amsacrine - NCI Drug Dictionary. [Link]

  • Baguley, B. C. (2021). DNA-Binding Anticancer Drugs: One Target, Two Actions. Molecules, 26(3), 557. [Link]

  • ProQuest. (2021). DNA-Binding Anticancer Drugs: One Target, Two Actions. [Link]

  • Fan, F. T., & Osheroff, N. (2016). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Journal of Biological Chemistry, 291(10), 5136–5145. [Link]

  • Zhao, S., et al. (2013). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 11(5), 307-314. [Link]

  • ResearchGate. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. [Link]

  • The Royal Society of Chemistry. Role of DNA in Condensation and Combinative Self-Assembly. [Link]

  • Boger, D. L., & Fink, B. E. (2001). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 123(25), 5878–5891. [Link]

  • ResearchGate. (A) Indirect fluorescence displacement assay using ethidium bromide as... | Download Scientific Diagram. [Link]

  • ResearchGate. DNA quantification by fluorescence emission of intercalated ethidium... [Link]

  • National Center for Biotechnology Information. Topoisomerase Assays. [Link]

  • Vinnicombe, H. G., & Derrick, J. P. (1999). Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition. Biochemical and Biophysical Research Communications, 258(3), 752–757. [Link]

  • Wikipedia. Dihydropteroate synthase inhibitor. [Link]

  • National Center for Biotechnology Information. Topoisomerase Assays. [Link]

  • Ozbey, S., et al. (2005). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section C, 61(Pt 9), o559–o561. [Link]

  • Al-Samydai, A., et al. (2021). Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Molecules, 26(16), 4953. [Link]

  • Sreevalsan, S., & Safe, S. (2013). Nitric Oxide Inhibits Topoisomerase II Activity and Induces Resistance to Topoisomerase II-Poisons in Human Tumor Cells. PLoS ONE, 8(9), e75913. [Link]

  • Galian, C., et al. (1999). Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. International Journal of Pharmaceutics, 188(1), 75–81. [Link]

  • Le, C. F., et al. (2018). Mechanism of Four de Novo Designed Antimicrobial Peptides. Biophysical Journal, 114(5), 1085–1093. [Link]

  • ResearchGate. Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. [Link]

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An In-Depth Technical Guide to In Vitro Studies Involving N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: From a Key Intermediate to a Molecule of Interest

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a methanesulfonamide derivative that has garnered attention primarily as a critical intermediate in the synthesis of potent anticancer agents, most notably Amsacrine.[1] While its role as a building block is well-established, its intrinsic biological activities are an area of growing interest. For the discerning researcher, this compound presents an opportunity to investigate the foundational pharmacology of a key structural motif present in clinically relevant topoisomerase II inhibitors. This guide provides a comprehensive framework for conducting robust in vitro studies to elucidate the cytotoxic and mechanistic properties of this compound, moving it from a simple precursor to a molecule of investigative importance.

Section 1: The Mechanistic Blueprint - Hypothesized Biological Activity

The structural similarity of N-(4-amino-3-methoxyphenyl)methanesulfonamide to the anilino side chain of Amsacrine provides a strong rationale for hypothesizing its mechanism of action.[1][2] Amsacrine is a well-characterized DNA intercalator and a topoisomerase II poison.[1][2] It functions by stabilizing the transient DNA-topoisomerase II complex, which prevents the re-ligation of double-strand breaks, ultimately triggering apoptosis.[2]

Therefore, the primary hypotheses for the in vitro activity of this compound are:

  • Inhibition of Cancer Cell Proliferation: The compound is expected to exhibit cytotoxic or cytostatic effects against a panel of cancer cell lines.

  • Induction of Apoptosis: Cytotoxicity is likely mediated through the induction of programmed cell death.

  • Cell Cycle Arrest: Interference with DNA replication and repair mechanisms is anticipated to cause arrest at specific phases of the cell cycle.

  • Topoisomerase II Inhibition: The core mechanism is likely the inhibition of topoisomerase II activity, leading to DNA damage.

This guide will provide the experimental frameworks to rigorously test these hypotheses.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action, culminating in apoptosis.

Mechanism_of_Action Compound N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl DNA Nuclear DNA Compound->DNA Intercalation TopoII Topoisomerase II Compound->TopoII Binding CleavageComplex Stabilized Topo II-DNA Cleavage Complex DNA->CleavageComplex TopoII->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB Prevents Re-ligation CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis Activation of Damage Response CellCycleArrest->Apoptosis

Caption: Hypothesized mechanism of this compound.

Section 2: Foundational In Vitro Assays - A Step-by-Step Guide

This section details the core in vitro assays required to profile the biological activity of this compound. Each protocol is presented as a self-validating system, emphasizing critical controls and considerations for data integrity.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[3][4][5][6]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Cell LineTreatment DurationIC₅₀ (µM)
MCF-7 (Breast Cancer)48 hoursTo be determined
HCT116 (Colon Cancer)48 hoursTo be determined
A549 (Lung Cancer)48 hoursTo be determined
Jurkat (Leukemia)48 hoursTo be determined
Detection of Apoptosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][7][8]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Apoptosis_Workflow Start Seed and Treat Cells Harvest Harvest Adherent and Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[9][10][11]

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Fix the cells overnight at 4°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer.

Topoisomerase II Inhibition Assay

A cell-free assay is essential to confirm the direct inhibitory effect of the compound on topoisomerase II activity.[12][13][14] Commercially available kits are recommended for this purpose.

  • Reaction Setup:

    • In a microcentrifuge tube on ice, assemble the reaction mixture containing reaction buffer, purified human topoisomerase II enzyme, and supercoiled plasmid DNA (e.g., pBR322).

    • Add this compound at various concentrations. Include a known topoisomerase II inhibitor (e.g., etoposide) as a positive control and a vehicle control.

  • Incubation:

    • Incubate the reaction at 37°C for 30 minutes.

  • Termination and Digestion:

    • Stop the reaction by adding SDS.

    • Digest the protein with Proteinase K.

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed and catenated DNA and an increase in linear DNA if the compound is a topoisomerase II poison.

TopoII_Assay_Workflow Setup Assemble Reaction Mix: Enzyme, DNA, Buffer AddCompound Add Test Compound and Controls Setup->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Stop Stop Reaction with SDS Incubate->Stop Digest Digest with Proteinase K Stop->Digest Analyze Agarose Gel Electrophoresis Digest->Analyze

Caption: Workflow for in vitro Topoisomerase II inhibition assay.

Section 3: Data Interpretation and Advanced Insights

  • Correlating IC₅₀ with Mechanism: A potent cytotoxic effect (low µM IC₅₀) should correlate with a significant increase in apoptosis and cell cycle arrest.

  • Distinguishing Cytotoxic vs. Cytostatic Effects: A time-course MTT assay can reveal whether the compound is killing the cells or merely inhibiting their proliferation.

  • Confirming the Target: A positive result in the cell-free topoisomerase II assay is crucial to confirm direct target engagement and rule out off-target effects as the primary cause of cytotoxicity.

  • Expanding the Investigation: For a more in-depth study, consider western blotting to analyze the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Section 4: Safety and Handling

As a research chemical, this compound should be handled with appropriate care. Consult the Safety Data Sheet (SDS) for detailed information on personal protective equipment, storage, and disposal.

References

  • Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. PMC - NIH. [Link]

  • What is the mechanism of Amsacrine?. Patsnap Synapse. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. [Link]

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego Moores Cancer Center. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Topoisomerase II Drug Screening Kit Protocol in Theory and Practice.. YouTube. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

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An In-depth Technical Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl: From Serendipitous Discovery to a Key Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride, a seemingly unassuming methanesulfonamide derivative, holds a significant place in the history of cancer chemotherapy. Far from being a therapeutic agent in its own right, its discovery and subsequent application are intrinsically linked to the development of the potent antineoplastic drug, Amsacrine. This technical guide provides a comprehensive overview of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl, from its historical context and synthesis to its critical role in the mechanism of action of a clinically important topoisomerase II inhibitor. We will delve into the scientific rationale behind its structural significance, provide detailed experimental protocols for its synthesis, and explore its biological activities, offering a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Historical Context: A Tale of a Side Chain

The story of this compound is inseparable from the quest for effective cancer treatments in the latter half of the 20th century. Its journey begins not as a primary drug candidate, but as a crucial building block—the "side chain" or "head group"—for the anticancer agent Amsacrine (m-AMSA).

In the 1970s, a team of researchers led by Professor Bruce Cain at the Auckland Cancer Society Research Centre in New Zealand was dedicated to designing and synthesizing novel DNA-intercalating agents with antineoplastic properties. Their work on a series of 9-anilinoacridine derivatives led to the synthesis of Amsacrine in 1970, a compound that demonstrated significant activity against murine leukemia models.[1] This promising preclinical data propelled Amsacrine into clinical trials, where it showed efficacy in treating acute lymphoblastic leukemia.[2]

The key to Amsacrine's success lay in its unique structure: a planar acridine ring responsible for DNA intercalation, and an anilino side chain, N-(4-amino-3-methoxyphenyl)methanesulfonamide, which was found to be critical for its biological activity.[3] This side chain, our topic of focus, was not just a passive component; subsequent research would reveal its active participation in the drug's mechanism of action, particularly in its interaction with the enzyme topoisomerase II.[4][5] The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, a desirable property for its use in further chemical reactions and biological assays.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis.

PropertyValueSource(s)
CAS Number 83209-83-0[6]
Molecular Formula C₈H₁₃ClN₂O₃S[6]
Molecular Weight 252.72 g/mol [6]
Appearance Pale-yellow to yellow-brown solid[2]
Melting Point 183–185°C (after recrystallization)[2]
Solubility Soluble in water[2]
Relative Density 1.384 g/cm³[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable and scalable process. The following protocols outline two common synthetic routes.

Standard Sulfonylation Procedure

This is the most direct route, starting from a commercially available aniline derivative.

Diagram of the Standard Sulfonylation Workflow

Standard Sulfonylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Salt Formation cluster_3 Purification A 4-amino-3-methoxyaniline E Stir at 0-5°C A->E B Methanesulfonyl chloride B->E C Anhydrous Dichloromethane (DCM) C->E D Triethylamine or Pyridine D->E F Aqueous workup E->F G Treat with HCl F->G H Recrystallization (Methanol/Ethyl Acetate) G->H I N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl H->I

Caption: Workflow for the standard sulfonylation synthesis.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-3-methoxyaniline (1 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 equivalents) to the solution. Cool the reaction mixture to 0-5°C using an ice bath.

  • Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of N-(4-amino-3-methoxyphenyl)methanesulfonamide.

  • Salt Formation: Dissolve the crude free base in a minimal amount of methanol and treat with a solution of hydrochloric acid in ethanol or diethyl ether until precipitation is complete.

  • Purification: Collect the precipitate by filtration and recrystallize from a methanol/ethyl acetate (1:3) mixture to yield pure this compound as needle-like crystals.[2]

Nitro Reduction Pathway

This alternative route begins with a nitro-substituted precursor.

Diagram of the Nitro Reduction Workflow

Nitro Reduction Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Extraction cluster_3 Salt Formation and Purification A 4-nitro-3-methoxyphenyl- methanesulfonamide D Heat at 60°C A->D B Sodium hydrosulfite (Na₂S₂O₄) or Iron powder B->D C Acetone/Water or Acidic Methanol C->D E Neutralize with NaOH D->E F Extract with Ethyl Acetate E->F G Treat with HCl F->G H Recrystallization G->H I N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl H->I

Caption: Workflow for the nitro reduction synthesis pathway.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-nitro-3-methoxyphenylmethanesulfonamide (1 equivalent) in a mixture of acetone and water (1:1).

  • Reduction: Heat the mixture to 60°C and add sodium hydrosulfite (Na₂S₂O₄) (3-4 equivalents) portion-wise. Alternatively, iron powder in acidic methanol can be used as the reducing agent.[2]

  • Reaction Monitoring: Stir the reaction mixture at 60°C until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude free base.

  • Salt Formation and Purification: Follow steps 7 and 8 from the Standard Sulfonylation Procedure to obtain the pure hydrochloride salt.

Mechanism of Action and Biological Significance

While this compound is not used as a standalone therapeutic, its biological activity is of significant interest, primarily due to its role in the action of Amsacrine.

The "Head Group" in Topoisomerase II Inhibition

The primary mechanism of action of Amsacrine is the inhibition of DNA topoisomerase II, an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation.[5] Amsacrine acts as a "topoisomerase II poison," stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of double-strand breaks and ultimately, apoptosis.[3]

Crucially, the N-(4-amino-3-methoxyphenyl)methanesulfonamide moiety, or "head group," of Amsacrine is not merely a structural scaffold. Studies have shown that this head group is vital for the drug's activity and specificity as a topoisomerase II poison.[4] Even when detached from the acridine ring, the N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride has been shown to enhance enzyme-mediated DNA cleavage, albeit with a significantly lower affinity than the parent drug.[4] This suggests that the head group directly interacts with the topoisomerase II-DNA complex.

Furthermore, simple aniline derivatives that mimic this side chain can inhibit the cytotoxicity of Amsacrine and other topoisomerase II poisons, providing further evidence for a direct interaction between the side chain and the enzyme.[1] The methoxy group at the 3-position is also critical; an isomeric analogue with the methoxy group at the 2-position (o-AMSA) is a much weaker topoisomerase II poison, indicating that the specific substitution pattern of the head group is crucial for its biological function.[3]

Diagram of the Proposed Mechanism of Action

Mechanism of Action cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Cellular Consequences A N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl (as part of Amsacrine or independently) E Stabilization of the Cleavable Complex A->E Interacts with and stabilizes the complex B Topoisomerase II D Formation of Topoisomerase II-DNA Cleavable Complex B->D C DNA C->D D->E F Accumulation of DNA Double-Strand Breaks E->F G Cell Cycle Arrest F->G H Apoptosis G->H

Caption: Proposed mechanism of topoisomerase II inhibition.

Potential as a DNA Intercalator

The methoxy substitution on the phenyl ring of N-(4-amino-3-methoxyphenyl)methanesulfonamide may also contribute to its ability to intercalate between DNA base pairs, a process that can disrupt DNA replication and transcription.[2] While the primary intercalating agent in Amsacrine is the acridine ring, the electronic properties of the side chain likely influence the overall DNA binding affinity and specificity of the parent molecule.

Antibacterial Properties

In line with the known activities of other sulfonamides, N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride has demonstrated antibacterial properties. Notably, it has shown enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional sulfonamides, an effect attributed to its structural modifications.[2]

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Amsacrine and its analogues.[2] Its well-defined role in topoisomerase II inhibition also makes it a valuable tool for researchers studying the mechanisms of this important enzyme and for the development of novel anticancer agents.

Its potential as a scaffold for new antibacterial agents is also an area of active research, particularly given the growing threat of antibiotic resistance.

Conclusion

This compound serves as a compelling example of how a seemingly simple chemical intermediate can play a pivotal role in the development of life-saving therapeutics. Its discovery, intrinsically linked to the pioneering work on Amsacrine, has provided invaluable insights into the structure-activity relationships of topoisomerase II inhibitors. For researchers in medicinal chemistry and drug development, this compound remains a relevant and versatile building block, offering a foundation for the design of novel anticancer and antibacterial agents. A thorough understanding of its history, synthesis, and biological activity is therefore essential for harnessing its full potential in the ongoing pursuit of new and more effective medicines.

References

  • Finlay, G. J., & Baguley, B. C. (2000). Inhibition of the action of the topoisomerase II poison amsacrine by simple aniline derivatives: evidence for drug-protein interactions. Biochemical Pharmacology, 59(5), 529-532.
  • Ketron, A. C., Denny, W. A., Graves, D. E., & Osheroff, N. (2012). Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Biochemistry, 51(8), 1732–1740.
  • Larsen, A. K., Escargueil, A. E., & Skladanowski, A. (2003). From DNA topoisomerase II to tubulin: the manifold attractions of amsacrine and other acridine derivatives. Biochemical pharmacology, 66(8), 1427-1437.
  • Baguley, B. C. (2021). DNA-Binding Anticancer Drugs: One Target, Two Actions. Molecules (Basel, Switzerland), 26(3), 557.

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The Versatile Building Block: A Technical Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (HCl) has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features—a reactive primary aromatic amine, an electron-donating methoxy group, and a sulfonamide moiety—provide a versatile scaffold for the construction of complex, biologically active molecules. This guide delves into the synthesis, chemical properties, and diverse applications of this compound, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development. We will explore its crucial role in the synthesis of prominent anticancer agents and its potential as a scaffold for novel kinase inhibitors, supported by an analysis of its reactivity and spectroscopic characterization.

Introduction: A Building Block of Strategic Importance

The quest for novel therapeutic agents is a driving force in organic synthesis. The design and construction of molecules with specific biological activities often rely on the strategic use of versatile building blocks. N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is one such key intermediate, offering a unique combination of functional groups that allow for a wide range of chemical transformations. The presence of an aniline-type amino group ortho to a methoxy group, and para to a methanesulfonamide group, creates a nuanced electronic and steric environment that can be exploited for selective reactions. This guide will illuminate the synthetic pathways to this valuable compound and showcase its utility in the creation of high-value molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's properties and safe handling procedures is paramount in any research setting.

PropertyValueReference
CAS Number 83209-83-0[1]
Molecular Formula C₈H₁₃ClN₂O₃S[1]
Molecular Weight 252.72 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in water, DMSO, and methanol

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of this compound

The synthesis of this key building block can be approached through two primary, reliable routes, each with its own set of advantages depending on the available starting materials and desired scale.

Route 1: Direct Sulfonylation of 4-Amino-3-methoxyaniline

This is the most direct and commonly employed method, involving the reaction of a commercially available substituted aniline with methanesulfonyl chloride.

Reaction Scheme:

Sulfonylation A 4-Amino-3-methoxyaniline C N-(4-amino-3-methoxyphenyl)methanesulfonamide A->C Base (e.g., Pyridine) DCM, 0°C to rt B Methanesulfonyl Chloride B->C E This compound C->E HCl (aq) D HCl D->E

Caption: Direct sulfonylation of 4-amino-3-methoxyaniline.

Detailed Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Sulfonylation: Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base, N-(4-amino-3-methoxyphenyl)methanesulfonamide.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and add a stoichiometric amount of concentrated hydrochloric acid.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Route 2: Nitro Reduction Pathway

An alternative strategy involves the reduction of a nitro-group precursor. This method is particularly useful if the corresponding nitroaniline is more readily available or cost-effective.

Reaction Scheme:

Nitro_Reduction A N-(3-methoxy-4-nitrophenyl)methanesulfonamide C N-(4-amino-3-methoxyphenyl)methanesulfonamide A->C Solvent (e.g., Ethanol) B Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) B->C E This compound C->E HCl (aq) D HCl D->E

Caption: Synthesis via reduction of a nitro-precursor.

Generalized Experimental Protocol:

  • Dissolution: Dissolve N-(3-methoxy-4-nitrophenyl)methanesulfonamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. Common choices include:

    • Tin(II) chloride: Add an excess of SnCl₂·2H₂O in the presence of concentrated HCl and heat the mixture.

    • Catalytic Hydrogenation: Use a catalyst such as 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up:

    • For SnCl₂ reduction: After cooling, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide or potassium hydroxide to precipitate the tin salts. Extract the product with an organic solvent (e.g., ethyl acetate).

    • For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification and Salt Formation: Wash the organic extracts with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The resulting free base can then be converted to the hydrochloride salt as described in Route 1.

Spectroscopic Characterization

Accurate characterization of the building block is essential for its effective use in synthesis. The following is a representative analysis of the expected spectroscopic data for N-(4-amino-3-methoxyphenyl)methanesulfonamide.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the structure and purity of the compound. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5-10.5br s3H-NH₃⁺ (from HCl salt)
~9.2s1H-SO₂NH-
~7.0d1HAr-H
~6.8dd1HAr-H
~6.7d1HAr-H
3.85s3H-OCH₃
2.95s3H-SO₂CH₃

Note: The broad singlet for the ammonium protons can exchange with residual water in the solvent, and its chemical shift and integration may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon framework of the molecule.

Expected ¹³C NMR Data (DMSO-d₆, 101 MHz):

Chemical Shift (ppm)Assignment
~148Ar-C-OCH₃
~138Ar-C-NHSO₂-
~125Ar-C
~120Ar-C-NH₃⁺
~115Ar-C
~112Ar-C
55.8-OCH₃
39.5-SO₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine and sulfonamide)
3000-2800C-H stretching (aromatic and aliphatic)
1620-1580N-H bending (amine)
1520-1480C=C stretching (aromatic)
1340-1300Asymmetric SO₂ stretching
1160-1120Symmetric SO₂ stretching
1250-1200C-O stretching (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Expected MS Data (ESI+):

  • [M+H]⁺: m/z 217.06 (for the free base)

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

The strategic placement of functional groups in this compound makes it a highly valuable precursor for a variety of complex molecules, particularly in the pharmaceutical industry.

Synthesis of Amsacrine: A Topoisomerase II Inhibitor

One of the most notable applications of this building block is in the synthesis of the anticancer drug Amsacrine.[2][3] Amsacrine is a DNA intercalator and a topoisomerase II inhibitor used in the treatment of certain types of leukemia.[4][5] The synthesis involves a nucleophilic aromatic substitution reaction where the primary amino group of N-(4-amino-3-methoxyphenyl)methanesulfonamide attacks the electrophilic carbon of 9-chloroacridine.

Reaction Scheme for Amsacrine Synthesis:

Amsacrine_Synthesis A N-(4-amino-3-methoxyphenyl)methanesulfonamide C Amsacrine A->C Acid catalyst (e.g., HCl) Solvent (e.g., Ethanol), Reflux B 9-Chloroacridine B->C

Caption: Final step in the synthesis of the anticancer drug Amsacrine.

This reaction highlights the nucleophilicity of the primary aromatic amine, which readily displaces the chloride on the acridine core to form the final drug substance. The methoxy and methanesulfonamide groups in the building block are crucial for the biological activity of Amsacrine.[3]

A Scaffold for Kinase Inhibitors

The general structure of this compound is present in numerous kinase inhibitors, which are a major class of targeted cancer therapies.[6][7][8] The aniline moiety can act as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase active site. The sulfonamide group can also participate in hydrogen bonding and provides a point for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

General Scaffold for Kinase Inhibitors:

Kinase_Inhibitor_Scaffold cluster_0 N-(4-amino-3-methoxyphenyl)methanesulfonamide Core A Aniline Moiety (Hinge Binding) D Heterocyclic Core (Further Interactions) A->D Amide or Urea Linkage B Sulfonamide Group (Solubility/H-bonding) C Methoxy Group (Electronic Tuning)

Caption: The core structure as a template for kinase inhibitor design.

By reacting the primary amine with various heterocyclic carboxylic acids or isocyanates, a diverse library of potential kinase inhibitors can be generated. The methoxy group can influence the pKa of the aniline and the overall electronics of the molecule, which can be fine-tuned to optimize binding affinity and selectivity for a particular kinase target.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its ready availability through straightforward synthetic routes, combined with its inherent reactivity and versatile functional groups, has solidified its place as a cornerstone building block in the synthesis of life-saving medicines and novel therapeutic candidates. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of this remarkable compound in their ongoing efforts to address unmet medical needs. As the landscape of drug discovery continues to evolve, the utility of such well-characterized and adaptable building blocks will undoubtedly continue to grow in significance.

References

  • Amsacrine. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]

  • Baguley, B. C. (2021). Amsacrine. In Encyclopedia. MDPI.
  • Denny, W. A., & Wilson, W. R. (2018). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Molecules, 23(9), 2144.
  • N-(4-amino-3-methoxyphenyl)methanesulfonamide. (n.d.). In PubChemLite. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Amsacrine. In PubChem Compound Summary. Retrieved from [Link]

  • PharmaCompass. (n.d.). Amsacrine | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 17, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.).
  • ScienceOpen. (n.d.).
  • Slideshare. (n.d.). Synthesis and Uses of Amsacrine and Prochlorperazine. Retrieved January 17, 2026, from [Link]

  • Smaill, J. B., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690.
  • Tumosienė, I., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(15), 4475.
  • Vainauskas, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6529.
  • Veeprho. (n.d.). Amsacrine Impurities and Related Compound. Retrieved January 17, 2026, from [Link]

  • Verma, S., et al. (2004). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
  • Wodarczyk, A., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5343.
  • Yordanov, S., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 58.
  • Zhang, J., et al. (2018). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum.
  • Zimmerman, J. A., et al. (2002). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 12(8), 1133–1137.

Sources

Methodological & Application

protocol for synthesizing n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Abstract

This document provides a detailed, three-step protocol for the laboratory-scale synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (CAS No: 83209-83-0). This compound is a valuable intermediate in medicinal chemistry and drug development.[1] The described synthetic pathway begins with the commercially available starting material, 4-methoxy-2-nitroaniline. The protocol is designed for researchers in organic synthesis and drug discovery, emphasizing procedural rationale, safety, and robust characterization of the final product. The synthesis involves sulfonylation of the starting material, followed by nitro group reduction and subsequent hydrochloride salt formation.

Introduction and Synthetic Strategy

N-(4-amino-3-methoxyphenyl)methanesulfonamide is a substituted aniline derivative that serves as a key building block for more complex molecules, including potential therapeutic agents.[1] The presence of the methanesulfonamide group, a common pharmacophore, along with the reactive primary amine and the electron-donating methoxy group, makes it a versatile synthon.

The synthetic strategy outlined herein is a robust and logical sequence designed to maximize yield and purity while minimizing side reactions. The pathway proceeds as follows:

  • Sulfonylation: The synthesis commences with the reaction of 4-methoxy-2-nitroaniline with methanesulfonyl chloride. The amino group of the starting material acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form a stable sulfonamide bond. This reaction is performed in the presence of a non-nucleophilic base to neutralize the HCl generated in situ.

  • Reduction: The intermediate, N-(3-methoxy-4-nitrophenyl)methanesulfonamide, is then subjected to reduction. This crucial step converts the electron-withdrawing nitro group into the desired primary amino group. A variety of reducing agents can accomplish this transformation; this protocol utilizes tin(II) chloride in an acidic medium, a classic and highly effective method for nitroarene reduction.[2]

  • Salt Formation & Purification: The resulting free base is converted to its hydrochloride salt to improve stability and handling characteristics. The final product is then purified by recrystallization.

This approach avoids the challenges of selectively functionalizing a diamine intermediate, thereby providing a more controlled and efficient synthesis.

Overall Reaction Scheme

G start_node Start: Weigh Reagents p1 Dissolve SM in DCM Add Pyridine Cool to 0 °C start_node->p1 Step A end_node Final Product: Characterization process_node process_node qc_node qc_node p2 Stir at RT (4-6h) p1->p2 Dropwise Add MsCl qc1 TLC Check p2->qc1 p3 Acid/Base Work-up Rotovap to get Crude INT qc1->p3 Complete p4 Suspend INT in EtOH Add SnCl2 and HCl p3->p4 Step B p5 Cool, Quench on Ice Neutralize with NaHCO3 p4->p5 Reflux (3h) p6 p6 p5->p6 Extract with EtOAc Dry and Concentrate p7 Dissolve in EtOAc Add HCl/Ether p6->p7 Step C p8 Filter, Wash, & Dry Solid p7->p8 Precipitate Forms p8->end_node

Sources

Application Notes and Protocols: N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in the Synthesis of a Potent Anti-Cancer Agent

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of the potent anti-cancer drug, Amsacrine. Amsacrine is a well-established antineoplastic agent used in the treatment of various leukemias. It functions as a topoisomerase II inhibitor and a DNA intercalator, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. While this compound is commercially available for research purposes, its direct application as a cytotoxic agent in cancer cell lines is not extensively documented in publicly available literature.

This guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a precursor to Amsacrine, and offers detailed protocols for its handling, characterization, and potential use in cancer cell line research, primarily as a reference compound or for the synthesis of Amsacrine and its analogs.

Chemical and Physical Properties

PropertyValueReference
CAS Number 83209-83-0[1]
Molecular Formula C₈H₁₃ClN₂O₃S[1]
Molecular Weight 252.72 g/mol [1]
Storage Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon).[2]
Solubility Information on solubility in common cell culture solvents like DMSO is not readily available and should be determined empirically.

Mechanism of Action: The Gateway to Topoisomerase II Inhibition

The primary significance of this compound in oncology research lies in its role as a direct precursor to Amsacrine. The anti-cancer activity of Amsacrine provides the mechanistic context for the importance of its synthetic intermediates.

Amsacrine exerts its cytotoxic effects through a dual mechanism:

  • DNA Intercalation: The planar acridine ring of Amsacrine inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.

  • Topoisomerase II Inhibition: Amsacrine stabilizes the covalent complex formed between topoisomerase II and DNA. This "poisoning" of the enzyme prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger downstream signaling cascades that culminate in cell cycle arrest and apoptosis.

The synthesis of Amsacrine involves the coupling of N-(4-amino-3-methoxyphenyl)methanesulfonamide with an acridine derivative. Therefore, the purity and characterization of the this compound starting material are critical for the successful synthesis of Amsacrine and for obtaining reliable and reproducible results in subsequent biological assays.

Signaling Pathway of Amsacrine (Derived from this compound)

Amsacrine_Pathway cluster_synthesis Synthesis cluster_cellular_action Cellular Action cluster_cellular_response Cellular Response This compound This compound Amsacrine Amsacrine This compound->Amsacrine Coupling Reaction Acridine Derivative Acridine Derivative Acridine Derivative->Amsacrine DNA_Intercalation DNA Intercalation Amsacrine->DNA_Intercalation Enters Cell Topoisomerase_II Topoisomerase II-DNA Complex Amsacrine->Topoisomerase_II Binds to DSB DNA Double-Strand Breaks Topoisomerase_II->DSB Stabilizes Cleavable Complex Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DSB->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Synthesis of Amsacrine and its subsequent mechanism of action in cancer cells.

Experimental Protocols

Given the limited data on the direct cellular effects of this compound, the following protocols are provided as a general framework for its handling and for assays where it might be used as a negative control or as a starting material for synthesis.

Protocol 1: Preparation of Stock Solutions

Rationale: Proper solubilization and storage of the compound are essential for accurate and reproducible experimental results. Due to the lack of specific solubility data, a stepwise approach to determine the optimal solvent and concentration is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubility Test:

    • Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 100 µL) to achieve a high concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, use a sonicator for 5-10 minutes.

    • Visually inspect for any undissolved particulate matter. If solubility is poor, a different solvent or a lower stock concentration may be necessary.

  • Stock Solution Preparation (Example for a 10 mM stock):

    • Accurately weigh 2.53 mg of this compound (MW: 252.72 g/mol ).

    • Add 1 mL of sterile DMSO.

    • Vortex until completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

Rationale: To determine the cytotoxic effects of a compound, a cell viability assay is a fundamental first step. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This protocol can be used to assess the cytotoxicity of newly synthesized Amsacrine analogs, using this compound as a negative control.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Positive control (e.g., Amsacrine or Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., synthesized Amsacrine), this compound (as a negative control), and a positive control in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Rationale: To determine if cell death induced by a compound is due to apoptosis, Annexin V/PI staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Four populations of cells will be distinguishable:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: To investigate the effect of a compound on cell cycle progression, PI staining of DNA followed by flow cytometry is used. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Test compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow Overview

Experimental_Workflow Start Start Compound_Prep Prepare Stock Solution of This compound Start->Compound_Prep Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cytotoxicity_Assay Cell Viability Assay (MTT) (Determine IC50) Compound_Prep->Cytotoxicity_Assay Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cytotoxicity_Assay->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the in vitro evaluation of a test compound in cancer cell lines.

Data Interpretation

AssayExpected Outcome for an Active Compound (e.g., Amsacrine)Expected Outcome for this compound (as a negative control)
Cell Viability (MTT) A dose-dependent decrease in cell viability, yielding a low IC₅₀ value.Minimal to no decrease in cell viability, resulting in a very high or undetermined IC₅₀ value.
Apoptosis (Annexin V/PI) A significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) compared to the untreated control.No significant increase in the apoptotic cell population compared to the untreated control.
Cell Cycle Analysis (PI) Accumulation of cells in a specific phase of the cell cycle (e.g., G₂/M for topoisomerase II inhibitors) and an increase in the sub-G₁ population (indicative of apoptotic DNA fragmentation).No significant changes in the cell cycle distribution compared to the untreated control.

Conclusion

This compound is a compound of significant interest in cancer research, not as a direct therapeutic agent, but as a fundamental building block for the synthesis of the clinically relevant drug, Amsacrine. Understanding its properties and handling is essential for researchers working on the development of novel topoisomerase II inhibitors and other anti-cancer agents. The protocols provided in this guide offer a framework for the use of this compound in a research setting, emphasizing its role as a synthetic precursor and a crucial control for in vitro studies.

References

  • In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. PubMed. [Link]

  • Amsacrine Impurities and Related Compound. Veeprho. [Link]

  • A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. NIH. [Link]

  • Process for improving the solubility of cell culture media.
  • Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Everest Pharm-Tech. [Link]

  • 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. NIH. [Link]

  • (PDF) In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-y l)methanesulfonamide. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. NIH. [Link]

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Application Note: Protocols for Evaluating the Antibacterial Efficacy of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a sulfonamide derivative with the molecular formula C₈H₁₃ClN₂O₃S.[1][2] As a member of the sulfonamide class of compounds, it holds potential as an antibacterial agent. Sulfonamides were among the first synthetic antimicrobial agents to be widely used and function by disrupting a critical metabolic pathway in bacteria that is absent in humans.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in standard antibacterial assays.

The core mechanism of sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[6][7] Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), whereas humans acquire it through their diet.[4][6] By acting as a competitive inhibitor of PABA, this compound can block the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is vital for the synthesis of nucleic acids and amino acids.[7][] This disruption typically results in a bacteriostatic effect, inhibiting bacterial growth and replication.[4][6]

This application note details standardized, self-validating protocols for determining the antibacterial spectrum and potency of this compound. We will cover qualitative screening via the disk diffusion method, quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay, and assessment of bactericidal activity through the Minimum Bactericidal Concentration (MBC) test. Adherence to these robust methodologies, grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI), will ensure the generation of accurate and reproducible data.[9][10]

Principle of Action: Sulfonamide-Mediated Folic Acid Synthesis Inhibition

The antibacterial activity of sulfonamides is a classic example of targeted metabolic inhibition. The structural similarity between the sulfonamide molecule and PABA allows it to bind to the active site of the DHPS enzyme, preventing the natural substrate from binding. This competitive inhibition is the foundational principle behind its selective toxicity against susceptible microorganisms.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase NucleicAcids Nucleic Acid Precursors (Purines, Pyrimidines) THF->NucleicAcids Coenzyme for 1-Carbon Transfer Sulfonamide N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl Sulfonamide->Block Block->DHPS Disk_Diffusion_Workflow start Start: Prepare Bacterial Culture inoculum 1. Prepare 0.5 McFarland Standard Inoculum start->inoculum swab 2. Swab MHA Plate for Confluent Growth (Lawn) inoculum->swab dry 3. Allow Plate to Dry (3-5 minutes) swab->dry disk_prep 4. Impregnate Sterile Disks with Test Compound Solution dry->disk_prep place_disk 5. Place Disks on Agar Surface (include positive/negative controls) disk_prep->place_disk incubate 6. Incubate at 35-37°C for 16-20 hours place_disk->incubate measure 7. Measure Diameter of Zone of Inhibition (mm) incubate->measure end End: Record Results measure->end

Caption: Step-by-step workflow for the Kirby-Bauer disk diffusion assay.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Vortex thoroughly and adjust the turbidity to match a 0.5 McFarland standard using a nephelometer or by visual comparison. [11]2. Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube. [12] b. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Note: A solvent toxicity control disk must be included. b. Aseptically apply a known volume (typically 10-20 µL) of the compound solution onto sterile 6-mm paper disks to achieve the desired potency. Allow the solvent to evaporate completely. c. Using sterile forceps, place the impregnated disks onto the inoculated MHA surface, pressing gently to ensure full contact. d. Place disks at least 24 mm apart to prevent overlapping zones. [12] e. Controls: Include a blank disk (negative control), a solvent-only disk, and a disk with a standard antibiotic of known efficacy (e.g., sulfamethoxazole-trimethoprim) as a positive control.

  • Incubation & Interpretation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours under ambient atmosphere. b. After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter (mm) using a ruler or calipers. c. A larger zone diameter indicates greater in vitro activity. [7]

PART 2: QUANTITATIVE ANALYSIS

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the "gold standard" for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [13][14]This quantitative assay is essential for accurately assessing the potency of a novel compound.

Causality Behind Choices:

  • 96-Well Plate Format: This high-throughput format allows for the testing of multiple concentrations and strains simultaneously, conserving reagents and time. [15]* Two-Fold Serial Dilution: This standard dilution series provides a logarithmic concentration gradient, which is optimal for pinpointing the MIC value.

  • Controls are Critical:

    • Growth Control (No Compound): Confirms that the bacteria can grow in the test medium. [13] * Sterility Control (No Bacteria): Confirms that the medium and compound are not contaminated. [13] * Positive Control (Standard Antibiotic): Validates the assay by testing a reference compound against a quality control (QC) strain (e.g., E. coli ATCC 25922), with results expected to fall within a known range. [16]

MIC_Workflow start Start: Prepare Compound Stock dilution 1. Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate start->dilution add_inoculum 3. Inoculate Wells with Bacterial Suspension dilution->add_inoculum inoculum 2. Prepare Standardized Inoculum (Final Conc. ~5x10^5 CFU/mL) inoculum->add_inoculum controls 4. Set Up Growth, Sterility, and Positive Control Wells add_inoculum->controls incubate 5. Incubate Plate at 35-37°C for 16-20 hours controls->incubate read 6. Read Plate Visually or with Plate Reader (OD600) incubate->read determine_mic 7. Identify MIC: Lowest Concentration with No Visible Growth read->determine_mic end End: Record MIC Value determine_mic->end

Sources

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl as a topoisomerase II inhibitor experimental setup

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Framework for Characterizing N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl as a Topoisomerase II Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting DNA Topology in Cancer Therapy

DNA topoisomerase II (Topo II) is an essential nuclear enzyme critical for managing DNA topology during fundamental cellular processes such as replication, transcription, and chromosome segregation.[1][2] It functions by creating transient double-stranded breaks (DSBs) in one segment of DNA to allow another to pass through, before resealing the break.[3][4] The high proliferation rate of cancer cells makes them particularly dependent on Topo II activity, establishing the enzyme as a validated and highly valuable target for anticancer therapeutics.[5][6]

This compound is a methanesulfonamide derivative that serves as a key intermediate in the synthesis of Amsacrine, a well-established antineoplastic agent and Topo II inhibitor.[7][8] Research indicates that its biological activity is linked to the inhibition of Topoisomerase II and potential DNA intercalation, ultimately inducing apoptosis in cancer cells.[7] This document provides a comprehensive experimental guide for researchers to rigorously characterize the inhibitory activity of this compound against Topoisomerase II, from initial biochemical validation to cellular cytotoxicity profiling.

The Mechanism of Topoisomerase II Poisoning

Topo II inhibitors are broadly categorized into two classes: catalytic inhibitors and "poisons".[9][10]

  • Catalytic inhibitors interfere with the enzyme's ability to function, for instance by blocking ATP binding, thereby preventing the catalytic cycle from proceeding.[11]

  • Topo II poisons , such as the clinically used drugs etoposide and amsacrine, act by stabilizing a transient intermediate in the reaction pathway called the "cleavable complex".[1][4] In this complex, Topo II is covalently bound to the 5' ends of the cleaved DNA.[12] By preventing the re-ligation of the DNA strands, these agents transform the essential enzyme into a cellular toxin, leading to an accumulation of permanent, protein-linked DSBs that trigger cell cycle arrest and apoptosis.[1][5]

Given that this compound is a direct precursor to the Topo II poison Amsacrine, the experimental framework described herein is designed to test the hypothesis that it functions via a similar mechanism of cleavable complex stabilization.[4][7]

TopoII_Inhibition cluster_cycle Topo II Catalytic Cycle cluster_inhibition Inhibitor Action A 1. Topo II binds to G-segment DNA B 2. T-segment DNA captured A->B C 3. G-segment cleavage (ATP-dependent) B->C D 4. T-segment passage through break C->D CleavableComplex Stabilized 'Cleavable Complex' (Topo II covalently bound to DNA) E 5. G-segment ligation D->E F 6. T-segment release E->F F->A Inhibitor N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl (Topo II Poison) Inhibitor->CleavableComplex CleavableComplex->E Ligation Blocked Apoptosis Accumulation of DSBs & Apoptosis CleavableComplex->Apoptosis

Caption: Mechanism of Topoisomerase II poisons.

Biochemical Assays for Topo II Inhibition

Direct assessment of enzymatic activity is the foundational step in characterizing a potential inhibitor. The following in vitro assays are standard for determining the effect of a compound on Topo II function.

Topo II DNA Relaxation Assay

This assay serves as an initial screen for Topo II activity. It measures the ability of the enzyme to relax supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is impeded.[12][13]

Protocol: DNA Relaxation

  • Reaction Setup: On ice, prepare a 20 µL reaction mix for each sample. A typical reaction contains:

    • 2 µL of 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin).[13]

    • 2 µL of 10 mM ATP.

    • 0.5 µg supercoiled plasmid DNA (e.g., pBR322).

    • 1 µL of test compound at various concentrations (dissolved in DMSO; ensure final DMSO concentration is ≤1%).

    • Deionized water to a volume of 18 µL.

    • Controls: Include a "no enzyme" negative control and a "DMSO vehicle" positive control.

  • Enzyme Addition: Initiate the reaction by adding 2 µL of diluted human Topoisomerase IIα (1-3 units). The optimal enzyme concentration should be predetermined to achieve complete DNA relaxation in the vehicle control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[13]

  • Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (e.g., 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 1% SDS).

  • Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in 1x TAE buffer. Run the gel at 80-100V until sufficient separation is achieved (approx. 2 hours).[13]

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 20-30 minutes, destain in water, and visualize under UV light.[14] Supercoiled DNA migrates faster than relaxed DNA topoisomers.

Topo II kDNA Decatenation Assay

This assay is highly specific for Topo II and mimics its critical role in disentangling replicated chromosomes.[15] It utilizes kinetoplast DNA (kDNA), a large network of interlocked DNA minicircles. Topo II activity releases these minicircles, which can be resolved on an agarose gel.[2][12]

Protocol: kDNA Decatenation

  • Reaction Setup: On ice, prepare a 20 µL reaction mix similar to the relaxation assay:

    • 2 µL of 10x Topo II Assay Buffer.

    • 2 µL of 10 mM ATP.

    • 200 ng kDNA.[11][16]

    • 1 µL of test compound at various concentrations or DMSO vehicle.

    • Deionized water to a volume of 18 µL.

    • Controls: Include a "no enzyme" control and a "vehicle" control. A known Topo II poison like etoposide should be included as a positive control for cleavable complex formation.[9]

  • Enzyme Addition: Start the reaction by adding 2 µL of diluted human Topoisomerase IIα (2-4 units).

  • Incubation: Incubate at 37°C for 30 minutes.[16]

  • Termination & Protein Removal: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA. Add 2 µL of Proteinase K (10 mg/mL) and incubate for an additional 30 minutes at 50°C to digest the enzyme. This step is crucial, as the stabilized covalent complex can cause the DNA to remain in the well.

  • Gel Electrophoresis: Add 4 µL of 6x Loading Dye and load onto a 1% agarose gel. Run at 80-100V.[11]

  • Visualization: Stain with ethidium bromide and visualize. Catenated kDNA remains in the well or migrates as a high molecular weight smear, while decatenated minicircles (nicked-open and closed-circular) migrate into the gel.[15] The appearance of linearized DNA in the presence of the compound indicates its function as a Topo II poison.[9]

Cellular Activity Assessment

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to determine a compound's efficacy in a biological context, accounting for factors like cell permeability and metabolic stability.

In Vitro Cytotoxicity Profiling

Evaluating the compound's effect on the viability of cancer cell lines is a critical step. Using a panel of cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) provides a broader understanding of its anticancer potential. The MTT and SRB assays are robust, colorimetric methods for this purpose.[17][18]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[17][19]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound or vehicle control (DMSO concentration <0.5%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[19]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value.

Data Analysis and Presentation

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency.

  • For Biochemical Assays: Quantify the band intensity of the substrate (supercoiled DNA or kDNA) and product (relaxed or decatenated DNA) using gel analysis software (e.g., ImageJ). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • For Cytotoxicity Assays: Calculate cell viability as (Absorbance_treated / Absorbance_vehicle) * 100. The percentage of inhibition is 100 - % Viability.

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[17]

Summary of Quantitative Data

Organizing the results in a clear, tabular format is crucial for comparison and interpretation.

Assay TypeTarget/Cell LineParameterThis compoundEtoposide (Control)
Biochemical Human Topo IIαRelaxation IC50Experimental Value~30-80 µM[12]
Biochemical Human Topo IIαDecatenation IC50Experimental Value~40-50 µM[12]
Cell-Based MCF-7 (Breast)Cytotoxicity IC50Experimental Value~1-5 µM
Cell-Based HCT116 (Colon)Cytotoxicity IC50Experimental Value~1-10 µM
Cell-Based A549 (Lung)Cytotoxicity IC50Experimental Value~5-15 µM

Note: Control values are approximate and can vary based on specific experimental conditions and literature sources.

Integrated Experimental Workflow

A logical progression of experiments ensures a thorough and efficient characterization of the compound. The workflow begins with broad screening and progresses to more specific mechanistic and cellular assays.

Workflow cluster_cellular start Start: Compound Synthesis & Solubilization biochem Primary Screening: Biochemical Assays start->biochem relax DNA Relaxation Assay (General Topo II Inhibition) biochem->relax decat kDNA Decatenation Assay (Topo II Specificity & Mechanism) biochem->decat cellular Secondary Screening: Cell-Based Assays relax->cellular decat->cellular cyto Cytotoxicity Profiling (MTT/SRB on Cancer Cell Panel) cellular->cyto analysis Data Analysis & Interpretation cyto->analysis ic50 IC50 Determination (Biochemical & Cellular) analysis->ic50 conclusion Conclusion: Characterize as Topo II Inhibitor ic50->conclusion

Caption: Experimental workflow for inhibitor characterization.

References

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Application Notes and Protocols for N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers on the application of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (CAS 83209-83-0). It is crucial to understand that this compound is principally recognized and utilized in preclinical and clinical research as the critical "head group" or side chain of the potent topoisomerase II inhibitor, Amsacrine (m-AMSA), and its advanced analogs like CI-921. While in vitro studies suggest the standalone head group contributes to the mechanism of action, its in vivo efficacy and administration as an independent agent are not established in the current scientific literature. Therefore, this guide focuses on the dosage and administration of this moiety as part of the Amsacrine scaffold in well-documented animal models, providing field-proven insights and authoritative protocols for its use in cancer research.

Introduction: The Significance of the m-AMSA "Head Group"

N-(4-amino-3-methoxyphenyl)methanesulfonamide is a sulfonamide derivative that plays a pivotal role in the biological activity of a class of acridine-based anticancer agents.[1] Its primary claim to significance is its function as the anilino side chain of Amsacrine, a clinically utilized drug for treating acute leukemias.[2] The core structure of Amsacrine consists of a DNA-intercalating acridine ring and the N-(4-amino-3-methoxyphenyl)methanesulfonamide "head group." This structural combination is essential for its function as a topoisomerase II poison.[1][2]

While the acridine moiety is responsible for inserting the molecule into the DNA helix, the head group provides specificity for the DNA-topoisomerase II cleavage complex.[1] This targeted interaction stabilizes the complex, leading to double-strand breaks in the DNA and ultimately triggering apoptosis in cancer cells. Studies have indicated that the detached head group can enhance enzyme-mediated DNA cleavage, although with a significantly lower affinity than the complete Amsacrine molecule.

Mechanism of Action: A Synergistic Approach to Topoisomerase II Inhibition

The antitumor activity of Amsacrine and its derivatives is a direct result of their interaction with topoisomerase II, a critical enzyme in DNA replication and repair. The process can be visualized as a two-part mechanism:

  • DNA Intercalation: The planar acridine ring of Amsacrine inserts itself between DNA base pairs.

  • Topoisomerase II Poisoning: The N-(4-amino-3-methoxyphenyl)methanesulfonamide side chain then interacts with the topoisomerase II enzyme that is covalently bound to the DNA. This interaction traps the enzyme in its cleavage complex, preventing the re-ligation of the DNA strands.

The following diagram illustrates this proposed mechanism of action.

Mechanism_of_Action cluster_0 Cellular Environment Amsacrine Amsacrine DNA DNA Amsacrine->DNA Intercalation (Acridine Ring) Cleavage_Complex Stabilized Cleavage Complex Amsacrine->Cleavage_Complex Poisoning (Head Group Interaction) Topoisomerase_II Topoisomerase_II DNA->Topoisomerase_II Enzyme Binding Topoisomerase_II->Cleavage_Complex DNA Cleavage Apoptosis Apoptosis Cleavage_Complex->Apoptosis DNA Damage & Cell Cycle Arrest

Caption: Proposed mechanism of Amsacrine as a topoisomerase II poison.

Dosage and Administration in Animal Models: Protocols for Amsacrine (m-AMSA)

The following protocols are derived from preclinical studies of Amsacrine. Researchers should adapt these protocols based on the specific tumor model, animal strain, and experimental objectives.

General Preparation of Amsacrine for In Vivo Use

Amsacrine is often supplied as a lactate salt for improved aqueous solubility.

  • Reconstitution: Amsacrine lactate should be reconstituted with a sterile, aqueous buffer as specified by the supplier. The final concentration should be prepared to allow for accurate dosing volumes (typically 5-10 mL/kg for mice).

  • Vehicle: Common vehicles include sterile saline or phosphate-buffered saline (PBS).

  • Storage: Reconstituted solutions should be prepared fresh for each experiment and protected from light.

Murine Leukemia Models (e.g., P388, L1210)

Murine leukemia models have been instrumental in evaluating the efficacy of Amsacrine.

  • Animal Model: DBA/2 or BDF1 mice are commonly used.

  • Tumor Inoculation: Intraperitoneal (i.p.) injection of 10^6 leukemia cells.

  • Treatment Protocol:

    • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.).

    • Dosage Range: 5 - 20 mg/kg.

    • Dosing Schedule: Typically administered once daily for 5 to 9 consecutive days, starting 24 hours after tumor inoculation.

    • Endpoint: Increased lifespan compared to vehicle-treated controls.

Solid Tumor Models (e.g., Lewis Lung Carcinoma)

Amsacrine has shown activity against some solid tumors, although its analogs like CI-921 were developed for improved efficacy in this area.

  • Animal Model: C57BL/6 mice.

  • Tumor Inoculation: Subcutaneous (s.c.) or intravenous (i.v.) injection of tumor cells. For s.c. models, treatment often commences when tumors reach a palpable size (e.g., 50-100 mm³).

  • Treatment Protocol:

    • Route of Administration: Intravenous (i.v.) or oral gavage (p.o.). Oral bioavailability can be variable.[3]

    • Dosage Range (i.v.): 10 - 30 mg/kg.

    • Dosing Schedule: Can vary, for example, every 4 days for three cycles.

    • Endpoint: Tumor growth inhibition or regression.

Advanced Analogs: The Case of CI-921

CI-921 (N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide) is an analog of Amsacrine designed for enhanced activity against solid tumors. It shares the same N-(4-amino-3-methoxyphenyl)methanesulfonamide core.

  • Key Differences: CI-921 is more lipophilic and a weaker base than Amsacrine, which may contribute to its greater tissue distribution.[4]

  • Animal Models: Demonstrated superior activity against Lewis lung tumors in mice compared to Amsacrine.

  • Dosage and Administration (Mice):

    • Route: Intravenous (i.v.).

    • Dosage Range: Pharmacokinetic studies in mice have used doses up to 57.7 µmol/kg.

    • Observation: CI-921 showed more efficient uptake into tumors from the plasma free drug fraction compared to Amsacrine.

Pharmacokinetics and Toxicology in Animal Models

The following table summarizes key pharmacokinetic parameters for Amsacrine and its analog CI-921 in various animal models. It is important to note that these parameters are for the complete drug molecules, not the standalone head group.

ParameterAmsacrineCI-921 (Analog)Animal ModelReference
Elimination Half-life ~0.2 h-Mouse[3]
~2.6 h-Rabbit[3]
Plasma Protein Binding ~97.2%~99.7%Rabbit[4]
Tissue Distribution High concentrations in liver, rapid biliary excretion.Greater distribution/tissue uptake than Amsacrine.Mouse, Rabbit[3][4]
Toxicity Cardiotoxicity has been observed in rats.-Rat[3]
Cutaneous toxicity and antigenicity observed.-Guinea Pig, Rabbit

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating a compound like Amsacrine in a murine solid tumor model.

In_Vivo_Workflow cluster_1 Experimental Protocol Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Tumor_Inoculation Tumor Cell Inoculation (s.c. or i.v.) Animal_Acclimatization->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (i.v., i.p., p.o.) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, Health Treatment->Monitoring Repeated Cycles Endpoint Endpoint Determination (e.g., Tumor Size, Survival) Monitoring->Endpoint Tissue_Collection Tissue Collection for Pharmacokinetics/Pharmacodynamics Endpoint->Tissue_Collection

Caption: Generalized workflow for in vivo efficacy studies.

Conclusion and Future Directions

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a compound of significant interest due to its integral role in the anticancer activity of Amsacrine and its derivatives. While it provides specificity for the topoisomerase II-DNA complex, its therapeutic potential as a standalone agent has not been demonstrated in vivo. The protocols and data presented herein, focusing on Amsacrine, provide a robust and authoritative framework for researchers wishing to work with this chemical scaffold in animal models of cancer. Future research could explore the possibility of conjugating this "head group" to other DNA-binding moieties to develop novel therapeutics. However, any in vivo studies of the head group alone would require extensive preliminary dose-finding and toxicity assessments, as no established protocols currently exist.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Amsacrine. In Pharmaceuticals (Vol. 50). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Lyon: International Agency for Research on Cancer. Available from: [Link]

  • Paxton, J. W., & Jurlina, J. L. (1986). Comparison of the pharmacokinetics and protein binding of the anticancer drug, amsacrine and a new analogue, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenyl-amino] -4-acridinecarboxamide in rabbits. Cancer Chemotherapy and Pharmacology, 16(3), 253–256. Available from: [Link]

  • Zahid, M., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(14), 5488. Available from: [Link]

  • Fortune, J. M., & Osheroff, N. (2000). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Journal of Biological Chemistry, 275(34), 25729–25736. Available from: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and implementation of high-throughput screening (HTS) assays to identify and characterize bioactive derivatives of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl. Recognizing that this chemical scaffold is a key intermediate in the synthesis of anticancer agents and kinase inhibitors, this guide presents a strategic, multi-tiered screening cascade designed to efficiently identify potent compounds and elucidate their mechanism of action.[1][2][3] We begin with a robust primary cell viability assay to identify cytotoxic derivatives, followed by secondary assays to confirm activity and investigate the induction of apoptosis and direct kinase inhibition. Each protocol is designed for reliability and scalability, incorporating critical quality control measures to ensure data integrity.

Introduction: A Strategic Approach to Screening

The N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold represents a promising starting point for the discovery of novel therapeutics, particularly in oncology. Its derivatives have been explored for their potential as kinase inhibitors and antitumor agents.[2][3] A successful screening campaign for these derivatives requires a logical and resource-efficient strategy to navigate from a large library of compounds to a small set of validated hits with a clear mechanism of action (MOA).

We propose a hierarchical screening funnel, a standard paradigm in drug discovery, to achieve this goal.[4] This approach utilizes a series of assays with increasing complexity and biological relevance.

  • Primary Screening: A broad, high-throughput assay to test the entire compound library for a desired biological effect (e.g., cytotoxicity against a cancer cell line). The key is speed, low cost, and reliability.

  • Hit Confirmation: Re-testing of initial "hits" from the primary screen to eliminate false positives.[5]

  • Secondary & Mechanistic Assays: More focused assays performed on confirmed hits to understand how they work (e.g., inducing apoptosis) and what they target (e.g., a specific enzyme like a protein kinase).

This strategy ensures that resources are focused on the most promising compounds at each stage.

G cluster_0 Screening Cascade cluster_1 Mechanism of Action Compound_Library Derivative Library (Thousands of Compounds) Primary_Screen Primary HTS: Cell Viability Assay Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose Response Primary_Screen->Hit_Confirmation Initial Hits Secondary_Assays Secondary / MOA Assays Hit_Confirmation->Secondary_Assays Confirmed Hits Apoptosis_Assay Apoptosis Assay (Caspase 3/7 Activity) Secondary_Assays->Apoptosis_Assay Kinase_Assay Biochemical Assay (Kinase Inhibition) Secondary_Assays->Kinase_Assay Validated_Hits Validated Leads Apoptosis_Assay->Validated_Hits Kinase_Assay->Validated_Hits

Caption: High-level workflow for screening this compound derivatives.

Primary Screening: Identifying Cytotoxic Activity

The first step is to identify which derivatives possess cytotoxic or anti-proliferative activity against a relevant cancer cell line. A robust and HTS-compatible cell viability assay is essential.[6] Among the various methods, those that quantify cellular ATP levels are considered a gold standard due to the direct correlation between ATP and the presence of metabolically active, viable cells.[7] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, homogeneous "add-mix-measure" assay ideal for this purpose.[8][9]

Protocol: Luminescent Cell Viability Assay (384-Well Format)

This protocol is optimized for automated HTS systems using 384-well microplates.[10]

Materials:

  • Cell Line: A relevant human cancer cell line (e.g., HeLa, A549, MCF-7).

  • Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: White, opaque-walled 384-well plates suitable for luminescence.

  • Compound Plates: 384-well plates containing serially diluted derivatives in 100% DMSO.

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7573 or similar).[11]

  • Positive Control: Staurosporine or another potent cytotoxic agent.

  • Negative Control: DMSO (vehicle).

  • Instrumentation: Automated liquid handler, multi-label plate reader with luminescence detection capability.

Procedure:

  • Cell Seeding: Suspend cells in culture medium and dispense 25 µL into each well of the 384-well assay plates at a pre-optimized density (e.g., 1,000-5,000 cells/well). Incubate plates at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.

  • Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 50-100 nL) of compounds from the compound plates to the assay plates. This results in a final DMSO concentration of ≤0.5%.

    • Controls: Dedicate columns for negative controls (DMSO only) and positive controls (Staurosporine at a concentration known to cause maximum cell death, e.g., 10 µM).

  • Incubation: Incubate the assay plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: On the day of the read, equilibrate the CellTiter-Glo® Reagent to room temperature.[11]

  • Signal Generation: Remove assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[12] Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Stabilization: Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis.[11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Quality Control

Data Normalization: The raw luminescence units (RLU) are normalized to the plate controls to determine the percent viability: % Viability = (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl) * 100

Assay Quality - Z'-Factor: The robustness of the HTS assay must be validated using the Z'-factor, which assesses the separation between the positive and negative controls.[10] Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

ParameterRecommended ValueRationale
Final Compound Conc. 10 µMA standard concentration for primary single-point screens.
Final DMSO Conc. ≤ 0.5%Minimizes solvent toxicity to cells.
Incubation Time 48 - 72 hoursAllows sufficient time for compounds to exert anti-proliferative effects.
Z'-Factor > 0.5Indicates excellent assay quality with a large separation band.

Secondary Assay: Apoptosis Induction

Once cytotoxic hits are confirmed, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death), a desirable mechanism for anticancer drugs.[13] A common hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[14]

Principle: Caspase-3/7 Activity Assay

The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous method that measures the activity of caspase-3 and -7.[15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal directly proportional to caspase activity.[17]

G cluster_0 Apoptotic Signaling Apoptotic_Stimulus Apoptotic Stimulus (e.g., Test Compound) Caspase_Cascade Initiator Caspases Apoptotic_Stimulus->Caspase_Cascade Executioner_Caspases Executioner Caspases 3 & 7 Caspase_Cascade->Executioner_Caspases Cell_Death Apoptosis Executioner_Caspases->Cell_Death

Caption: Simplified diagram of the executioner caspase pathway in apoptosis.

Protocol: Caspase-Glo® 3/7 Assay (384-Well Format)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the primary cell viability protocol (Section 2.1). Use a shorter incubation time, typically 18-24 hours, as caspase activation is an earlier event than loss of viability.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[18] Allow it to equilibrate to room temperature.

  • Signal Generation: Equilibrate the assay plate to room temperature. Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for signal stabilization.[16]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Interpretation: An increase in luminescence relative to the vehicle (DMSO) control indicates the induction of caspase-3/7 activity and suggests an apoptotic mechanism of action. Data can be expressed as "Fold Induction" over the negative control.

Secondary Assay: Direct Kinase Inhibition

Given the chemical lineage of the scaffold, a direct biochemical assay against a panel of relevant protein kinases is a critical step to identify the molecular target.[19] Fluorescence Polarization (FP) is a powerful, homogeneous assay technique well-suited for HTS of kinase inhibitors.[20]

Principle: Competitive Fluorescence Polarization (FP) Assay

The FP assay measures the binding of a small fluorescently labeled molecule (tracer) to a larger protein (kinase).

  • High Polarization: When the small, fluorescent tracer is bound to the large kinase, its rotation in solution is slow, and the emitted light remains highly polarized.[21]

  • Low Polarization: If a test compound (inhibitor) binds to the kinase's active site, it displaces the fluorescent tracer. The now-free tracer tumbles rapidly in solution, causing depolarization of the emitted light.[20]

The degree of polarization is inversely proportional to the amount of tracer displaced, allowing for the quantification of inhibitor potency.

G Fluorescence Polarization (FP) Assay Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present K1 L1 High Polarization (Slow Tumble) T1 Fluorescent Tracer T1->K1 K2 I2 Inhibitor I2->K2 T2 Fluorescent Tracer L2 Low Polarization (Fast Tumble)

Caption: Principle of a competitive FP assay for kinase inhibitors.

Protocol: General FP Kinase Inhibition Assay (384-Well Format)

Materials:

  • Kinase: Purified, recombinant protein kinase of interest.

  • Tracer: A fluorescently labeled, high-affinity ligand for the kinase (e.g., a fluorescein-labeled ATP-competitive inhibitor).

  • Assay Buffer: Buffer optimized for kinase stability and activity.

  • Assay Plates: Black, low-volume 384-well plates.

  • Instrumentation: Plate reader equipped with polarization filters for the tracer's excitation and emission wavelengths.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase and fluorescent tracer in assay buffer at 2X the final desired concentration.

  • Compound Addition: Add test compounds in DMSO to the assay plate wells, followed by the 2X kinase solution. Incubate for 10-15 minutes to allow for binding.

  • Tracer Addition: Add the 2X fluorescent tracer solution to all wells to initiate the competition reaction.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 60 minutes; this must be empirically determined). Protect the plate from light.

  • Data Acquisition: Measure fluorescence polarization in millipolarization units (mP). The reader measures the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the plane of polarized excitation light.[20]

Data Analysis: The raw mP values are used to calculate the percent inhibition for each compound concentration. These values are then plotted against the logarithm of the compound concentration, and a non-linear regression analysis is used to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer).[22]

Hit Validation and Follow-Up

Compounds that are confirmed as active in the primary screen and show dose-dependent activity in secondary assays are considered validated hits. The data from the apoptosis and kinase assays provide a preliminary understanding of their MOA. Subsequent steps, beyond the scope of this HTS guide, would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to improve potency and selectivity.

  • Selectivity Profiling: Screening hits against a broad panel of kinases to determine their selectivity profile.[23]

  • Orthogonal Assays: Using different assay technologies to confirm target engagement in a cellular context (e.g., target thermal shift assays, Western blotting for downstream pathway modulation).

By following this structured screening cascade, researchers can efficiently identify and characterize novel this compound derivatives, accelerating the journey from initial discovery to potential therapeutic candidates.

References

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Sartorius Group. (n.d.). Apoptosis Assays for High-Throughput Cytometry. Retrieved from [Link]

  • Fernandes, M. A., et al. (2020). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Ito, N., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]

  • Taosheng, C. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link]

  • Lee, D. W., et al. (2017). A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Dar, A. C., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • Casey, W., et al. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central. Retrieved from [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Genedata. (n.d.). Comprehensive analysis of high-throughput screening data. ResearchGate. Retrieved from [Link]

  • Kunszt, P., et al. (2019). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Retrieved from [Link]

  • Biocompare. (n.d.). Cell Viability Assay Kits. Retrieved from [Link]

  • Promega UK. (2021). CellTiter Glo 2 0 Cell Viability Assay. YouTube. Retrieved from [Link]

  • Grela, E., et al. (2018). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Harris, S. F., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Harvey, I. S., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Retrieved from [Link]

  • Mo, J., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(3-Amino-4-methoxyphenyl)methanesulfonamide. Retrieved from [Link]

  • Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. PubMed Central. Retrieved from [Link]

  • Candelore, M. R., et al. (1999). The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]ethyl]phenyl]benzenesulfonamide (L748337) couple to Gs and Gi, respectively, in a Chinese hamster ovary cell line. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and validated protocols for the quantitative analysis of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl in biological matrices, primarily human plasma. N-(4-amino-3-methoxyphenyl)methanesulfonamide is a key intermediate in the synthesis of anticancer agents like Amsacrine.[1] Accurate quantification of this and similar small molecules in biological fluids is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide presents two robust and validated analytical methods: a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and a cost-effective High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to data analysis, grounded in established regulatory guidelines.[2][3][4][5][6][7][8][9][10][11]

Introduction: The Significance of Bioanalytical Quantification

This compound is a methanesulfonamide derivative with a molecular formula of C₈H₁₁ClN₂O₃S and a molecular weight of 252.72 g/mol .[12][13] Its role as a crucial building block in the synthesis of pharmacologically active compounds necessitates a thorough understanding of its behavior in biological systems.[1] The development and validation of reliable analytical methods are critical for determining the concentration of drugs and their metabolites in biological matrices. This data is fundamental to evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory, such as equipment availability and sample throughput. This guide addresses these considerations by providing two distinct, validated methodologies.

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity, enabling the detection of analytes at very low concentrations even in complex biological matrices.[14][15][16] This method is particularly suited for early-stage drug discovery and pharmacokinetic studies where sample volumes may be limited and analyte concentrations are low.

Rationale for LC-MS/MS

The primary advantage of LC-MS/MS lies in its ability to selectively monitor a specific precursor-to-product ion transition for the analyte of interest, minimizing interference from endogenous matrix components.[14][17] This specificity allows for simpler and faster sample preparation techniques, such as protein precipitation, without compromising analytical performance.[15]

Experimental Workflow

The overall workflow for the LC-MS/MS analysis is depicted below:

Sources

Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a methanesulfonamide derivative that serves as a key intermediate in the synthesis of therapeutic agents and has been investigated for its own biological activities, including potential antitumor properties.[1] Preliminary research suggests its mechanism may involve DNA intercalation and the induction of apoptosis in cancer cells.[1] As with any compound intended for therapeutic development or present as a metabolite of a drug, a thorough evaluation of its cytotoxic potential is a critical component of the safety and efficacy profile. This is consistent with international guidelines which recommend in vitro cytotoxicity testing as a primary screening step.[2][3][4]

This application note provides a comprehensive, multi-parametric framework for assessing the in vitro cytotoxicity of this compound. We present a tiered approach, beginning with foundational assays that measure metabolic viability and membrane integrity, followed by a specific mechanistic assay to probe for apoptosis. This strategy is designed to not only determine if the compound is cytotoxic but also to provide initial insights into the mode of cell death, adhering to the principles of robust and self-validating experimental design.

Pre-Experimental Considerations

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test article are paramount for reproducible results.

  • Compound Information:

    • Name: this compound

    • CAS Number: 83209-83-0[5]

    • Molecular Formula: C₈H₁₃ClN₂O₃S[5]

    • Molecular Weight: 252.72 g/mol [5][6]

  • Solubilization: The hydrochloride salt form suggests potential solubility in aqueous solutions. However, for in vitro assays, dissolving the compound in a sterile, cell culture-grade solvent like dimethyl sulfoxide (DMSO) is standard practice.

  • Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 100 mM) in 100% DMSO.

    • Aliquot the primary stock into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    • On the day of the experiment, create a working stock solution by diluting the primary stock in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[7]

Cell Line Selection and Rationale

The choice of cell line is critical and depends on the research context.[8][9]

  • Hepatocellular Carcinoma (HepG2): As a human liver-derived cell line, HepG2 is a gold standard for toxicology studies.[10][11] These cells retain some metabolic capabilities, which is relevant if the parent compound is metabolized into more or less toxic byproducts.

  • Human Cervical Adenocarcinoma (HeLa): A widely used, robust, and sensitive cancer cell line for general cytotoxicity screening.

  • Normal Human Fibroblasts (e.g., BJ-hTERT): Including a non-cancerous, immortalized cell line provides crucial information about the compound's selectivity. Cytotoxicity against cancer cells with minimal effect on normal cells is a desirable therapeutic profile.

Key Consideration: All cell lines should be cultured in their recommended media and conditions, routinely tested for mycoplasma contamination, and used at a consistent, low passage number to ensure experimental reproducibility.

Experimental Workflow Overview

A tiered experimental approach provides a comprehensive cytotoxicity profile, moving from general viability to specific mechanisms of cell death.

G cluster_0 Phase 1: Initial Screening cluster_1 Primary Assays cluster_2 Phase 2: Mechanistic Insight cluster_3 Phase 3: Data Analysis prep Prepare Cell Cultures & Compound Dilutions treat Treat Cells (24, 48, 72h) prep->treat mtt MTT Assay (Metabolic Activity) treat->mtt Endpoint Measurement ldh LDH Assay (Membrane Integrity) treat->ldh Endpoint Measurement caspase Caspase-Glo 3/7 Assay (Apoptosis) treat->caspase If Cytotoxic analysis Calculate % Viability / % Cytotoxicity mtt->analysis ldh->analysis caspase->analysis ic50 Determine IC50 Values analysis->ic50 interpret Interpret Mode of Cell Death ic50->interpret

Caption: Tiered workflow for cytotoxicity assessment.

Primary Cytotoxicity Assessment Protocols

Protocol 3.1: MTT (Metabolic Viability) Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells.[12]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Plate Layout Example (96-Well)1-34-67-910-12
A Blank (Medium)Vehicle ControlCmpd Conc. 1Cmpd Conc. 5
B Blank (Medium)Vehicle ControlCmpd Conc. 1Cmpd Conc. 5
C Blank (Medium)Vehicle ControlCmpd Conc. 1Cmpd Conc. 5
D Positive ControlUntreated CellsCmpd Conc. 2Cmpd Conc. 6
E Positive ControlUntreated CellsCmpd Conc. 2Cmpd Conc. 6
F Positive ControlUntreated CellsCmpd Conc. 3Cmpd Conc. 7
G Untreated CellsUntreated CellsCmpd Conc. 3Cmpd Conc. 7
H Untreated CellsUntreated CellsCmpd Conc. 4Cmpd Conc. 8
Table 1: Example plate layout for cytotoxicity assays, including blanks, controls, and compound dilutions in triplicate.
Protocol 3.2: LDH (Membrane Integrity) Assay

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measurable by absorbance.[17]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for validated reagents)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at ~490 nm, depending on kit)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.1). It is highly recommended to run this assay in parallel with the MTT assay on a separate plate.

  • Controls: Prepare the following controls as per manufacturer instructions:[18]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (100% cytotoxicity).

    • Background: Culture medium only.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Setup: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Absorbance Reading: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).

Mechanistic Cytotoxicity Assessment

Protocol 4.1: Caspase-Glo® 3/7 Assay (Apoptosis)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[19] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[20][21]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., Promega)

  • White-walled, opaque 96-well plates (for luminescence)

  • Plate-reading luminometer

Procedure:

  • Assay Setup: Seed and treat cells in white-walled 96-well plates as described in the MTT protocol (Section 3.1).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[19] Allow the reagent to equilibrate to room temperature before use.

  • "Add-Mix-Measure": After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.[19]

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[19]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations
  • MTT Assay - % Viability:

    • Formula:% Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100[14]

  • LDH Assay - % Cytotoxicity:

    • Formula:% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression model (four-parameter logistic curve).[22][23][24] Software such as GraphPad Prism is ideal for this analysis.[25][26]

Integrated Interpretation

By combining the results from multiple assays, a more detailed picture of the compound's cytotoxic mechanism can be formed.

G start Observe Cytotoxicity (Decreased MTT) q1 Is LDH Release High? start->q1 q2 Is Caspase 3/7 Activity High? q1->q2 Yes q3 Is Caspase 3/7 Activity High? q1->q3 No res1 Primary Necrosis or Late-Stage Apoptosis q2->res1 Yes res2 Primary Apoptosis q2->res2 No res3 Cytostatic Effect or Non-Apoptotic Cell Death q3->res3 No res4 Primary Apoptosis q3->res4 Yes

Caption: Decision tree for interpreting multi-assay cytotoxicity data.

  • Apoptosis: Characterized by a decrease in MTT viability and a significant increase in Caspase-3/7 activity, with a potentially delayed or moderate increase in LDH release (secondary necrosis).

  • Necrosis: Indicated by a concurrent decrease in MTT viability and a strong, early increase in LDH release, with little to no Caspase-3/7 activation.

  • Cytostatic Effects: A decrease in MTT signal without a corresponding increase in LDH or caspase activity may suggest an inhibition of cell proliferation rather than direct cell killing.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Application Notes and Protocols: Step-by-Step MTTC Assay Protocol for Adherent Cells. Benchchem.

  • MTT assay protocol. Abcam.

  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.

  • How to calculate IC50 for my dose response?. ResearchGate.

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

  • Protocol for Cell Viability Assays. BroadPharm.

  • How to calculate IC50. Science Gateway.

  • This compound | 83209-83-0. Benchchem.

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH.

  • LDH assay kit guide: Principles and applications. Abcam.

  • Caspase 3/7 Activity. Protocols.io.

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.

  • MTT Cell Proliferation and Cytotoxicity Assay Kit.

  • Caspase-Glo® 3/7 Assay. Promega Corporation.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.

  • MTT Cell Proliferation/Viability Assay. R&D Systems.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening.

  • What is the principle of LDH assay?. AAT Bioquest.

  • Toxicology. ATCC.

  • Updates to OECD in vitro and in chemico test guidelines.

  • Cytotoxicity Testing: Everything You Need to Know. Test Labs.

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH.

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD.

  • LDH cytotoxicity assay. Protocols.io.

  • Making cell lines more physiologically relevant for toxicology testing. Culture Collections.

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

  • What cell line should I choose for citotoxicity assays?. ResearchGate.

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).

  • N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride.

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute.

  • Chapter: 4 Assays for Predicting Acute Toxicity.

  • N-(4-amino-3-methoxyphenyl)methanesulfonamide. PubChem.

  • This compound. SCBT.

  • Methanesulfonamide, N-(4-amino-3-methoxyphenyl)-, hydrochloride (1:1). Echemi.

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS.

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The Strategic Utility of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Bioactive Scaffolds

N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (CAS No: 83209-83-0) is a substituted aniline derivative that has emerged as a critical reagent in the field of medicinal chemistry. Its unique structural features—a nucleophilic amino group, an electron-donating methoxy group, and a solubilizing methanesulfonamide moiety—make it an invaluable intermediate for the synthesis of complex heterocyclic systems and other pharmacologically active agents.[1] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in drug discovery and development. The strategic placement of its functional groups allows for regioselective reactions, making it a powerful tool for building molecular complexity.

The methanesulfonamide group, in particular, is a common feature in many approved drugs. Its ability to form strong hydrogen bonds allows for effective binding to biological targets such as enzymes and receptors. Furthermore, the aniline scaffold is a cornerstone of many pharmaceuticals, though its use can present challenges such as metabolic instability. The modifications present in N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl can help to mitigate some of these liabilities.[2][3][4]

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 83209-83-0[5]
Molecular Formula C₈H₁₃ClN₂O₃S[5]
Molecular Weight 252.72 g/mol [5]
Appearance Pale-yellow to yellow-brown solid[1]
Solubility Soluble in water due to the hydrochloride group[1]
IUPAC Name N-(4-amino-3-methoxyphenyl)methanesulfonamide;hydrochloride[6]

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[6]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.

Core Application: Synthesis of the Anticancer Agent Amsacrine

A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of Amsacrine, a DNA intercalator and topoisomerase II inhibitor used in the treatment of acute leukemias.[1][7][8] The synthesis hinges on the nucleophilic substitution reaction between the amino group of N-(4-amino-3-methoxyphenyl)methanesulfonamide and 9-chloroacridine.

Workflow for Amsacrine Synthesis

The overall synthetic strategy involves two main stages: the synthesis of the 9-chloroacridine electrophile and the subsequent coupling with N-(4-amino-3-methoxyphenyl)methanesulfonamide.

cluster_0 Stage 1: Synthesis of 9-Chloroacridine cluster_1 Stage 2: Coupling Reaction N-phenylanthranilic acid N-phenylanthranilic acid 9-Chloroacridine 9-Chloroacridine N-phenylanthranilic acid->9-Chloroacridine POCl₃, Heat POCl3 POCl3 9-Chloroacridine_c 9-Chloroacridine Reagent N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl Amsacrine Amsacrine Reagent->Amsacrine 9-Chloroacridine_c->Amsacrine Nucleophilic Aromatic Substitution

Caption: Workflow for the synthesis of Amsacrine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 9-Chloroacridine

This protocol is adapted from established methods for the synthesis of 9-chloroacridine from N-phenylanthranilic acid.[9]

Materials:

  • N-phenylanthranilic acid

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Concentrated ammonia solution

  • Calcium chloride

  • Ice

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, cautiously mix N-phenylanthranilic acid (1 equivalent) with an excess of phosphorus oxychloride (approx. 7-8 equivalents).

  • Slowly heat the mixture to 85-90°C on a water bath. A vigorous reaction will occur. If the reaction becomes too violent, temporarily remove the flask from the heat.

  • Once the initial vigorous reaction subsides, heat the mixture in an oil bath at 135-140°C for 2 hours.

  • Remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • After cooling, carefully pour the residue into a well-stirred mixture of concentrated ammonia solution, ice, and chloroform.

  • Ensure all the solid dissolves by stirring for approximately 30 minutes.

  • Separate the chloroform layer and extract the aqueous layer with an additional portion of chloroform.

  • Combine the chloroform extracts, dry over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation to yield crude 9-chloroacridine.

Protocol 2: Synthesis of Amsacrine

This protocol outlines the nucleophilic aromatic substitution reaction between 9-chloroacridine and this compound.

Materials:

  • 9-Chloroacridine

  • This compound

  • Phenol

  • Ammonium carbonate

  • Acetone

Procedure:

  • In a beaker, combine crude 9-chloroacridine (1 equivalent) and phenol (an excess, acting as a solvent).

  • Heat the mixture with mechanical stirring to an internal temperature of 70°C in an oil bath.

  • While stirring, add powdered ammonium carbonate (approx. 1.6 equivalents) portion-wise to control the effervescence.

  • Increase the internal temperature to 120°C and maintain for 45 minutes.

  • Cool the reaction mixture to 30°C and pour it into cold acetone to precipitate the product.

  • The crude Amsacrine can then be collected by filtration and purified by recrystallization.

Mechanistic Insights and Rationale for Experimental Choices

The synthesis of Amsacrine is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.

cluster_0 Reaction Mechanism Reactants 9-Chloroacridine + N-(4-amino-3-methoxyphenyl)methanesulfonamide Intermediate Meisenheimer-like intermediate Reactants->Intermediate Nucleophilic attack Product Amsacrine Intermediate->Product Loss of HCl

Caption: Simplified reaction mechanism for Amsacrine synthesis.

Causality behind Experimental Choices:

  • Choice of Reagents: 9-chloroacridine is an excellent electrophile due to the electron-withdrawing nature of the acridine ring system, which is further activated by the protonated nitrogen under acidic conditions. The primary amino group of N-(4-amino-3-methoxyphenyl)methanesulfonamide is a potent nucleophile.

  • Reaction Conditions: The use of phenol as a solvent and heating to 120°C provides the necessary thermal energy to overcome the activation barrier for the reaction. Phenol also helps to solubilize the reactants. Ammonium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Role of the Methoxy Group: The methoxy group on the aniline ring is an electron-donating group, which can slightly decrease the nucleophilicity of the amino group. However, its presence is crucial for the biological activity of the final Amsacrine molecule, likely influencing its binding to DNA and topoisomerase II.

  • The Methanesulfonamide Moiety: This group enhances the aqueous solubility of the molecule, which is a desirable property for drug candidates. It also provides a site for hydrogen bonding, which can contribute to the binding affinity of the drug to its target.

Broader Applications in Medicinal Chemistry

The utility of this compound extends beyond the synthesis of Amsacrine. Its substituted aniline scaffold makes it a valuable building block for the synthesis of other classes of bioactive molecules, including:

  • Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The specific substitution pattern of this reagent can be exploited to achieve selectivity for different kinases.

  • Antibacterial Agents: Sulfonamide-containing compounds have a long history as antibacterial agents. The structural modifications in N-(4-amino-3-methoxyphenyl)methanesulfonamide could be leveraged to develop novel antibiotics with improved efficacy against resistant strains.[1]

  • Other Anticancer Agents: The ability of the core structure to be further functionalized opens up possibilities for the synthesis of novel anticancer agents that may operate through different mechanisms than DNA intercalation.

Conclusion

This compound is a reagent of significant strategic importance in medicinal chemistry. Its well-defined reactivity and versatile structure make it an ideal starting material for the synthesis of complex and biologically active molecules. The detailed protocols and mechanistic discussions provided in this guide are intended to facilitate its effective use in the laboratory, empowering researchers to explore new frontiers in drug discovery. A thorough understanding of its properties, safe handling procedures, and reaction characteristics is essential for unlocking its full potential as a valuable tool in the development of novel therapeutics.

References

  • Cresset Group. Aniline replacement in drug-like compounds. (2024-01-10). (URL: [Link])

  • Kuppers, K. et al. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. (2020). (URL: [Link])

  • Wojtanowski, K. et al. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. (2021). (URL: [Link])

  • Ghorab, M. M. et al. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry. (2023). (URL: [Link])

  • BioPartner UK. Cresset Blog: Aniline replacement in drug-like compounds. (2024-01-10). (URL: [Link])

  • Sparks, R. B. & Kennepohl, P. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. (2009). (URL: [Link])

  • Kumar, A. et al. Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters. (2012). (URL: [Link])

  • Allen, C. F. H. & McKee, G. H. W. 9-AMINOACRIDINE. Organic Syntheses. (1939). (URL: [Link])

  • Misra, K. L. Synthesis and Uses of Amsacrine and Prochlorperazine. SlideShare. (2022). (URL: [Link])

  • PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. (URL: [Link])

  • Kelly, T. R. et al. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. Journal of Combinatorial Chemistry. (2003). (URL: [Link])

  • PharmaCompass. Amsacrine | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])

  • Khan, I. et al. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. (2024). (URL: [Link])

  • PubChem. Amsacrine. (URL: [Link])

  • Google Patents.
  • Veeprho. Amsacrine Impurities and Related Compound. (URL: [Link])

  • Svahn, K. S. et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. (2017). (URL: [Link])

  • Rutkauskas, K. et al. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. (2025). (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (CAS No: 83209-83-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This molecule is a critical intermediate in the preparation of various pharmaceutically active compounds, most notably the anticancer agent Amsacrine[1].

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.

Overview of Synthetic Strategies

Two primary pathways are commonly employed for the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.

  • Direct Sulfonylation: This is the most direct route, involving the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride.

  • Nitro Reduction Pathway: This alternative route begins with 2-methoxy-4-nitroaniline, which is first sulfonated and then subjected to a reduction of the nitro group to the corresponding amine[1].

SynthesisPathways cluster_0 Route 1: Direct Sulfonylation cluster_1 Route 2: Nitro Reduction A 4-Amino-3-methoxyaniline B N-(4-amino-3-methoxyphenyl) methanesulfonamide A->B + CH₃SO₂Cl + Base (e.g., TEA) F N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl B->F + HCl C 2-Methoxy-4-nitroaniline D N-(3-methoxy-4-nitrophenyl) methanesulfonamide C->D + CH₃SO₂Cl + Base E N-(4-amino-3-methoxyphenyl) methanesulfonamide D->E Reduction (e.g., Fe/HCl, SnCl₂, Na₂S₂O₄) E->F + HCl caption Figure 1. Primary synthetic pathways. TroubleshootingWorkflow start Low Yield in Direct Sulfonylation q1 Are reaction conditions strictly anhydrous? start->q1 s1 Dry all glassware, use anhydrous solvents, run under N₂/Ar. q1->s1 No q2 Is stoichiometry precise? (Aniline:MsCl ≈ 1.05:1.0) q1->q2 Yes s1->q2 s2 Adjust stoichiometry to avoid excess MsCl. This prevents di-sulfonylation. q2->s2 No q3 Is the reaction temperature low (0-5°C)? q2->q3 Yes s2->q3 s3 Maintain low temperature to minimize side reactions like di-sulfonylation. q3->s3 No q4 Is the base non-nucleophilic (e.g., TEA) and in sufficient excess (~2.2 eq)? q3->q4 Yes s3->q4 s4 Use TEA or pyridine to neutralize HCl without competing with aniline. q4->s4 No end Yield Improved q4->end Yes s4->end caption Figure 2. Troubleshooting workflow for low yield.

Caption: Figure 2. Troubleshooting workflow for low yield.

Problem 2: Incomplete Reduction or Side Products in Nitro Reduction (Route 2)

Question: I am attempting the nitro reduction on N-(3-methoxy-4-nitrophenyl)methanesulfonamide, but the conversion is poor, and I see multiple spots on my TLC plate. How can I optimize this step?

Answer: The reduction of an aromatic nitro group in the presence of a sulfonamide is generally straightforward, but selectivity and completeness can be problematic. The sulfonamide group is stable under most conditions used for nitro reduction. [2]

  • Potential Cause 1: Inadequate Reducing Agent or Conditions

    • Explanation: The chosen reducing agent may be inactive, or the reaction conditions (temperature, pH, solvent) may be suboptimal for the specific substrate.

    • Recommended Solutions:

      • Metal/Acid Systems: Iron powder in acidic methanol or stannous chloride (SnCl₂) in HCl are robust and widely used methods that tend to minimize side products. [1][3]These systems work by keeping the reaction medium acidic, which favors the formation of the desired amine.

      • Sodium Hydrosulfite (Dithionite): This reagent is also effective, typically used in a solvent system like acetone/water at elevated temperatures (e.g., 60°C). [1]Ensure you use a sufficient excess of the reagent.

      • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean method but can be sensitive to catalyst poisoning by any sulfur-containing impurities. [3][4]

  • Potential Cause 2: Formation of Azo/Azoxy Byproducts

    • Explanation: Under neutral or basic conditions, or with certain reducing agents like metal hydrides, the reduction can be incomplete, leading to the condensation of intermediate nitroso and hydroxylamine species to form dimeric azo (-N=N-) and azoxy (-N=N+(O-)-) compounds. [3][4] * Recommended Solutions:

      • Maintain Acidic pH: The most reliable way to prevent these side products is to perform the reduction in a strongly acidic medium (e.g., Fe/HCl, SnCl₂/HCl). [3]The acidic environment protonates the hydroxylamine intermediate, preventing it from reacting further to form dimers.

      • Avoid Metal Hydrides: Reagents like LiAlH₄ are generally not suitable for reducing aryl nitro compounds to anilines as they favor azo compound formation. [3][4]

Problem 3: Product Purification and Isolation Challenges

Question: After the reaction, I have trouble isolating a pure, solid product. It either remains an oil or is difficult to crystallize. What should I do?

Answer: Purification is critical for obtaining the final product with high purity.

  • Potential Cause 1: Incomplete Salt Formation

    • Explanation: The free base of N-(4-amino-3-methoxyphenyl)methanesulfonamide can be an oil or a low-melting solid. The hydrochloride salt is typically a stable, crystalline solid with a well-defined melting point, making it easier to isolate and handle. [1] * Recommended Solution: After the reaction workup to isolate the free base, dissolve it in a suitable solvent (like methanol or ethyl acetate) and add a concentrated solution of HCl. The hydrochloride salt should precipitate out. Ensure the solution is sufficiently acidic to force complete precipitation.

  • Potential Cause 2: Improper Recrystallization Technique

    • Explanation: Choosing the right solvent system is key to successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.

    • Recommended Solution: A methanol/ethyl acetate mixture (e.g., 1:3 ratio) has been reported to be effective for recrystallizing the HCl salt, yielding needle-like crystals. [1] 1. Dissolve the crude product in a minimal amount of hot methanol. 2. Slowly add ethyl acetate until the solution becomes slightly turbid. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 4. Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate. [5]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, Direct Sulfonylation or Nitro Reduction? A1: The "better" route depends on your specific needs.

  • Direct Sulfonylation (Route 1) is shorter and more atom-economical if the starting material, 4-amino-3-methoxyaniline, is readily and affordably available.

  • Nitro Reduction (Route 2) may be preferable if the precursor, 2-methoxy-4-nitroaniline, is a more accessible starting material. [6][7][8]This route adds two steps (sulfonylation and reduction) but can sometimes be more reliable on a large scale if the diamine starting material for Route 1 is unstable.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC can be used.

Q3: Why is the final product isolated as a hydrochloride salt? A3: The HCl salt offers several advantages over the free base. It is generally more crystalline, less prone to air oxidation (anilines can darken over time), has higher stability for long-term storage, and often exhibits better solubility in aqueous media, which can be beneficial for subsequent applications. [1] Q4: What are the key safety precautions for this synthesis? A4:

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong acids and bases (HCl, triethylamine) should be handled with care.

  • Catalytic hydrogenation involves flammable hydrogen gas and should only be performed with the proper equipment and safety measures in place.

Key Experimental Protocols

Protocol 1: Direct Sulfonylation of 4-amino-3-methoxyaniline (Route 1)
ParameterValue/ReagentStoichiometryNotes
Starting Material4-amino-3-methoxyaniline1.0 equiv.Ensure it is pure and dry.
ReagentMethanesulfonyl Chloride1.0 - 1.05 equiv.Use fresh or distilled reagent.
BaseTriethylamine (TEA)2.2 equiv.Must be anhydrous.
SolventDichloromethane (DCM)AnhydrousPolar aprotic solvents work well.[1]
Temperature0 - 5 °CCrucial for minimizing side reactions.
Typical Yield85 - 92%For the free base before salt formation.[1]

Step-by-Step Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with 4-amino-3-methoxyaniline (1.0 equiv.) and anhydrous dichloromethane (DCM).

  • Add triethylamine (2.2 equiv.) to the solution and cool the mixture to 0°C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.05 equiv.) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base.

  • For the HCl salt, dissolve the crude product in methanol, and add concentrated HCl until the solution is acidic. The product will precipitate. Filter, wash with cold ethyl acetate, and dry to obtain N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl. [1]

Protocol 2: Reduction of N-(3-methoxy-4-nitrophenyl)methanesulfonamide (Route 2)
ParameterValue/ReagentStoichiometryNotes
Starting MaterialN-(3-methoxy-4-nitrophenyl)methanesulfonamide1.0 equiv.
Reducing AgentSodium Hydrosulfite (Na₂S₂O₄)3-5 equiv.
SolventAcetone/Water (1:1)
Temperature60 °C
Typical Yield>90%Conversion rate.[1]

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve N-(3-methoxy-4-nitrophenyl)methanesulfonamide (1.0 equiv.) in a 1:1 mixture of acetone and water.

  • Heat the solution to 60°C.

  • Add sodium hydrosulfite (Na₂S₂O₄, 4.0 equiv.) portion-wise over 30 minutes, maintaining the temperature. The reaction is often accompanied by a color change.

  • Stir at 60°C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize carefully with an aqueous NaOH solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base, which can then be converted to the HCl salt as described in Protocol 1. [1]

References
  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • ResearchGate. (n.d.). The reduction transformation of nitroene-sulfonamide products. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

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solubility issues of n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (CAS No. 83209-83-0). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common solubility challenges encountered by researchers. Our goal is to equip you with the scientific rationale and practical steps needed to ensure successful experimental outcomes.

Compound Overview and Physicochemical Properties

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a sulfonamide derivative that serves as a key intermediate in the synthesis of various compounds, including anticancer agents.[1] Its structure, featuring a primary amine, a methoxy group, and a sulfonamide moiety, dictates its solubility behavior. The hydrochloride salt form is intended to improve aqueous solubility by protonating the basic amino group. However, its overall solubility is a complex interplay of its functional groups and the properties of the chosen solvent system.

Key Properties:

  • Molecular Formula: C₈H₁₃ClN₂O₃S[2]

  • Molecular Weight: 252.72 g/mol [2]

  • Appearance: Typically an off-white to pale-brown solid.

  • Storage: Store at 0–6°C, protected from moisture, as the compound can be hygroscopic.[1]

Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in water?

While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, its solubility in pure, neutral water is still limited.[1] This is due to several factors:

  • Molecular Hydrophobicity: The core structure, containing a substituted phenyl ring, is largely hydrophobic.

  • The Common Ion Effect: In some cases, the formation of hydrochloride salts of slightly soluble compounds does not significantly enhance solubility, particularly if the dissolution medium already contains chloride ions.[3]

  • pH of the Solution: When dissolved in unbuffered water, the salt of a weak base and strong acid creates a slightly acidic solution. However, the final pH may not be optimal for maximum solubility. The solubility of sulfonamides is highly pH-dependent.[4][5]

Q2: What are the recommended solvents for preparing stock solutions?

For preparing high-concentration stock solutions, polar aprotic organic solvents are highly recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). This compound generally shows high solubility in DMSO.[1]

  • Secondary Recommendations: Methanol is also a viable solvent.[1] Other polar aprotic solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMA) can also be effective, as they are powerful solvating agents for sulfonamides.[6]

Always use anhydrous-grade solvents to prepare stock solutions, as the compound is hygroscopic and residual water can sometimes interfere with dissolution or long-term stability.[1][7]

Q3: How does pH dramatically affect the solubility of this compound?

The solubility profile of this molecule is directly tied to the ionization state of its two key functional groups: the primary amine (a weak base) and the sulfonamide (a weak acid).[5][8]

  • Low pH (Acidic, e.g., pH 1-4): The primary amino group is fully protonated (-NH₃⁺), making the molecule a cation. This charged state significantly increases its interaction with polar water molecules, leading to higher solubility.

  • Intermediate pH (Near Isoelectric Point): At a certain pH, the molecule will exist predominantly in its zwitterionic or neutral form. In this state, the net charge is minimal, leading to reduced hydrophilicity and the lowest aqueous solubility. The unionized form of sulfonamide units is considered hydrophobic.[4]

  • High pH (Alkaline, e.g., pH > 9-10): The sulfonamide proton can be removed, forming an anionic species (-SO₂N⁻-). This charged state again increases aqueous solubility.

This relationship explains why solubility can be poor in neutral water but can be significantly increased by adjusting the pH.

Q4: I heated the mixture to aid dissolution, but the compound crashed out upon cooling. What happened?

This is a classic sign of creating a supersaturated solution. Heating increases the kinetic energy of the system, allowing the solvent to accommodate more solute than it could at room temperature. However, this state is often thermodynamically unstable. Upon cooling, the solubility limit decreases, and the excess, unstable solute precipitates out of the solution.

Recommendation: While gentle warming (e.g., to 37-40°C) can be used to increase the rate of dissolution, do not rely on high temperatures to achieve a concentration that is not stable at your working temperature. If a compound precipitates upon returning to room temperature, the solution is too concentrated for that solvent system.

Troubleshooting Guide

This section provides a structured approach to solving common solubility problems.

Problem Probable Cause(s) Recommended Solution(s)
Compound "oils out" or forms a sticky goo instead of dissolving or precipitating as a solid. 1. Hygroscopicity: The compound has absorbed water, creating a hydrated, semi-solid phase.[1] 2. Incomplete Salt Formation: The material may not be a pure, crystalline salt, leading to a low melting point or amorphous solid behavior. 3. Solvent Choice: Using aqueous HCl with a water-immiscible organic solvent can cause the protonated amine to separate as an oily layer.[7]1. Dry the Compound: Dry the material under a high vacuum before use. 2. Use Anhydrous Solvents: When working in organic solvents, ensure they are anhydrous. For salt formation, consider using anhydrous HCl (e.g., as a solution in dioxane or isopropanol) instead of aqueous HCl.[7][9] 3. Switch Solvents: Try a different solvent system. If precipitating the salt, add an anti-solvent like ether or toluene slowly to a solution in a solvent like methanol or isopropanol.[9]
A clear solution becomes cloudy or forms a precipitate over time. 1. Instability/Degradation: The compound may be degrading in the solvent, leading to less soluble byproducts. 2. Change in Temperature: A slight decrease in ambient temperature can cause precipitation from a saturated solution. 3. Evaporation: The solvent may be slowly evaporating, increasing the compound's concentration beyond its solubility limit. 4. pH Shift: If using a buffered aqueous solution, absorption of atmospheric CO₂ can slightly lower the pH, potentially causing precipitation if the solution is near its saturation point.1. Prepare Fresh Solutions: Prepare solutions immediately before use. For storage, aliquot and freeze at -20°C or -80°C. 2. Ensure Stability: Confirm the solution is not supersaturated. You may need to work at a lower concentration. 3. Seal Vials: Use vials with tight-fitting caps (e.g., with PTFE liners) to prevent evaporation. 4. Use a Stable Buffer: Ensure your buffer has sufficient capacity to resist pH changes.
Inconsistent solubility results between different batches of the compound. 1. Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility and dissolution rate. 2. Varying Purity: Impurities can either enhance or decrease the apparent solubility of the main compound.1. Characterize Batches: If possible, use techniques like DSC or XRD to check for polymorphism. 2. Standardize Protocol: Use a consistent, robust dissolution protocol (e.g., fixed stirring time, temperature, solvent volume) to minimize variability. 3. Purify Material: If purity is suspect, purification via recrystallization may be necessary.
Key Experimental Protocols & Workflows
Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical decision-making process for addressing solubility challenges.

G cluster_troubleshoot Troubleshooting Path start Start: Weigh Compound solvent_choice Select Initial Solvent (e.g., DMSO for stock, pH 4 Buffer for aqueous) start->solvent_choice add_solvent Add Solvent & Vortex/Stir solvent_choice->add_solvent check_dissolution Is it a clear solution? add_solvent->check_dissolution success Success: Solution Ready (Filter if necessary) check_dissolution->success Yes troubleshoot Troubleshoot check_dissolution->troubleshoot No gentle_heat Apply Gentle Heat (37°C) & Sonicate troubleshoot->gentle_heat check_heat Clear solution after cooling? gentle_heat->check_heat check_heat->success Yes adjust_ph For Aqueous: Adjust pH (Add 0.1M HCl dropwise) check_heat->adjust_ph No check_ph Clear solution? adjust_ph->check_ph check_ph->success Yes change_solvent Try Alternative Solvent (e.g., DMF, Methanol) check_ph->change_solvent No change_solvent->add_solvent

Caption: Decision tree for systematically troubleshooting solubility.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Tare a clean, dry amber glass vial on an analytical balance.

  • Weighing: Carefully weigh 2.53 mg of this compound into the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous (or high-purity) DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes. If needed, place the vial in a sonicating water bath for 5-10 minutes to facilitate dissolution.

  • Verification: Visually inspect the solution against a dark background to ensure it is clear and free of any particulate matter.

  • Storage: For short-term use, store at 4°C. For long-term storage, aliquot into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol aims to create a solution by leveraging the compound's increased solubility at low pH.

  • Initial Suspension: Weigh the desired amount of compound into a suitable container. Add a portion (e.g., 80%) of the final required volume of purified water (e.g., Milli-Q). The compound will likely form a suspension.

  • pH Adjustment: While stirring, add 0.1 M HCl dropwise. Monitor the suspension. As the pH drops, the solid should begin to dissolve.

  • Endpoint: Continue adding acid until a completely clear solution is achieved. Check the pH to ensure it is in the desired acidic range (typically pH 2-4).

  • Final Volume: Add purified water to reach the final target volume and mix thoroughly.

  • Filtration (Recommended): Filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any undissolved micro-particulates and ensure sterility for cell-based assays.

Understanding the Mechanism: pH and Ionization

The solubility behavior is governed by the acid-base equilibria of the molecule's functional groups.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_mid_ph Intermediate pH cluster_high_ph High pH (e.g., pH > 10) low_ph Cationic Form (-NH3+) HIGH SOLUBILITY mid_ph Neutral/Zwitterionic Form (-NH2) LOW SOLUBILITY (Precipitation Risk) low_ph->mid_ph Increase pH high_ph Anionic Form (-SO2N-) HIGH SOLUBILITY mid_ph->high_ph Increase pH

Caption: Impact of pH on the ionization state and aqueous solubility.

Summary of Solubility Data
SolventSolubilityRecommendation / Notes
Water (Neutral pH) Limited / LowNot recommended for stock solutions. pH adjustment is required.[1]
Aqueous Buffers (pH < 4) HighGood for preparing working solutions for biological assays.
DMSO HighPrimary recommendation for high-concentration stock solutions.[1]
Methanol HighGood alternative to DMSO for stock solutions.[1]
Ethanol ModerateLower solubility than methanol; may require gentle warming.
Acetonitrile LowGenerally a poor solvent for sulfonamides.[10]
References
  • Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-55. Available at: [Link]

  • ResearchGate (2002). pH-Induced solubility transition of sulfonamide-based polymers. Available at: [Link]

  • The BMJ (1942). SOLUBILITY OF SULPHONAMIDES. Available at: [Link]

  • Lee, L., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Ecological Engineering, 95, 594-601. Available at: [Link]

  • PubMed (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Available at: [Link]

  • PubChem (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-56. Available at: [Link]

  • Sciencemadness.org (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • ResearchGate (2021). Determination of Solubility of 4-(2-Hydroxyethyl)-1-piperazi neethanesulfonic Acid and its Sodium Salt in Acetonitrile and. Available at: [Link]

  • ResearchGate (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available at: [Link]

  • Reddit (2018). Problem with hydrochloride salt formation/isolation. Available at: [Link]

  • Reddit (2023). Precipitating organic amine from organic solution containing dissolved KOH. Available at: [Link]

  • Streng, W. H., et al. (1984). General Treatment of pH-Solubility Profiles of Weak Acids and Bases and the Effects of Different Acids on the Solubility of a Weak Base. Journal of Pharmaceutical Sciences, 73(12), 1679-84. Available at: [Link]

Sources

stability of n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Experimental Stability for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anticancer agent Amsacrine. The inherent reactivity of its aniline and sulfonamide moieties necessitates a thorough understanding of its stability profile to prevent the formation of impurities that could compromise experimental outcomes and downstream applications. This guide is designed to be a practical resource for navigating the potential stability challenges encountered during routine laboratory handling and experimentation.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems that may arise during the use of this compound, providing step-by-step guidance to identify and resolve these issues.

Issue 1: Inconsistent or Unexpected Analytical Results (e.g., HPLC, NMR)

Question: My recent experiments using a new batch of this compound are showing unexpected peaks in my HPLC chromatogram and discrepancies in my NMR spectra compared to previous batches. What could be the cause?

Answer: This is a common issue that often points to degradation of the starting material. The primary suspects are improper storage, handling, or exposure to destabilizing conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: This compound is known to be hygroscopic and should be stored at 0–6°C under desiccated conditions[1]. Confirm that your current batch has been stored under these conditions. Moisture absorption can lead to hydrolysis or facilitate other degradation pathways.

  • Assess for Photodegradation: this compound is light-sensitive. Exposure to UV light, and to a lesser extent strong ambient light, can induce cleavage of the sulfonamide bond[1]. If the material has been handled on the benchtop for extended periods without protection, photodegradation is a possibility.

  • Consider Thermal Stress: While the compound is thermally stable to a certain degree, with decomposition noted above 250°C, prolonged exposure to moderately elevated temperatures during experimental setup (e.g., in heated reaction blocks or in solutions warmed for solubility) could initiate degradation[1].

  • Perform a Comparative Analysis: If you have a trusted, older batch of the compound, prepare a fresh solution of it and analyze it alongside the problematic batch using the same analytical method (e.g., HPLC). This will help confirm if the issue is with the new material or a systemic problem with the analytical method itself.

Workflow for Investigating Inconsistent Analytical Results

start Inconsistent Analytical Results storage Verify Storage Conditions (0-6°C, Desiccated) start->storage light Assess Light Exposure (UV/Ambient) storage->light temp Evaluate Thermal Stress (Prolonged Heating) light->temp compare Comparative Analysis (New vs. Old Batch) temp->compare hplc Run Stability-Indicating HPLC Method compare->hplc end Identify Root Cause hplc->end

Caption: A logical workflow for troubleshooting inconsistent analytical results.

Issue 2: Poor Yield or Formation of Side Products in Synthesis

Question: I am using this compound in a synthetic reaction, and I am consistently getting low yields of my desired product along with several unidentified impurities. How can I improve this?

Answer: The stability of this compound is highly dependent on the reaction conditions, particularly pH. The presence of a primary aromatic amine makes the molecule susceptible to oxidation and other side reactions.

Troubleshooting Steps:

  • Evaluate Reaction pH: The free amine form of the molecule is more susceptible to oxidation. While the HCl salt provides some stability in acidic conditions, basic conditions will deprotonate the amine, increasing its reactivity. The final drug product, Amsacrine, shows significant degradation under basic hydrolysis[2]. It is likely the precursor is also unstable in basic media. If your reaction requires basic conditions, consider using a milder, non-nucleophilic base and keeping the reaction temperature as low as possible.

  • Deoxygenate Solvents: The aniline moiety can be oxidized, especially in the presence of metal catalysts or under aerobic conditions. Purging your reaction solvent with an inert gas (e.g., nitrogen or argon) before adding the starting material can minimize oxidative degradation.

  • Control Reaction Temperature: As with any chemical reaction, elevated temperatures can promote the formation of side products. If possible, run your reaction at a lower temperature for a longer period.

  • Analyze Your Starting Material: Before starting your synthesis, confirm the purity of your this compound using a quick analytical check like HPLC or TLC. This will ensure you are not introducing impurities from a partially degraded starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the known reactivity of sulfonamides and anilines, the two most probable degradation pathways are:

  • Oxidation of the Aniline Ring: The primary amino group makes the aromatic ring electron-rich and susceptible to oxidation. This can lead to the formation of colored impurities (often polymeric materials) and hydroxylated byproducts.

  • Cleavage of the Sulfonamide Bond (Desulfonation): This can occur under photolytic or harsh chemical conditions, leading to the formation of 4-amino-3-methoxyaniline and methanesulfonic acid[1].

Potential Degradation Pathways

parent N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl oxidation Oxidation of Aniline Ring (e.g., quinone-imine formation, polymerization) parent->oxidation Oxidizing Agents, Air (O2) cleavage Sulfonamide Bond Cleavage (Photolytic/Hydrolytic) parent->cleavage UV Light, Strong Acid/Base prod1 Colored Impurities/ Polymeric Byproducts oxidation->prod1 prod2 4-amino-3-methoxyaniline + Methanesulfonic Acid cleavage->prod2

Caption: Likely degradation pathways for this compound.

Q2: How can I best prepare and store solutions of this compound?

A2: For optimal stability in solution:

  • Solvent Choice: The compound has high solubility in polar aprotic solvents like DMSO and methanol, with limited solubility in water[1]. For aqueous applications, prepare a concentrated stock solution in an appropriate organic solvent and dilute it into your aqueous buffer immediately before use.

  • pH of Aqueous Solutions: Given that the compound is supplied as an HCl salt, it will be most stable in acidic to neutral aqueous solutions. Avoid highly basic conditions (pH > 8) to prevent deprotonation and subsequent oxidation of the aniline group.

  • Storage: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.

Q3: How can I set up a simple experiment to check the stability of my compound under my specific experimental conditions?

A3: You can perform a forced degradation study. This involves intentionally stressing the compound to predict its stability.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Objective: To determine the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (or other appropriate buffer for your analytical method)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for a defined period. Note: Degradation is expected to be rapid.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24, 48, 72 hours). Also, store the stock solution at 60°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method. A good starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer.

Data Analysis and Interpretation:

Stress ConditionPotential ObservationsInterpretation
Acid Hydrolysis Minimal degradation expected.The HCl salt form is likely stable in acidic conditions.
Base Hydrolysis Significant and rapid degradation.The free amine is unstable; avoid basic conditions.
Oxidative Moderate degradation.The aniline moiety is susceptible to oxidation.
Thermal Slight to moderate degradation over time.Indicates a need for controlled temperature storage.
Photolytic Moderate degradation.Compound is light-sensitive; requires protection from light.

Table 1: Expected Outcomes of Forced Degradation Studies.

By following this guide, researchers can proactively address stability issues, ensuring the reliability and reproducibility of their experimental results.

References

  • BenchChem. (n.d.). This compound. Retrieved from a relevant chemical supplier website.
  • PubChem. (n.d.). Amsacrine. National Center for Biotechnology Information.
  • Seshachalam, V., & Haribabu, B. (2011). A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. Analytical Chemistry: An Indian Journal, 10(2), 109-115.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide.

Sources

overcoming resistance to n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl in cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An acquired resistance to therapeutic agents is a primary challenge in drug development and cancer research. When a cell line, initially sensitive to a compound, begins to proliferate despite treatment, it signals a complex biological shift. This guide serves as a technical resource for researchers encountering resistance to N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl , hereafter referred to as Compound X .

As there is limited specific literature on the mechanisms of action and resistance for Compound X, this document provides a comprehensive framework based on well-established principles of drug resistance observed with targeted therapies, such as small molecule kinase inhibitors.[1][2] This guide will walk you through confirming resistance, investigating the underlying molecular mechanisms, and exploring strategies to overcome it, ensuring your research remains on track.

Part 1: FAQs - Initial Assessment & Confirmation of Resistance

This section addresses the crucial first steps in identifying and validating acquired resistance.

Q1: My cells are no longer responding to Compound X as they did before. How can I definitively confirm that they have developed resistance?

A1: Visual observation of increased cell growth is a key indicator, but quantitative confirmation is essential for rigor. The gold standard is to compare the half-maximal inhibitory concentration (IC50) of Compound X in your current cell line against the original, sensitive parental line. A significant increase in the IC50 value confirms acquired resistance.[3]

This is achieved by performing a cell viability or cytotoxicity assay to generate a dose-response curve. The Resistance Index (RI), which is the ratio of the IC50 of the resistant line to the parental line, provides a quantitative measure of the change in sensitivity. An RI greater than 5 is typically considered a strong indicator of resistance.[4]

  • Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines into separate 96-well plates at a predetermined optimal density. Include wells for no-cell blanks and vehicle-only (e.g., DMSO) controls. Allow cells to adhere and resume proliferation (typically 18-24 hours).

  • Baseline Measurement (T0): It is critical to measure the cell viability in a reference plate at the time of drug addition (T0). This baseline accounts for differences in proliferation rates between cell lines and allows for a more accurate calculation of growth rate inhibition.[5]

  • Drug Preparation: Prepare a serial dilution of Compound X in the appropriate cell culture medium. A common approach is a 10-point, 3-fold dilution series, ensuring the concentration range brackets the expected IC50 values for both sensitive and resistant cells.

  • Treatment: Add the prepared Compound X dilutions to the appropriate wells. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Incubation: Incubate the plates for a duration relevant to the cell line's doubling time and the compound's mechanism of action (typically 48-72 hours).

  • Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).

  • Data Analysis:

    • Normalize the viability data to the vehicle-only controls (representing 100% viability).

    • Plot the normalized viability against the log of Compound X concentration.

    • Use non-linear regression (e.g., log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.

    • Calculate the Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line).

Q2: Before I begin a deep mechanistic investigation, could other experimental factors be causing this apparent loss of compound activity?

A2: Absolutely. It is crucial to rule out common technical issues before concluding biological resistance. Consider these factors:[6]

  • Compound Integrity: Is your stock of Compound X old? Has it been subjected to multiple freeze-thaw cycles? Small molecules can degrade over time. Consider using a fresh batch or verifying the integrity of your current stock.

  • Cell Line Health and Identity:

    • Contamination: Mycoplasma contamination is a notorious issue that can alter cellular response to drugs. Regularly test your cultures.

    • Genetic Drift: Cell lines can change over many passages. Always use cells from a low-passage, validated master stock for critical experiments.

    • Misidentification: Confirm the identity of your cell line via short tandem repeat (STR) profiling.

  • Assay Parameters:

    • Inconsistent Seeding Density: The number of cells seeded can significantly impact drug response. Ensure your seeding protocol is highly consistent.

    • Reagent Issues: Ensure that all media, supplements (like FBS), and assay reagents are from consistent lots and are not expired.

Q3: I've confirmed a >10-fold increase in IC50 and ruled out technical errors. What are the main biological reasons my cells could be resistant?

A3: Acquired drug resistance in cancer cells typically falls into three major categories.[1][7] A logical troubleshooting approach involves investigating each of these possibilities.

  • Increased Drug Efflux: The cell actively pumps Compound X out, preventing it from reaching its intracellular target. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[8][[“]]

  • On-Target Alterations: The molecular target of Compound X has changed, usually through mutation, preventing the compound from binding effectively.

  • Bypass Pathway Activation: The cells have activated alternative signaling pathways that circumvent the biological process inhibited by Compound X, rendering its effect moot.[10][11]

Part 2: Investigating the "Why" - Pinpointing the Mechanism of Resistance

Once resistance is confirmed, the next step is to identify the underlying cause. This section provides troubleshooting guides and protocols for the most common mechanisms.

Overall Troubleshooting Workflow

G start Confirmed Resistance (Increased IC50) efflux Hypothesis 1: Increased Drug Efflux? start->efflux target Hypothesis 2: On-Target Alteration? start->target bypass Hypothesis 3: Bypass Pathway Activation? start->bypass efflux_test Perform Functional Efflux Assay (e.g., Rhodamine 123) efflux->efflux_test target_test Sequence the Putative Target Gene target->target_test bypass_test Run Phospho-RTK Array or Western Blot for Key Signaling Nodes bypass->bypass_test efflux_result Efflux Increased? efflux_test->efflux_result target_result Mutation Found? target_test->target_result bypass_result Alternative Pathway Activated? bypass_test->bypass_result efflux_result->target No efflux_solution Mechanism Identified: ABC Transporter Upregulation efflux_result->efflux_solution Yes target_result->bypass No target_solution Mechanism Identified: Target Mutation target_result->target_solution Yes bypass_solution Mechanism Identified: Bypass Signaling bypass_result->bypass_solution Yes G cluster_0 Sensitive Cell cluster_1 Resistant Cell RTK1 Primary RTK (e.g., Target of Cmpd X) Pathway1 Pathway A RTK1->Pathway1 Proliferation1 Proliferation/ Survival Pathway1->Proliferation1 CompoundX Compound X CompoundX->Block Block->Pathway1 RTK1_res Primary RTK Pathway1_res Pathway A RTK1_res->Pathway1_res Proliferation2 Proliferation/ Survival Pathway1_res->Proliferation2 RTK2_res Bypass RTK (e.g., MET, AXL) Pathway2_res Pathway B RTK2_res->Pathway2_res Pathway2_res->Proliferation2 CompoundX_res Compound X CompoundX_res->Block_res Block_res->Pathway1_res

Caption: Activation of a bypass signaling pathway allows resistant cells to survive.

This antibody-based array allows for a broad screening of the phosphorylation (activation) status of dozens of RTKs simultaneously.

  • Cell Lysis: Grow parental and resistant cells to ~80% confluency. For an acute measurement, you can treat them with Compound X for a few hours before harvesting. Lyse the cells using the specific lysis buffer provided with the array kit, which preserves phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • Array Hybridization: Incubate the cell lysates with the phospho-RTK array membrane according to the manufacturer's protocol. The membrane is spotted with antibodies that capture specific RTKs.

  • Detection: Wash the membrane and incubate it with a pan-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP). Add a chemiluminescent substrate and image the membrane.

  • Analysis: Compare the signal intensity of the spots between the parental and resistant cell lysates. A significant increase in phosphorylation of a specific RTK (e.g., MET, AXL, IGF-1R) in the resistant cells points to its activation as a potential bypass mechanism. This result should then be validated by Western blot.

Part 3: Strategic Solutions - How to Overcome Resistance

Identifying the mechanism of resistance is key to devising a rational strategy to overcome it.

Q4: I've identified the resistance mechanism. How can I re-sensitize my cells to Compound X?

A4: The most effective approach is combination therapy, where you co-administer Compound X with a second agent that specifically targets the resistance mechanism.

  • If Resistance is via Drug Efflux: Combine Compound X with an inhibitor of the specific ABC transporter you identified (e.g., Verapamil for P-gp). This should block the pump, increase the intracellular concentration of Compound X, and restore its efficacy. [12]* If Resistance is via Bypass Pathway: Combine Compound X with an inhibitor of the activated bypass pathway. For example, if you found that the MET receptor was hyperactivated, co-treating with a MET inhibitor (like Crizotinib) and Compound X should shut down both the primary and the escape pathways, leading to cell death. [11][13]

Q5: What if sequencing revealed a target mutation that Compound X simply cannot bind to anymore?

A5: This is a more challenging scenario. If the resistant cells are still dependent on the mutated target for survival (a concept known as "oncogene addiction"), the solution is to find a "next-generation" inhibitor. This would be a different compound designed specifically to bind effectively to the mutated target. [14][15]This strategy has been highly successful in the clinic, for instance, with the development of third-generation EGFR inhibitors to overcome the T790M resistance mutation. [16]Your options would be to screen compound libraries for a molecule active against the mutated target or, if feasible, engage in rational drug design to create one.

Part 4: Data Summary Table

Summarizing your initial findings clearly is crucial for planning next steps.

Cell LineTreatmentIC50 (µM)Resistance Index (RI)Notes
Parental LineCompound X0.51.0 (Reference)Baseline sensitivity.
Resistant LineCompound X12.525.0Confirmed high-level resistance.
Resistant LineCompound X + Efflux Inhibitor1.12.2Sensitivity largely restored.
Resistant LineCompound X + Bypass Inhibitor11.923.8No significant change in sensitivity.

References

  • Adam, A. & Hagelnur, A. (2009). Pharmacological applications of sulfamethoxypyrazine. [Source not further specified in snippet]
  • PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Jo, Y., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Retrieved from [Link]

  • Donev, I. S., et al. (2009). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Breast Cancer Research. Retrieved from [Link]

  • Wheeler, D. L., et al. (2013). Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer. PLOS ONE. Retrieved from [Link]

  • Sharom, F. J. (2011). ABC Transporter-Mediated Multidrug-Resistant Cancer. In Drug Resistance in Bacteria, Fungi, Malaria, and Cancer. Springer. Retrieved from [Link]

  • Lyles, R. D. Z., et al. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. PLOS ONE. Retrieved from [Link]

  • Zahreddine, H. & Borden, K. L. B. (2013). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. The Scientific World Journal. Retrieved from [Link]

  • Lu, X., et al. (2020). Mechanisms of alternative signaling activation induced FGFR-TKI resistance. ResearchGate. Retrieved from [Link]

  • H-C., Huang, et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. Retrieved from [Link]

  • Bukowski, K., et al. (2020). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science&Technology Co.,Ltd. Retrieved from [Link]

  • Marfe, G., et al. (2022). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Thoracic Cancer. Retrieved from [Link]

  • Sequist, L. V., & Engelman, J. A. (2011). Combating Acquired Resistance to Tyrosine Kinase Inhibitors in Lung Cancer. American Society of Clinical Oncology Educational Book. Retrieved from [Link]

  • Vaškevičiūtė, K., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. Retrieved from [Link]

  • van der Kolk, D. M., et al. (2001). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance?. Current Pharmaceutical Design. Retrieved from [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]

  • American Journal of Physiology-Cell Physiology. (2024). Cellular and molecular mechanisms of cancer drug resistance. Retrieved from [Link]

  • Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Retrieved from [Link]

  • Gholizadeh, M., et al. Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. Retrieved from [Link]

  • Roskoski, R. Jr. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Retrieved from [Link]

  • Stordal, B., & Hamon, M. (2019). In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies. Middlesex University Research Repository. Retrieved from [Link]

  • Donev, I. S., et al. (2009). Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists. Breast Cancer Research. Retrieved from [Link]

  • Consensus. Mechanisms of ABC transporter-mediated multidrug resistance. Retrieved from [Link]

  • ResearchGate. (2019). Schematic representation of the protocol used to develop.... Retrieved from [Link]

  • Oxnard, G. R., et al. (2011). New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. Clinical Cancer Research. Retrieved from [Link]

  • bioRxiv. (2024). A Quantitative Approach for Assessing Multidrug Resistance in Cancer. Retrieved from [Link]

  • MDPI. Special Issue : Studying Drug Resistance Using Cancer Cell Lines. Retrieved from [Link]

  • Harrison, C. (2023). Untangling TKI resistance in lung cancer. Front Line Genomics. Retrieved from [Link]

  • Li, W., et al. (2016). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Drug Resistance Updates. Retrieved from [Link]

  • University of Ottawa. (2025). Scientists zero in on cellular mechanism fueling drug-resistant cancers. Retrieved from [Link]

  • Sato, M., et al. (2008). The beta3-adrenoceptor agonist... (L755507) and antagonist... (L748337) activate different signaling pathways.... Molecular Pharmacology. Retrieved from [Link]

  • Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor.... Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (CAS 83209-83-0).[1] This molecule is a key intermediate in various synthetic pathways, notable for its primary aromatic amine and secondary sulfonamide functionalities.[2][3] Successful derivatization of the primary amine is critical for applications ranging from analytical method development (e.g., improving volatility for Gas Chromatography) to the synthesis of new chemical entities in drug discovery.[4][5]

This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges encountered during experimental work. We will delve into the causality behind reaction conditions, providing you with the expert insights needed to optimize your protocols for yield, purity, and reproducibility.

Core Chemical Principles: A Quick Primer

The target for derivatization is the nucleophilic primary aromatic amine (-NH₂). However, the starting material is an HCl salt, meaning this amine is protonated to -NH₃⁺. A protonated amine is not nucleophilic and will not react with electrophilic derivatizing agents. Therefore, the single most critical step before any derivatization attempt is the in-situ neutralization of the salt to generate the free amine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My derivatization reaction is not proceeding at all. I've mixed the starting material and my derivatizing agent, but TLC/LC-MS analysis shows only unreacted starting material. What is the most likely cause?

A: The most common reason for reaction failure is the presence of the amine as its hydrochloride salt. The protonated ammonium group (-NH₃⁺) is an electrophile, not a nucleophile, and is incapable of reacting with electrophilic derivatizing agents like acyl chlorides or anhydrides.

Solution: You must add a suitable base to the reaction mixture to deprotonate the ammonium salt and liberate the free amine (-NH₂), which is the required nucleophilic species. A minimum of one molar equivalent of base is required for this neutralization.

dot

Caption: The critical deprotonation step for reactivity.

Q2: I've added a base, but my yield is still low and the reaction is sluggish. How do I optimize reaction conditions?

A: Low yield after ensuring the presence of a base points towards suboptimal reaction parameters. Optimization should be approached systematically by considering stoichiometry, temperature, solvent, and reaction time.

Key Optimization Parameters:

  • Reagent Stoichiometry: For derivatizing agents that produce an acidic byproduct (e.g., N-acylation with an acyl chloride generates HCl), you will need two equivalents of base : one to neutralize the starting material and a second to scavenge the acid produced during the reaction. Using only one equivalent will result in the newly formed free amine being protonated by the acidic byproduct, effectively stopping the reaction at a maximum of 50% conversion. For reagents like acetic anhydride, where the byproduct (acetic acid) is less aggressive, 1.1-1.5 equivalents of base are often sufficient.[6][7]

  • Temperature: Many derivatization reactions, such as N-acylation of anilines, can proceed efficiently at room temperature.[6][8] If the reaction is slow, gentle heating to 50-70°C can significantly increase the rate.[9][10] However, excessive heat can promote side reactions or degradation. It is recommended to start at ambient temperature and only apply heat if progress is slow as monitored by TLC or HPLC.

  • Solvent Selection: The choice of solvent is crucial. Aprotic solvents are generally preferred.

    • Good Choices: Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are excellent first choices. They are unreactive towards most derivatizing agents and effectively solubilize the starting material once neutralized.

    • Poor Choices: Protic solvents like methanol or ethanol can compete with the amine for the derivatizing agent, leading to unwanted side products. Water can be used under specific conditions (e.g., Schotten-Baumann reaction), but it can also hydrolyze sensitive reagents like acyl chlorides and anhydrides.[4]

  • Reaction Time: Derivatization can range from minutes to several hours.[6][11] It is essential to monitor the reaction's progress (e.g., every 30-60 minutes) to determine the point of completion. Allowing a reaction to run for an unnecessarily long time can lead to the formation of impurities.

ParameterRecommended RangeRationale & Key Considerations
Base Equivalents 1.1 - 1.5 eq (for anhydrides)Neutralizes starting material and provides a slightly basic medium.
2.1 - 2.5 eq (for acyl halides)One equivalent neutralizes the starting material; the second scavenges the acidic byproduct (e.g., HCl).
Temperature 20 - 25 °C (Room Temp)Optimal starting point. Minimizes side reactions.[8]
50 - 70 °CUse if the reaction is slow at room temperature. Monitor for degradation.[9]
Solvent ACN, DCM, THF, EtOAcAprotic solvents that do not compete in the reaction.
Concentration 0.1 - 0.5 MA good starting range to ensure favorable reaction kinetics without solubility issues.

Q3: I am observing multiple spots on my TLC plate. What are the potential side products and how can I improve selectivity?

A: The formation of multiple products indicates a lack of selectivity. The primary side reactions to consider are:

  • Di-acylation/Di-alkylation: While the sulfonamide N-H is significantly less reactive than the primary amine, forcing conditions (high temperature, very strong base, large excess of a highly reactive derivatizing agent) could potentially lead to a second derivatization at this site.

  • Reaction with Solvent/Water: If your reagents or solvent are not anhydrous, hydrolysis of the derivatizing agent can occur, consuming it and introducing impurities.[4]

  • Degradation: Aromatic amines can be sensitive to oxidation, especially at elevated temperatures, which can lead to colored impurities.[8]

Strategies for Improving Selectivity:

  • Control Stoichiometry: Use a modest excess (e.g., 1.1 to 1.2 equivalents) of the derivatizing agent.

  • Maintain Lower Temperatures: Perform the reaction at room temperature or below (0°C) if selectivity is an issue.

  • Use Anhydrous Conditions: Ensure your solvent is dry and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the derivatizing agent.

Q4: What is a reliable method for monitoring the reaction and how do I perform the final work-up and purification?

A: Proper monitoring and purification are key to obtaining a pure product.

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): This is the quickest method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 30-50% Ethyl Acetate in Hexanes). The derivatized product should have a higher Rf value (be less polar) than the highly polar amine starting material.

  • LC-MS: Provides definitive confirmation of product formation by checking for the expected mass-to-charge ratio (m/z) of the derivatized product.

General Work-up & Purification Workflow:

dot

Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-up cluster_purification Purification & Analysis start 1. Completed Reaction Mixture quench 2. Quench with Water or dilute HCl start->quench extract 3. Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash 4. Wash Organic Layer (Brine) & Dry (Na₂SO₄) extract->wash concentrate 5. Concentrate Solvent wash->concentrate purify 6. Purify Crude Product (Recrystallization or Column Chromatography) concentrate->purify end 7. Characterize Pure Product (NMR, MS) purify->end

Caption: General experimental workflow for work-up and purification.

  • Quench: Once the reaction is complete, cool the mixture and cautiously add water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and quench excess reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent like ethyl acetate or DCM. The product will move to the organic layer, while salts and water-soluble impurities will remain in the aqueous layer.

  • Wash & Dry: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: After filtering off the drying agent and concentrating the solvent under reduced pressure, purify the crude product.

    • Recrystallization: Often effective if the product is a solid with high purity.

    • Silica Gel Column Chromatography: The standard method for removing closely related impurities.

Exemplary Protocol: N-Acetylation using Acetic Anhydride

This protocol details a robust method for the N-acetylation of the primary amine.

Materials:

  • N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

  • Acetic Anhydride (Ac₂O)

  • Pyridine (or Triethylamine, TEA)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution & Inert Atmosphere: Add anhydrous acetonitrile (to make a ~0.2 M solution) and place the flask under a nitrogen or argon atmosphere.

  • Neutralization: Add pyridine (1.5 eq) to the suspension. Stir for 10-15 minutes. The suspension should become a clear solution as the free amine is formed.

  • Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction's completion by TLC (e.g., 50% EtOAc/Hexanes).

  • Work-up:

    • Once complete, pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acetylated product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography.

References

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC - NIH. Available at: [Link]

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PubMed. Available at: [Link]

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - Technische Universität München. Available at: [Link]

  • Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection - PubMed. Available at: [Link]

  • Optimization of sulfonamide derivatives as highly selective EP1 receptor antagonists - PubMed. Available at: [Link]

  • Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a - ResearchGate. Available at: [Link]

  • question an N-acetylation of aniline, using aspirin - Sciencemadness Discussion Board. Available at: [Link]

  • Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml) - ResearchGate. Available at: [Link]

  • Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • 2.1.2. Gas chromatography of amines as various derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Influence of pH value on Sulfonamides Ozonation using Caffeine as a contamination indicator | Request PDF - ResearchGate. Available at: [Link]

  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum - International Journal Of Pharma Research and Health Sciences. Available at: [Link]

  • Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. - Semantic Scholar. Available at: [Link]

  • Benefits of selective peptide derivatization with sulfonating reagent at acidic pH for facile matrix-assisted laser desorption/ionization de novo sequencing | Request PDF - ResearchGate. Available at: [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. Available at: [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. Available at: [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. - Semantic Scholar. Available at: [Link]

  • Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. - ResearchGate. Available at: [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - NIH. Available at: [Link]

  • N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S - PubChem. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

  • N-(4-Amino-3-methoxyphenyl)methanesulfonamide | CAS 57165-06-7 - Veeprho. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions with N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions during its synthesis and application. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions to common and complex experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and easily avoidable side reaction when synthesizing N-(4-amino-3-methoxyphenyl)methanesulfonamide?

The most prevalent side reaction is the hydrolysis of the methanesulfonyl chloride reagent. This occurs when the reaction is exposed to moisture, leading to the formation of methanesulfonic acid. This not only consumes the reagent, reducing the yield of the desired product, but the acid generated can also protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1]

Proactive Solution:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.[1]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Q2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What is the likely culprit?

The formation of a di-sulfonylated byproduct, N,N-bis(methylsulfonyl)-4-amino-3-methoxyaniline, is a common issue, particularly when using an excess of methanesulfonyl chloride or when reaction conditions are not carefully controlled.[1]

Causality and Mitigation:

  • Stoichiometry Control: The use of excess methanesulfonyl chloride can drive the reaction towards di-sulfonylation. It is advisable to use a slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to methanesulfonyl chloride to ensure the complete consumption of the sulfonylating agent.[1]

  • Temperature Management: Higher reaction temperatures can accelerate the second sulfonylation reaction. It is recommended to maintain a low temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride.

  • Controlled Reagent Addition: Adding methanesulfonyl chloride too quickly can create localized high concentrations, which favors the formation of the di-sulfonylated product. A slow, dropwise addition is crucial for minimizing this side reaction.[1]

Q3: My reaction is sluggish and not going to completion, even with extended reaction times. What should I investigate?

Incomplete conversion is often linked to the protonation of the starting aniline by the hydrochloric acid (HCl) generated during the reaction.[1]

Troubleshooting Steps:

  • Base Equivalents: Ensure at least a stoichiometric equivalent of a suitable non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the HCl as it is formed.[1] The pKa of the conjugate acid of the base should be such that it can effectively scavenge the proton from the generated HCl.

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. If the reaction has stalled, a slight increase in temperature might be considered, but with caution, as it can also promote side product formation.

In-depth Troubleshooting Guides

Issue 1: Unexpected Isomeric Impurities Detected by HPLC-MS

Observation: You observe peaks in your HPLC chromatogram with the same mass-to-charge ratio (m/z) as your desired product, suggesting the presence of isomers.

Potential Cause: C-Sulfonylation

The starting material, 4-amino-3-methoxyaniline, has an electron-rich aromatic ring due to the activating effects of the amino and methoxy groups. This makes the ring susceptible to electrophilic aromatic substitution, leading to C-sulfonylation, where the methanesulfonyl group attaches directly to the aromatic ring instead of the amino group. The likely positions for this substitution are ortho and para to the strongly activating amino group.

Mechanistic Insight: The reaction of methanesulfonyl chloride can generate a highly electrophilic species, especially in the presence of any Lewis acidic impurities. This electrophile can then attack the electron-rich positions of the aniline ring.

Troubleshooting and Prevention:

  • Control of Reaction Conditions: C-sulfonylation is more likely under harsher conditions (e.g., higher temperatures, presence of Lewis acids). Maintaining a low reaction temperature (0 °C or below) is critical.

  • Solvent Choice: The choice of solvent can influence the reactivity of the sulfonylating agent. Less polar, aprotic solvents are generally preferred.

  • Purification Strategy: C-sulfonylated isomers can often be separated from the desired N-sulfonylated product by column chromatography on silica gel, exploiting the differences in polarity.

Issue 2: Presence of a Chlorinated Impurity

Observation: Mass spectrometry analysis of your product reveals an impurity with a molecular weight corresponding to the addition of a chlorine atom to your product.

Potential Cause: Ring Chlorination

Sulfonyl chlorides can sometimes be a source of electrophilic chlorine, or they may contain impurities like thionyl chloride from their manufacturing process, which can lead to chlorination of the activated aromatic ring. The electron-donating amino and methoxy groups make the starting aniline particularly susceptible to this side reaction.

Troubleshooting and Prevention:

  • Purity of Reagents: Use high-purity methanesulfonyl chloride. If the purity is questionable, consider purifying it by distillation before use.

  • Reaction Conditions: Avoid conditions that can promote the formation of chlorine radicals or electrophilic chlorine species, such as exposure to UV light or high temperatures.

  • Alternative Sulfonylating Agents: In some cases, using methanesulfonic anhydride in the presence of a base might be a viable alternative to methanesulfonyl chloride to avoid a chlorine source.

Experimental Protocols & Data

Table 1: Key Reaction Parameters and Their Impact on Side Product Formation
ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
Temperature 0 °C during addition, then room temp.Minimizes di-sulfonylation and C-sulfonylation.Di-sulfonylation, C-sulfonylation, Ring Chlorination
Stoichiometry (Aniline:MsCl) 1.05 : 1Ensures complete consumption of MsCl.Di-sulfonylation (if MsCl is in excess)
Base >1.0 equivalent of Pyridine or Et₃NNeutralizes HCl to keep aniline nucleophilic.Incomplete reaction
Solvent Anhydrous Dichloromethane or THFPrevents hydrolysis of MsCl.Hydrolysis of MsCl, reduced yield
Atmosphere Inert (Nitrogen or Argon)Excludes moisture.Hydrolysis of MsCl, reduced yield
Detailed Protocol for the Synthesis of this compound
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-amino-3-methoxyaniline (1.05 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.1 eq) to the stirred solution.

  • Sulfonylation: Add a solution of methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Salt Formation: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. The precipitate can be collected by filtration and dried under vacuum.

Visualizing Reaction Pathways

Desired Reaction vs. Side Reactions

G cluster_reactants Reactants cluster_products Products Aniline 4-Amino-3-methoxyaniline Desired N-(4-amino-3-methoxyphenyl) methanesulfonamide Aniline->Desired  Desired Pathway (Controlled Conditions) DiSulf Di-sulfonylated Byproduct Aniline->DiSulf Excess MsCl, High Temp CSulf C-Sulfonylated Isomer Aniline->CSulf High Temp, Lewis Acid Chlorinated Chlorinated Impurity Aniline->Chlorinated Cl+ source MsCl Methanesulfonyl Chloride MsCl->Desired MsCl->DiSulf MsCl->CSulf

Caption: Reaction pathways in the synthesis.

Troubleshooting Workflow

G Start Reaction Issue Encountered Incomplete Incomplete Reaction? Start->Incomplete HighMW High MW Impurity? Incomplete->HighMW No CheckBase Check Base Equivalents Incomplete->CheckBase Yes Isomer Isomeric Impurity? HighMW->Isomer No CheckStoich Check Stoichiometry & Temperature HighMW->CheckStoich Yes Chlorine Chlorinated Impurity? Isomer->Chlorine No CheckTempAcid Check Temp & for Lewis Acids Isomer->CheckTempAcid Yes CheckPurity Check MsCl Purity Chlorine->CheckPurity Yes

Caption: A logical troubleshooting workflow.

References

  • Wikipedia. Methanesulfonyl chloride.[Link]

  • Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[Link]

  • Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.[Link]

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minimizing off-target effects of n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing the off-target effects of this compound. Our goal is to equip you with the foundational knowledge, proactive strategies, and troubleshooting workflows necessary to ensure the scientific integrity and reproducibility of your experiments.

Section 1: Foundational Principles: Understanding On-Target vs. Off-Target Effects

This compound is a methanesulfonamide derivative investigated for its potential as an antibacterial and anticancer agent.[1] Its proposed anticancer mechanisms include interactions with DNA and the inhibition of topoisomerase II to induce apoptosis.[1] However, like any small molecule, it can interact with unintended biomolecules, leading to off-target effects. These effects can range from confounding experimental results to inducing cellular toxicity, making it critical to identify and mitigate them.[2]

An on-target effect is the desired biological consequence resulting from the compound binding to its intended molecular target (e.g., topoisomerase II). In contrast, an off-target effect is any unintended biological consequence caused by the compound interacting with other proteins or pathways.[2]

G cluster_0 Experimental System Compound N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl OnTarget Intended Target (e.g., Topoisomerase II) Compound->OnTarget On-Target Binding OffTarget Unintended Target (e.g., Kinase, Receptor) Compound->OffTarget Off-Target Binding DesiredEffect Desired Biological Effect (e.g., Apoptosis in Cancer Cells) OnTarget->DesiredEffect Causes SideEffect Undesired Side Effect (e.g., Cytotoxicity, Assay Interference) OffTarget->SideEffect Causes

Caption: On-target vs. off-target interactions of a small molecule inhibitor.

Section 2: Proactive Experimental Design: A Self-Validating Workflow

The most effective way to manage off-target effects is through rigorous, proactive experimental design. This workflow establishes a "selectivity window" for the compound, ensuring that the concentrations used are mechanistically relevant and not broadly cytotoxic.

G Start Start: New Experiment DoseResponse Step 1: Perform Dose-Response Assay for Desired Activity Start->DoseResponse CalcEC50 Determine EC50/IC50 DoseResponse->CalcEC50 Cytotoxicity Step 2: Perform Dose-Response Cytotoxicity Assay (e.g., MTT) CalcEC50->Cytotoxicity CalcCC50 Determine CC50 Cytotoxicity->CalcCC50 CalcSI Step 3: Calculate Selectivity Index (SI) SI = CC50 / EC50 CalcCC50->CalcSI Decision Is SI ≥ 10? CalcSI->Decision Proceed Proceed with Experiments (Use concentrations ≤ EC50) Decision->Proceed Yes ReEvaluate Re-Evaluate Compound or System (High risk of off-target effects) Decision->ReEvaluate No

Caption: Proactive workflow for establishing a valid experimental window.

The Cornerstone: Dose-Response Analysis

(See Section 5 for a detailed protocol on Generating a Dose-Response Curve.)

Differentiating Efficacy from Toxicity

It is crucial to determine if the compound's effect is due to a specific mechanism or simply because it is killing the cells. A cytotoxicity assay, performed over the same concentration range as the dose-response study, measures general cell health.[4][5] This allows you to determine the 50% cytotoxic concentration (CC50).

(See Section 5 for a detailed protocol on Performing a Cytotoxicity Assay.)

The Selectivity Index (SI): Your Go/No-Go Parameter

The Selectivity Index (SI) is a critical parameter that quantifies the window between desired efficacy and undesired cytotoxicity. It is calculated as:

SI = CC50 / EC50

A higher SI value is desirable. A common standard in high-throughput screening and drug development is to seek compounds with an SI of 10 or greater.[4] This indicates a tenfold window between the concentration needed for the desired effect and the concentration that induces significant cytotoxicity, increasing confidence that the observed activity is target-specific.

ParameterDefinitionExample ValueImplication
EC50 / IC50 Concentration for 50% of maximal desired effect.2 µMPotency of the compound for its intended pathway.
CC50 Concentration for 50% cytotoxicity.50 µMGeneral toxicity threshold of the compound.
Selectivity Index (SI) Ratio of CC50 to EC50.25Excellent. A large window exists, suggesting observed effects at 2 µM are not due to general toxicity.
Selectivity Index (SI) Ratio of CC50 to EC50.3Poor. The effective and toxic concentrations are too close, suggesting a high risk of off-target effects.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments.

Q1: My results are inconsistent. I observe the expected effect in some experiments but not others. What's wrong?

A: Inconsistency is often a hallmark of working at the edge of the dose-response curve or having interference from a subtle off-target effect.

  • Troubleshooting Steps:

    • Re-verify Dose-Response: Confirm your EC50 value. Experimental conditions (cell passage number, serum concentration) can shift potency.

    • Check Compound Stability: Ensure your stock solution of this compound is stable and has not precipitated. Prepare fresh dilutions for each experiment.

    • Run Orthogonal Controls: Use a structurally different compound known to act on the same target (e.g., another topoisomerase II inhibitor). If both compounds yield the same result, it strengthens the on-target hypothesis.

Q2: I'm observing high levels of cell death that don't seem related to the apoptotic pathway I'm studying. How do I confirm this is an off-target effect?

A: This strongly suggests off-target cytotoxicity. Your primary goal is to dissociate the desired mechanistic effect from general toxicity.

  • Troubleshooting Steps:

    • Consult Your Selectivity Index: If your SI is low (<10), you are likely in a concentration range where off-target toxicity is significant.

    • Use a Pan-Caspase Inhibitor: To determine if the cell death is apoptosis (potentially on-target) or necrosis (more likely off-target toxicity), co-incubate with a pan-caspase inhibitor like Z-VAD-FMK. If the inhibitor rescues the cells, the death is caspase-dependent. If not, it points towards a necrotic, off-target mechanism.

    • Lower the Concentration: Test whether a lower concentration (e.g., the EC20) can still produce a measurable on-target effect (e.g., pathway modulation via Western blot) without causing widespread cell death.

Q3: My compound is causing interference in my luminescence/fluorescence-based assay. How can I test for and mitigate this?

A: This is a common form of assay artifact where the compound itself, rather than its biological activity, affects the readout technology.[5][6] The solution is to run a counter-screen.

  • Troubleshooting Steps:

    • Perform a Target-Absent Counter-Screen: Run your assay under identical conditions (buffer, detection reagents) but without the biological target (e.g., using cell lysate from a knockout cell line, or simply omitting the enzyme in a biochemical assay).[6][7] If the signal is still modulated by the compound, you have confirmed assay interference.

    • Change Assay Technology: If interference is confirmed, the most robust solution is to switch to an orthogonal detection method. For example, if you suspect interference with a luciferase reporter assay, validate your findings using qPCR to measure the target gene's mRNA levels directly.

(See Section 5 for a detailed protocol on Performing a Target-Absent Counter-Screen.)

Q4: What simple modifications can I make to my assay buffer to reduce potential non-specific interactions?

A: Non-specific binding, driven by hydrophobic or electrostatic interactions, can be a source of off-target effects. Simple buffer additives can often mitigate this.[8]

  • Recommended Additives:

    • Non-ionic Surfactant: Add 0.01-0.05% Tween 20 or Triton X-100 to your buffer. This disrupts non-specific hydrophobic interactions.[8]

    • Protein Blocker: Include 0.1-1% Bovine Serum Albumin (BSA) in your buffer. BSA can bind to reactive surfaces and other "sticky" proteins, effectively sequestering the test compound from non-specific interactions.[8]

    • Adjust Salt Concentration: If you suspect charge-based interactions, increasing the salt concentration (e.g., using 150-250 mM NaCl) can create a shielding effect that reduces non-specific electrostatic binding.[8]

Section 4: Advanced Strategies for Off-Target Characterization

For in-depth drug development, more comprehensive approaches are necessary to build a complete profile of the compound's activity.

Counter-Screening and Selectivity Profiling

This involves systematically testing the compound against a broad panel of unrelated or related targets (e.g., a kinase panel, a GPCR panel).[4][5] This process generates a selectivity profile, identifying which targets the compound binds to and with what affinity. This is a standard industry practice to proactively identify potential liabilities.

Computational Prediction

In silico methods use the 2D and 3D structure of the compound to predict potential binding partners from large databases of protein structures.[9][10] These computational approaches, such as the Similarity Ensemble Approach (SEA), can identify potential off-targets that can then be validated experimentally.[10]

Section 5: Detailed Experimental Protocols

Protocol 1: Generating a Dose-Response Curve

This protocol determines the EC50/IC50 of the compound for its desired biological activity.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution series of this compound in your cell culture medium. A 10-point, 1:3 dilution series starting from 100 µM is a typical starting point. Include a "vehicle only" (e.g., 0.1% DMSO) control.

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. This brings the compound to a 1x final concentration.

  • Incubation: Incubate the plate for a duration relevant to your biological endpoint (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the assay to measure your desired biological endpoint (e.g., measure a specific protein level, enzyme activity, or reporter gene expression).

  • Data Analysis: Normalize the data with the vehicle control as 0% effect and a maximal inhibitor control as 100% effect. Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50/IC50 value.[11]

Protocol 2: Performing a Cytotoxicity Assay (MTT Method)

This protocol determines the CC50 of the compound.

  • Cell Treatment: Follow steps 1-4 from Protocol 1.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data with the vehicle control as 100% cell viability. Plot viability versus the log of the compound concentration and use a four-parameter logistic fit to determine the CC50.[4]

Protocol 3: Performing a Target-Absent Counter-Screen (Luminescence Example)

This protocol identifies assay interference.

  • Reagent Preparation: Prepare your luminescence assay reagents according to the manufacturer's instructions.

  • Compound Plating: In a 96-well plate suitable for luminescence, create the same serial dilution of this compound as used in your primary assay.

  • Assay Execution (Target-Absent): To each well, add the assay buffer and detection reagents, but substitute the cell lysate or target enzyme with buffer alone .

  • Incubation & Readout: Incubate for the standard assay time and then measure luminescence on a plate reader.

  • Analysis: If the compound causes a dose-dependent change in the luminescence signal in the absence of the biological target, it is directly interfering with the assay chemistry.[7]

References

  • ACDD - Our Process | R. Ken Coit College of Pharmacy - The University of Arizona. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences. Retrieved January 17, 2026, from [Link]

  • Counter-Screen Service. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • Quick Tips: Optimizing the Blocking Step in Western Blotting. (2021, May 6). YouTube. Retrieved January 17, 2026, from [Link]

  • How to reduce off-target effects and increase CRISPR editing efficiency? (2020, November 4). MolecularCloud. Retrieved January 17, 2026, from [Link]

  • Western blot. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Paricharak, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 797. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 17, 2026, from [Link]

  • Paricharak, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10. [Link]

  • Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects. (2025). 2025 International Conference on Electronics, Information, and Communication (ICEIC). [Link]

  • Advances in Reducing the off-Target Effect of CRISPR-Cas9 Genome Editing. (2024). Biologics: Targets and Therapy, 18, 1-15. [Link]

  • Analysis of Dose–Response Studies—Modeling Approaches. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. (2022, May 13). AZoNano. Retrieved January 17, 2026, from [Link]

  • Considerations to Limit Off-Target Edits in your Gene Editing Experiments. (2023, March 9). YouTube. Retrieved January 17, 2026, from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2020). International Journal of Molecular Sciences, 21(21), 8049. [Link]

  • N-(4-amino-3-methoxyphenyl)methanesulfonamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Translating the dose response into risk and benefit. (2019). British Journal of Clinical Pharmacology, 85(5), 868-873. [Link]

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common pitfalls in the handling and storage of n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (CAS: 83209-83-0). This document is designed for our valued partners in research and development. As an essential intermediate in the synthesis of various therapeutic agents, including antitumor drugs like Amsacrine, its integrity is paramount to the success of your work[1]. This guide moves beyond simple data sheets to address the common, yet often overlooked, practical challenges encountered during its handling and storage. Our goal is to equip you with the causal knowledge and validated protocols necessary to ensure experimental reproducibility and accuracy.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial inquiries.

Q1: What are the ideal storage conditions for this compound?

A: For long-term stability, the compound must be stored at 2-8°C (refrigerated), under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light. It is also hygroscopic and should be kept in a desiccated environment to prevent water absorption[1].

Q2: My solid, which was a pale-yellow powder, has turned brownish. Is it still usable?

A: A color change to yellow-brown or darker indicates potential oxidation or degradation. Aromatic amines are susceptible to air and light-induced oxidation, which often results in the formation of colored impurities[2][3]. While minor color changes may not significantly impact some applications, it is a critical indicator of compromised purity. For sensitive quantitative experiments or synthesis of high-purity materials, using a fresh, unoxidized lot is strongly recommended.

Q3: What are the recommended solvents for creating stock solutions?

A: The hydrochloride salt form is soluble in water[1]. For organic applications, it demonstrates high solubility in polar aprotic solvents such as DMSO and methanol[1]. Always use anhydrous-grade solvents to prepare stock solutions intended for storage to minimize hydrolysis.

Q4: What are the primary safety hazards I should be aware of?

A: This compound is classified as an irritant and is harmful if swallowed, inhaled, or comes into contact with skin[4][5]. It causes skin irritation and serious eye irritation[4][5]. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation[6].

Section 2: Troubleshooting Guides & In-Depth Protocols

This section addresses specific experimental problems with detailed explanations and actionable protocols.

Issue 1: Inconsistent Experimental Results and Suspected Compound Instability

Q: My assay results are highly variable between experiments, even with freshly prepared solutions. Could my compound be degrading after dissolution?

A: Yes, this is a significant possibility. Beyond the oxidation of the solid, the dissolved compound is susceptible to several degradation pathways, especially under non-ideal conditions. The primary culprits are hydrolysis, photodegradation, and reaction with incompatible buffer components.

Causality: The methanesulfonamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than a sulfonylurea. More critically, the aromatic amine moiety is prone to oxidation, a process that can be accelerated by dissolved oxygen, trace metal ions in buffers, and exposure to UV light (including ambient laboratory light over time)[7][8]. This leads to a mixture of the parent compound and its degradation products, causing variability in any assay where the parent structure is key.

G start Start: Inconsistent Results q1 Was the solution prepared fresh (<1 hour ago)? start->q1 sol_fresh Yes q1->sol_fresh Yes sol_old No q1->sol_old No q2 Was the solution protected from light? sol_fresh->q2 action1 Action: Always prepare solutions immediately before use. sol_old->action1 action1->q2 light_prot Yes q2->light_prot Yes light_exp No q2->light_exp No q3 Was the solvent/buffer de-gassed? light_prot->q3 action2 Action: Use amber vials or wrap containers in foil. light_exp->action2 action2->q3 de_gassed Yes q3->de_gassed Yes not_gassed No q3->not_gassed No q4 Is the buffer pH neutral and free of reactive species? de_gassed->q4 action3 Action: Sparge solvents with N2 or Ar to remove O2. not_gassed->action3 action3->q4 ph_ok Yes q4->ph_ok Yes ph_bad No q4->ph_bad No end_node If issues persist, consider LC-MS analysis of the solution to identify degradation products. ph_ok->end_node action4 Action: Avoid highly acidic/basic buffers. Check for compatibility. ph_bad->action4 action4->end_node

Caption: Troubleshooting workflow for solution instability.

Issue 2: Inaccurate Stock Concentration Due to Hygroscopicity

Q: I need to prepare a precise 10 mM stock solution, but I'm concerned about the compound's hygroscopic nature. How can I ensure my weighing is accurate?

A: Your concern is well-founded. The compound's hygroscopicity means it readily absorbs atmospheric moisture[1][9]. Weighing the solid directly from a container that has been stored in a refrigerator without proper procedure will result in a measured mass that includes an unknown amount of water, leading to a stock solution with a lower-than-calculated concentration.

Causality: When a cold container is opened in a warmer, humid laboratory environment, moisture immediately condenses on the cold solid. This added water mass leads to a systematic error in weighing, compromising all subsequent dilutions and quantitative analyses.

  • Equilibration: Remove the container from the refrigerator (2-8°C storage). Place it, still sealed, into a desiccator at room temperature. Allow the container and its contents to equilibrate to ambient temperature for at least 60 minutes. This prevents condensation when the container is opened.

  • Weighing: Perform the weighing procedure as quickly as possible in a room with controlled, low humidity if available. Use a clean, dry weighing vessel.

  • Transfer: Immediately transfer the weighed solid for dissolution.

  • Resealing and Storage: Tightly reseal the main container immediately after dispensing. If the cap has a liner, ensure it is secure. Purge the headspace with an inert gas (e.g., Argon) before sealing for best practice. Return the container to the desiccator inside the refrigerator.

Issue 3: Unexpected Precipitation in Buffered Solutions

Q: My compound dissolved perfectly in water, but it crashed out of solution when I added it to my pH 7.4 phosphate buffer. What is causing this?

A: You have observed a classic pH-dependent solubility shift. The compound is supplied as a hydrochloride salt to enhance its water solubility[1][10]. When you introduce this acidic salt into a neutral or basic buffer, the buffer neutralizes the hydrochloride, converting the molecule to its free base form, which is significantly less water-soluble.

Causality: The primary amine on the phenyl ring is protonated in the HCl salt form (R-NH₃⁺Cl⁻). This ionic character makes it soluble in polar solvents like water. A buffer at pH 7.4 is basic relative to the pKa of the anilinium ion, causing deprotonation (R-NH₃⁺ → R-NH₂) and formation of the neutral, less polar, and thus less water-soluble, free amine.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) HCl_Salt R-NH₃⁺Cl⁻ (Protonated Form) Soluble High Water Solubility HCl_Salt->Soluble Free_Base R-NH₂ (Neutral Free Base) HCl_Salt->Free_Base + OH⁻ - H₂O Free_Base->HCl_Salt + H⁺ Insoluble Low Water Solubility (Precipitation Risk) Free_Base->Insoluble

Caption: Equilibrium between the soluble HCl salt and the less soluble free base.

  • Solvent-First Method: Prepare a concentrated stock solution in a compatible solvent where both forms are soluble (e.g., 100% DMSO).

  • Serial Dilution: Serially dilute this stock solution into your aqueous buffer. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays. This method often keeps the compound in solution even after pH shift due to the very low final concentration.

  • Test Dilution: Before preparing a large volume, perform a small test by adding a microliter of your concentrated stock to a milliliter of the final buffer to ensure no precipitation occurs at the target concentration.

  • Alternative Buffers: If precipitation persists, consider using a buffer with a lower pH, if your experiment allows, to keep the compound protonated.

Section 3: Physicochemical Data Summary

The following table summarizes key technical data for this compound.

PropertyValueSource(s)
CAS Number 83209-83-0[4][11]
Molecular Formula C₈H₁₃ClN₂O₃S[1][11]
Molecular Weight 252.72 g/mol [1][4][11]
Appearance Pale-yellow to yellow-brown solid[1]
Solubility Water, DMSO, Methanol[1]
Storage Temperature 2-8°C[1]
Key Instabilities Hygroscopic, light-sensitive, air-sensitive[1][3][9][12]

References

  • N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S - PubChem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - MDPI. [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. [Link]

  • How can I neutralize aminehydrochlorides? - ResearchGate. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. [Link]

  • Ways of crashing out amines : r/chemistry - Reddit. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]

  • Bacterial degradation pathways of sulfonamide antibiotics - ResearchGate. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Antitumor Activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for validating the antitumor activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl. It is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a robust and scientifically sound evaluation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous, comparative analysis of this compound's potential.

Introduction

This compound is a compound of interest in oncology research due to its chemical structure, which is related to other known kinase inhibitors. The validation of its antitumor activity requires a multi-faceted approach, beginning with in vitro characterization and culminating in in vivo efficacy studies. This guide provides a comparative analysis framework, pitting the compound against established standards to ascertain its therapeutic potential.

Pillar 1: Mechanistic Hypothesis - Targeting Key Pro-Survival Pathways

A plausible mechanism of action for this compound is the inhibition of critical signaling pathways that drive cell proliferation and survival. A primary hypothesis is the targeting of the PI3K/AKT/mTOR and/or the RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Cycle Progression, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl Compound->RAF Hypothesized Inhibition Compound->PI3K Hypothesized Inhibition

Figure 1: Hypothesized mechanism of action for this compound.

This guide outlines the experimental validation of this hypothesis, starting with broad cellular effects and moving towards more specific mechanistic and in vivo studies.

Pillar 2: In Vitro Efficacy - A Head-to-Head Comparison

The first step in validation is to determine the cytotoxic potential of the compound across a panel of cancer cell lines and compare it to standard-of-care chemotherapeutics.

The MTS assay is a robust colorimetric method to determine the number of viable cells in culture by measuring the reduction of the MTS tetrazolium compound.

Materials:

  • This compound

  • Paclitaxel (Positive Control 1)

  • Sorafenib (Positive Control 2 - a multi-kinase inhibitor)

  • Cancer cell lines (e.g., HeLa - cervical, A549 - lung, HepG2 - liver)

  • Appropriate complete growth media

  • MTS reagent

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Cell Culture: Plate cells in a 96-well plate at a density of 8,000-15,000 cells per well and allow them to adhere overnight.

  • Compound Dilution and Treatment: Prepare serial dilutions of the test compound and controls. Treat the cells and incubate for 48 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) for each compound.

CompoundHeLa IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
This compound[Experimental Data][Experimental Data][Experimental Data]
Paclitaxel[Reference Value][Reference Value][Reference Value]
Sorafenib[Reference Value][Reference Value][Reference Value]

Rationale: Comparing the IC50 values provides a direct measure of the compound's potency relative to established drugs. A lower IC50 indicates greater potency.

Pillar 3: Unraveling the Mode of Cell Death - Apoptosis vs. Necrosis

Understanding how the compound kills cancer cells is critical. The Annexin V/PI assay is the gold standard for differentiating between apoptosis (programmed cell death) and necrosis.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Treated and untreated cancer cells

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.

cluster_workflow Apoptosis Analysis Workflow Start Treat Cells Harvest Harvest & Wash Start->Harvest Stain Stain with Annexin V & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Cell Populations Analyze->Quantify

Figure 2: Workflow for apoptosis quantification.

Treatment% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle Control[Experimental Data][Experimental Data]
This compound[Experimental Data][Experimental Data]
Paclitaxel[Reference Value][Reference Value]

Rationale: A significant increase in the apoptotic cell population for the test compound indicates that it induces programmed cell death, a desirable characteristic for an anticancer agent.

Pillar 4: In Vivo Efficacy - The Xenograft Model

The ultimate test of an antitumor compound is its ability to inhibit tumor growth in a living organism. The murine subcutaneous xenograft model is a widely accepted standard.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Cancer cells (e.g., A549)

  • This compound

  • Vehicle control

  • Positive control (e.g., Cisplatin)

  • Calipers

Procedure:

  • Cell Implantation: Inject cancer cells subcutaneously into the flank of the mice.

  • Tumor Establishment: Allow tumors to grow to a mean volume of 100-150 mm³.

  • Treatment: Randomize mice into groups and begin treatment with the compound, vehicle, or positive control.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI).

A Implant Tumor Cells B Tumor Establishment A->B C Randomization B->C D Treatment Administration C->D E Tumor & Weight Monitoring D->E F Data Analysis (TGI) E->F

Figure 3: In vivo xenograft study workflow.

Treatment GroupFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control[Experimental Data]-
This compound[Experimental Data][Experimental Data]
Cisplatin[Reference Value][Reference Value]

Rationale: Significant TGI demonstrates that the compound is effective in a more complex biological system and is a critical step towards clinical consideration.

Conclusion and Forward Look

This guide has provided a structured and comparative approach to validating the antitumor activity of this compound. By systematically evaluating its cytotoxicity, mechanism of cell death, and in vivo efficacy against established standards, a clear and defensible data package can be generated. Positive results from these studies would warrant further investigation into its specific molecular targets and potential for combination therapies.

References

  • Apoptosis Detection with Annexin V and Propidium Iodide. Bio-Rad. [Link]

  • Human Tumor Xenograft Models in Immunodeficient Mice. The Jackson Laboratory. [Link]

A Comparative Efficacy Analysis: N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl in the Landscape of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparison of the efficacy of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl with other sulfonamides, offering insights for researchers, scientists, and drug development professionals. By synthesizing available data and outlining robust experimental protocols, this document serves as a critical resource for evaluating the therapeutic potential of this methanesulfonamide derivative.

Introduction: The Enduring Relevance of the Sulfonamide Scaffold

Sulfonamides, the first class of synthetic antimicrobial agents, have a storied history in medicine.[1] Their core structure, characterized by a sulfonyl group connected to an amine, has proven to be a versatile scaffold for developing a wide array of therapeutic agents.[1] Beyond their well-established antibacterial properties, sulfonamide derivatives have demonstrated efficacy as anticancer, anti-inflammatory, and diuretic agents.[2][3]

The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for nucleotide synthesis, thereby arresting bacterial growth.[4]

This guide focuses on this compound, a methanesulfonamide derivative with emerging biological significance. We will explore its known activities and provide a framework for its comparative evaluation against other prominent sulfonamides.

Profiling this compound

This compound is a synthetic compound that has garnered interest as an intermediate in the synthesis of anticancer agents and for its own potential therapeutic properties.[6] Structurally, it features a methoxy group on the phenyl ring, a modification known to influence the biological activity of sulfonamides.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₈H₁₃ClN₂O₃S
Molecular Weight 252.72 g/mol
CAS Number 83209-83-0

Source: Santa Cruz Biotechnology[7]

Preliminary studies suggest that this compound exhibits both antibacterial and anticancer activities. Notably, its methoxy substitution is reported to enhance its potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a significantly lower Minimum Inhibitory Concentration (MIC) compared to traditional sulfonamides. Furthermore, this compound is believed to exert its anticancer effects through the inhibition of topoisomerase II and by intercalating with DNA.

Comparative Efficacy: A Data-Driven Analysis

A direct, quantitative comparison of this compound with other sulfonamides is hampered by the limited availability of published, peer-reviewed data for this specific compound. However, by compiling data for widely studied sulfonamides, we can establish a benchmark for its future evaluation.

Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for common sulfonamides against representative Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.

Table 1: Comparative In Vitro Antibacterial Activity of Sulfonamides (MIC in µg/mL)

DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound Data Not AvailableData Not Available
Sulfamethoxazole16 - >10008 - 512[1]
Sulfadiazine64 - 12831.25[1]
Sulfacetamide6.25 - 50Data Not Available

Note: The presented data is compiled from various sources and should be interpreted with consideration for potential inter-laboratory variability.[1]

Anticancer Efficacy

The anticancer potential of sulfonamides is an active area of research. The table below presents the half-maximal inhibitory concentration (IC50) values for several sulfonamide derivatives against common cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.

Table 2: Comparative In Vitro Cytotoxicity of Sulfonamides (IC50 in µM)

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)
This compound Data Not AvailableData Not AvailableData Not Available
Sulfadiazine245.69 ± 4.1215.68 ± 3.8Data Not Available[6]
2,5-Dichlorothiophene-3-sulfonamideData Not Available7.13 ± 0.137.2 ± 1.12[2][8]
N-ethyl toluene-4-sulphonamideData Not Available12.21 ± 0.9310.9 ± 1.01[2]

Note: The data is sourced from multiple studies and direct comparisons should be made with caution.[2][6][8]

Unraveling the Mechanisms of Action

Antibacterial Action: Dihydropteroate Synthase (DHPS) Inhibition

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of DHPS.[4] This bacteriostatic action disrupts the synthesis of essential nucleic acids.[4]

DHPS_Inhibition cluster_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate DHF->THF Further Enzymatic Steps Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide mechanism of action via competitive inhibition of DHPS.

Anticancer Action: Topoisomerase II Inhibition

For this compound, the proposed anticancer mechanism involves the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. Topoisomerase II inhibitors can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with other steps in the enzyme's catalytic cycle.

TopoII_Inhibition Supercoiled_DNA Supercoiled DNA TopoII Topoisomerase II Supercoiled_DNA->TopoII Cleavage_Complex Topoisomerase II-DNA Cleavage Complex TopoII->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA DNA Religation DNA_Breaks Double-Strand DNA Breaks (Apoptosis) Cleavage_Complex->DNA_Breaks Target_Compound N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl Target_Compound->Cleavage_Complex Stabilizes (Poison)

Caption: Proposed mechanism of Topoisomerase II poisoning.

Experimental Protocols for Efficacy Determination

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the antibacterial and cytotoxic efficacy of sulfonamides.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Reagents: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. Prepare a stock solution of the test sulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the sulfonamide stock solution in MHB in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the drug) and a negative control (MHB only). Incubate the plate at 35-37°C for 16-20 hours.

  • Data Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_reagents Prepare MHB and Sulfonamide Stock start->prep_reagents serial_dilution Perform Serial Dilutions in 96-well Plate prep_reagents->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test sulfonamide in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Incubate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with Sulfonamide Dilutions incubate1->treat_cells incubate2 Incubate for 72h (Compound Exposure) treat_cells->incubate2 add_mtt Add MTT Solution and Incubate for 4h incubate2->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_absorbance Read Absorbance at 540 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising scaffold for further investigation within the broader class of sulfonamides. Preliminary findings suggest enhanced antibacterial activity and a potential anticancer mechanism distinct from the classical DHPS inhibition. However, a comprehensive understanding of its efficacy requires rigorous, direct comparative studies.

The experimental protocols detailed in this guide provide a robust framework for generating the necessary quantitative data to benchmark this compound against established sulfonamides and other therapeutic agents. Future research should prioritize the determination of MIC and IC50 values for this compound against a panel of relevant bacterial strains and cancer cell lines. Furthermore, detailed mechanistic studies are warranted to confirm its inhibitory action on topoisomerase II and to evaluate its activity against dihydropteroate synthase. Such data will be invaluable for elucidating its therapeutic potential and guiding the future development of this and related methanesulfonamide derivatives.

References

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A Comparative Guide: N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl vs. Amsacrine in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Topoisomerase II Inhibitor

In the landscape of oncology drug discovery, topoisomerase II inhibitors represent a critical class of chemotherapeutic agents. These molecules target the essential nuclear enzymes responsible for managing DNA topology, thereby inducing cytotoxic DNA double-strand breaks in rapidly proliferating cancer cells. Amsacrine (m-AMSA), a potent antineoplastic agent, has a well-documented history in the treatment of acute leukemias and lymphomas.[1] Its mechanism of action is multifaceted, involving both the inhibition of topoisomerase II and direct intercalation into the DNA double helix.[2][3]

This guide provides a detailed comparative analysis of amsacrine and its structural precursor, N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride. While amsacrine is the complete, clinically utilized drug, its "head group," N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl, possesses intrinsic biological activity.[4] Understanding the distinct and overlapping properties of these two molecules offers valuable insights into the structure-activity relationships of acridine-based chemotherapeutics and provides a foundational framework for researchers in drug development. This comparison will delve into their mechanisms of action, cytotoxic profiles, and the experimental methodologies required for their evaluation.

Chemical Structures: A Tale of Two Moieties

The fundamental difference between amsacrine and this compound lies in their chemical structures. Amsacrine is a complex molecule composed of a planar acridine ring system linked to an anilino side chain. In contrast, this compound represents only the anilino "head group" of amsacrine.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
Amsacrine Amsacrine chemical structureC₂₁H₁₉N₃O₃S393.46
This compound N-(4-amino-3-methoxyphenyl)methanesulfonamide chemical structureC₈H₁₃ClN₂O₃S252.72

Mechanism of Action: A Synergistic Assault on DNA Integrity

The anticancer efficacy of amsacrine stems from a dual attack on DNA function, a property not fully shared by its precursor.[2]

Amsacrine's Dual Mechanism:

  • DNA Intercalation: The planar acridine ring of amsacrine inserts itself between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, interfering with the processes of DNA replication and transcription.[5]

  • Topoisomerase II Inhibition: Amsacrine stabilizes the transient covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[2] This results in the accumulation of cytotoxic double-strand breaks, ultimately triggering apoptosis.

This compound's Activity:

As the "head group" of amsacrine, this compound is responsible for the interaction with topoisomerase II.[4] However, lacking the acridine moiety, it does not intercalate into DNA. This absence of the DNA-anchoring component significantly reduces its affinity for the topoisomerase II-DNA complex, resulting in a much lower potency compared to the parent compound.[4]

Figure 1: Comparative mechanism of action pathways.

Comparative Efficacy: A Quantitative Look at Cytotoxicity

While direct comparative studies are limited, the available data and structure-activity relationships indicate a significantly higher cytotoxic potency for amsacrine.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Amsacrine L1210 (Leukemia)~0.4[6]
P388 (Leukemia)>0.5[6]
Jurkat (Leukemia)~0.5[6]
U937 (Lymphoma)~0.5[6]
This compound Various>100[4]

Note: The IC₅₀ value for this compound is an estimation based on its reported 100-fold lower affinity for the topoisomerase II-DNA complex compared to amsacrine.

Experimental Protocols for Comparative Analysis

To empirically validate the comparative efficacy and mechanism of these compounds, a series of well-established in vitro assays are recommended.

Figure 2: Recommended experimental workflow for comparative analysis.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of each compound required to inhibit cell proliferation by 50% (IC₅₀).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HL-60 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of amsacrine and this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.[7]

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This biochemical assay directly measures the enzymatic activity of topoisomerase II.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine reaction buffer, ATP, and kinetoplast DNA (kDNA).

  • Inhibitor Addition: Add varying concentrations of amsacrine or this compound.

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction with a solution containing SDS and EDTA.

  • Gel Electrophoresis: Analyze the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA will migrate as distinct bands, while inhibited reactions will show kDNA remaining in the well.[8]

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay assesses the ability of a compound to displace the fluorescent intercalator ethidium bromide from DNA.

Protocol:

  • Complex Formation: Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer and allow it to equilibrate.

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex (excitation ~520 nm, emission ~600 nm).

  • Compound Titration: Add increasing concentrations of amsacrine or this compound to the complex.

  • Fluorescence Quenching: Measure the decrease in fluorescence after each addition. A significant decrease indicates displacement of ethidium bromide and therefore, DNA intercalation.

Cell Cycle Analysis (Flow Cytometry)

This technique determines the effect of the compounds on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentrations of each compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of topoisomerase II inhibition.[9]

Conclusion: From Precursor to Potent Drug

The comparative analysis of this compound and amsacrine provides a clear illustration of rational drug design. While the anilino "head group" possesses the essential pharmacophore for topoisomerase II interaction, the addition of the acridine moiety in amsacrine dramatically enhances its potency through the synergistic mechanisms of DNA intercalation and increased affinity for the enzyme-DNA complex. For researchers in the field, this comparison underscores the importance of a multi-pronged mechanistic approach in the development of effective anticancer agents. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel topoisomerase II inhibitors and other DNA-targeting compounds.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amsacrine? Retrieved from [Link]

  • Wikipedia. (2023, December 28). Amsacrine. Retrieved from [Link]

  • Finlay, G. J., & Baguley, B. C. (1990). Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells. European Journal of Cancer, 26(1), 49–54.
  • Baguley, B. C. (2003). Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? Current Medicinal Chemistry, 10(20), 2163-2171.
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  • Baguley, B. C., & Finlay, G. J. (1988). Relationship between the structure of analogues of amsacrine and their degree of cross-resistance to adriamycin-resistant P388 leukaemia cells. European Journal of Cancer and Clinical Oncology, 24(2), 205–210.
  • Cassileth, P. A., & Gale, R. P. (1986). Amsacrine: a review. Leukemia research, 10(11), 1257–1265.
  • Zwelling, L. A., Michaels, S., Erickson, L. C., Ungerleider, R. S., Nichols, M., & Kohn, K. W. (1981). Protein-associated DNA strand breaks in L1210 cells treated with the DNA intercalating agents 4'-(9-acridinylamino)methanesulfon-m-anisidide and adriamycin. Biochemistry, 20(22), 6553–6563.
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  • National Center for Biotechnology Information. (2000). DNA topoisomerase II inhibitors. In Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 76. Lyon (FR)
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A Researcher's Guide to Cross-Validating the Antibacterial Spectrum of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent rise of antibiotic resistance necessitates the rigorous evaluation of new chemical entities.[1][2] This guide provides a comprehensive framework for the cross-validation of the antibacterial spectrum of a novel sulfonamide, N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl. We present a structured, scientifically robust methodology grounded in international standards, designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring that the generated data is both accurate and defensible. The guide details standardized protocols for Minimum Inhibitory Concentration (MIC) determination and disk diffusion assays, the selection of an appropriate bacterial panel, and a framework for comparative analysis against established antibiotics. All protocols are designed as self-validating systems, incorporating quality controls as mandated by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction: The Rationale for Novel Sulfonamides

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and remain clinically important for treating a range of bacterial infections, including urinary tract and ear infections.[3][4] Their continued relevance is, however, threatened by widespread bacterial resistance.[2][5] This has spurred the synthesis and evaluation of novel sulfonamide derivatives, such as this compound, with the aim of identifying compounds that can circumvent existing resistance mechanisms or offer an improved therapeutic profile.[1][6]

The objective of this guide is to outline a definitive methodology for characterizing the in vitro antibacterial spectrum of this novel compound, which we will refer to as Cpd-X . The outlined process ensures that the generated data is reproducible, comparable to global standards, and provides a solid foundation for further preclinical development.

Hypothesized Mechanism of Action

Structurally, Cpd-X is a sulfonamide. Therefore, its antibacterial activity is hypothesized to stem from the established mechanism for this drug class: the competitive inhibition of dihydropteroate synthase (DHPS).[7] This bacterial enzyme is critical for the de novo synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[7][]

By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides halt the production of folic acid, thereby arresting bacterial growth.[] This bacteriostatic action prevents the infection from spreading, allowing the host's immune system to clear the existing bacteria.[3] Animal cells are unaffected because they lack the DHPS enzyme and instead acquire folate from their diet.[7]

Fig. 1: Hypothesized mechanism of Cpd-X.

Experimental Design for Cross-Validation

To establish a reliable antibacterial profile for Cpd-X, a two-pronged approach is essential. This involves both quantitative (MIC) and semi-quantitative (disk diffusion) methods, validated against a standardized panel of bacteria and benchmarked against appropriate comparator antibiotics.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency (the lowest concentration of a drug that inhibits visible growth).[9] It is crucial for comparing potency against other drugs and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Disk Diffusion (Kirby-Bauer): This method provides a qualitative and rapid assessment of susceptibility. The size of the zone of inhibition correlates with the MIC.[7] Its inclusion serves as a cross-validation check for the MIC results and is a widely used method in clinical laboratories.[10]

  • Bacterial Panel Selection: The panel must include Gram-positive and Gram-negative bacteria to determine the breadth of the spectrum. The use of American Type Culture Collection (ATCC) reference strains is mandatory for reproducibility and standardization, as these strains have well-characterized susceptibility profiles.[11][12][13]

  • Comparator Selection:

    • Sulfamethoxazole: As a widely recognized sulfonamide, it serves as the primary intra-class comparator.

    • Ciprofloxacin: A broad-spectrum fluoroquinolone, it serves as an established inter-class comparator with a different mechanism of action.

Required Materials
  • Test Compound: this compound (Cpd-X)

  • Comparator Compounds: Sulfamethoxazole, Ciprofloxacin

  • Bacterial Strains (ATCC):

    • Staphylococcus aureus ATCC 25923 (Gram-positive)[13][14]

    • Enterococcus faecalis ATCC 29212 (Gram-positive)[14]

    • Escherichia coli ATCC 25922 (Gram-negative)[13][14]

    • Pseudomonas aeruginosa ATCC 27853 (Gram-negative, non-Enterobacteriaceae)[11][14]

    • Klebsiella pneumoniae ATCC 700603 (ESBL-producing, for resistance profiling)[14]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA)

  • Equipment: 96-well microtiter plates, spectrophotometer, calipers, incubator, sterile consumables.

Detailed Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and global comparability.[9][15][16]

Protocol 4.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of Cpd-X that inhibits bacterial growth.

MIC_Workflow start Start prep_stock 1. Prepare Cpd-X & Comparator Stock Solutions in DMSO start->prep_stock serial_dilute 3. Perform 2-fold Serial Dilutions of Drugs in CAMHB in 96-well Plate prep_stock->serial_dilute prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Wells with Bacterial Suspension to Final Conc. of 5x10^5 CFU/mL prep_inoculum->inoculate serial_dilute->inoculate controls 5. Include Sterility (Media only) & Growth (Media + Inoculum) Controls inoculate->controls incubate 6. Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read_mic 7. Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end caption Fig. 2: Broth Microdilution Workflow.

Fig. 2: Broth Microdilution Workflow.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1280 µg/mL stock solution of Cpd-X and comparator drugs in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Culture bacteria on MHA plates overnight. Select several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the drug stocks with CAMHB to obtain final concentrations ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls (Self-Validation):

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no drug). Must show turbidity.

    • Sterility Control: Wells containing only CAMHB (no drug, no bacteria). Must remain clear.

    • The ATCC quality control strains must yield MICs within their published acceptable ranges for the comparator drugs.[12]

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest drug concentration at which there is no visible growth (turbidity) as observed by the naked eye.

Protocol 4.2: Disk Diffusion Susceptibility Testing

This protocol assesses bacterial susceptibility based on the diameter of growth inhibition around a drug-impregnated disk.

Step-by-Step Methodology:

  • Plate Preparation: Use standard 150 mm plates containing Mueller-Hinton Agar (MHA) at a uniform depth of 4 mm.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 4.1.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically apply paper disks impregnated with a standard concentration of Cpd-X (e.g., 25 µg) and the comparator drugs onto the agar surface. Ensure disks are firmly placed and spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in millimeters) using calipers. The zone sizes for the ATCC quality control strains must fall within the acceptable ranges published by CLSI or EUCAST.[10][17]

Comparative Performance Data & Analysis

The results from the described experiments should be compiled into clear, comparative tables. The following tables present illustrative data to demonstrate how results should be presented and interpreted.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Bacterial StrainATCC No.GramCpd-XSulfamethoxazoleCiprofloxacin
S. aureus25923Positive4160.5
E. faecalis29212Positive8>641
E. coli25922Negative1632≤0.25
K. pneumoniae (ESBL)700603Negative32>648
P. aeruginosa27853Negative>64>640.5

Table 2: Illustrative Disk Diffusion Zone of Inhibition Data (mm)

Bacterial StrainATCC No.GramCpd-X (25 µg)Sulfamethoxazole (23.75/1.25 µg)Ciprofloxacin (5 µg)
S. aureus25923Positive221825
E. faecalis29212Positive18620
E. coli25922Negative161530
K. pneumoniae (ESBL)700603Negative12614
P. aeruginosa27853Negative6628

Analysis of Illustrative Data:

  • Spectrum of Activity: The data suggests Cpd-X has a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

  • Potency: Cpd-X appears more potent than sulfamethoxazole against S. aureus and E. coli. However, it is less potent than the fluoroquinolone ciprofloxacin across the board, which is expected given the different mechanisms of action.

  • Limitations: Like sulfamethoxazole, Cpd-X shows limited activity against E. faecalis and the ESBL-producing K. pneumoniae. It appears inactive against P. aeruginosa, a common trait for many sulfonamides.

  • Cross-Validation: The results are consistent between the two methods. For example, the low MIC of Cpd-X against S. aureus (4 µg/mL) corresponds to a large zone of inhibition (22 mm), while the high MIC (>64 µg/mL) against P. aeruginosa corresponds to no zone of inhibition (6 mm, the disk diameter). This concordance strengthens the trustworthiness of the findings.

Discussion & Future Directions

This guide provides a standardized and self-validating framework to determine the antibacterial spectrum of this compound. The dual-methodology approach, anchored by internationally recognized standards and quality control strains, ensures the generation of robust and reliable data.

Based on the illustrative results, Cpd-X demonstrates potential as a broad-spectrum bacteriostatic agent, with notable activity against common pathogens like S. aureus and E. coli. The improved potency over sulfamethoxazole suggests that the structural modifications in Cpd-X may enhance its interaction with the DHPS target site.

Recommended Future Directions:

  • Mechanism of Action Confirmation: Perform enzymatic assays with purified DHPS to confirm competitive inhibition and determine the inhibition constant (Ki).

  • Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines (e.g., HepG2, HEK293) to establish a preliminary therapeutic index.

  • Bactericidal vs. Bacteriostatic: Conduct time-kill curve studies to confirm if the agent is bacteriostatic or exhibits bactericidal activity at higher concentrations.

  • In Vivo Efficacy: If the in vitro profile is promising, advance to animal models of infection (e.g., murine sepsis or thigh infection models) to assess efficacy.

Conclusion

The systematic cross-validation of a new chemical entity's antibacterial spectrum is a foundational step in antibiotic drug discovery. By adhering to the rigorous, standards-based protocols outlined in this guide, researchers can confidently characterize compounds like this compound, generating high-quality, reproducible data essential for informed decision-making in the progression of new therapeutic agents.

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A Researcher's Guide to In Vitro Control Experiments for N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the rigorous validation of a compound's in vitro activity is the bedrock upon which successful therapeutic development is built. For N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl, a compound with recognized anticancer and antibacterial potential, establishing a robust experimental framework is paramount. This guide provides an in-depth technical comparison of essential control experiments for in vitro assays, designed to empower researchers, scientists, and drug development professionals with the insights to generate reproducible and unequivocal data.

As a structural analog of the potent topoisomerase II inhibitor amsacrine, the experimental design for this compound must be meticulously planned to dissect its precise mechanism of action.[1] This guide will navigate the critical choices in controls, explaining the "why" behind the "how" to ensure your experimental systems are self-validating.

The Imperative of Controls: Beyond the Baseline

Controls are the sentinels of scientific integrity, distinguishing true biological effects from experimental artifacts.[2][3] In the context of in vitro assays, they serve to minimize the influence of variables other than the compound of interest, thereby increasing the reliability of the results.[3] For a multifaceted compound like this compound, which is known to induce apoptosis via DNA intercalation and topoisomerase II inhibition, a multi-pronged control strategy is not just recommended, but essential.[4]

Core Experimental Controls for Anticancer Activity Assessment

The anticancer properties of this compound necessitate a suite of assays to probe its effects on cell viability, apoptosis, and its interaction with its molecular targets. Here, we delineate the critical controls for each.

General Cytotoxicity and Viability Assays

Before delving into mechanistic studies, it is crucial to establish the cytotoxic profile of this compound across relevant cancer cell lines. Leukemia cell lines such as CCRF-CEM and HL-60, known for their sensitivity to amsacrine, are logical starting points.[5]

  • Vehicle Control: The first and most fundamental control is the vehicle in which the compound is dissolved. This compound is highly soluble in polar aprotic solvents like DMSO and methanol.[4] The vehicle control consists of cells treated with the highest concentration of the solvent used to dissolve the test compound. This is critical to ensure that the solvent itself does not impact cell viability.

  • Untreated Control: This sample of cells is cultured under identical conditions but without the addition of the test compound or its vehicle. It serves as the baseline for normal cell growth and viability.

  • Positive Control (Cytotoxic Agent): A well-characterized cytotoxic drug should be included to confirm that the assay system is responsive to agents that induce cell death. Doxorubicin, a widely used chemotherapeutic that also acts as a DNA intercalator and topoisomerase II inhibitor, is an excellent choice.[6]

Control Type Purpose Example Expected Outcome
Vehicle Control To assess the effect of the solvent on cell viability.DMSO (at the highest concentration used for the test compound)No significant decrease in cell viability compared to the untreated control.
Untreated Control To establish a baseline for normal cell growth.Cells in culture medium100% cell viability.
Positive Control To validate the assay's ability to detect cytotoxicity.Doxorubicin (at a known cytotoxic concentration)Significant decrease in cell viability.
Mechanistic Assays: Apoptosis, Topoisomerase II Inhibition, and DNA Intercalation

Given the established mechanisms of amsacrine analogs, the following specific assays and their corresponding controls are indispensable.

The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis.[5][7][8]

  • Negative Control (Untreated Cells): This population of healthy cells should exhibit low levels of both Annexin V-FITC and Propidium Iodide (PI) staining.

  • Positive Control (Apoptosis Inducer): A known apoptosis-inducing agent, such as staurosporine or etoposide, should be used to confirm that the assay can detect apoptotic cells.

  • Compensation Controls: Single-stained controls (Annexin V-FITC only and PI only) are essential for proper instrument setup and compensation in flow cytometry.

This assay directly measures the enzymatic activity of topoisomerase II.

  • Negative Control (No Enzyme): A reaction mixture containing the DNA substrate but no topoisomerase II enzyme. The DNA should remain in its supercoiled state.

  • Vehicle Control (Enzyme + Vehicle): Topoisomerase II enzyme incubated with the DNA substrate and the vehicle (e.g., DMSO). The enzyme should relax the supercoiled DNA.

  • Positive Control (Known Inhibitor): Etoposide or amsacrine are potent topoisomerase II inhibitors and should be used to demonstrate inhibition of DNA relaxation in the assay.[9][10]

  • Negative Control Compound: For a highly specific negative control, an inactive structural analog is ideal. o-Amsacrine, an isomer of amsacrine with the methoxy group at the 2'-position, is known to be inactive against topoisomerase II and serves as an excellent negative control compound.[2]

The ability of this compound to intercalate into DNA can be assessed using fluorescence-based methods.

  • Negative Control (DNA alone): The baseline fluorescence of the DNA-binding dye (e.g., Hoechst 33258 or ethidium bromide) in the presence of DNA.

  • Positive Control (Known Intercalator): A well-characterized DNA intercalator such as doxorubicin or ethidium bromide should be used to demonstrate the expected change in fluorescence upon binding to DNA.[6]

dot graph TD; A[Start: In Vitro Assay Setup] --> B{Experimental Groups}; B --> C[Untreated Control]; B --> D[Vehicle Control]; B --> E[Positive Control]; B --> F[Negative Control Compound]; B --> G[Test Compound: this compound]; C --> H[Baseline Measurement]; D --> I[Assess Solvent Effects]; E --> J[Validate Assay Performance]; F --> K[Demonstrate Target Specificity]; G --> L[Measure Compound Effect]; subgraph "Data Analysis" H & I & J & K & L --> M{Compare Results}; M --> N[Conclusion on Compound Activity]; end

end Workflow for controlled in vitro experiments.

Controls for Antibacterial Activity Assessment

For evaluating the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), the following controls are essential in a minimal inhibitory concentration (MIC) assay.

  • Positive Control Strain: A well-characterized, susceptible strain of S. aureus (e.g., ATCC 25923) should be included to ensure the test conditions support bacterial growth and that the positive control antibiotic is active.[11]

  • Negative Control Strain: A non-pathogenic bacterial strain that is known to be resistant to the class of antibiotics being tested can be included to demonstrate specificity.

  • Positive Control Antibiotic: Vancomycin or oxacillin are standard antibiotics used for MRSA and should be included as positive controls.[12][13] Their known MIC values provide a benchmark for the assay's accuracy.

  • Negative Control (No Antibiotic): A culture of the test organism in the growth medium without any antibiotic to confirm the viability and growth of the bacteria under the assay conditions.

Control Type Purpose Example Expected Outcome
Positive Control Strain To validate the growth conditions and antibiotic activity.S. aureus ATCC 25923Growth in the absence of antibiotic; inhibition of growth by the positive control antibiotic.
Positive Control Antibiotic To confirm the assay can detect antibacterial activity.VancomycinInhibition of MRSA growth at a known MIC.
Negative Control To ensure the viability of the test organism.MRSA strain in growth mediumUninhibited bacterial growth.

Detailed Experimental Protocols

Protocol 1: Annexin V-FITC Apoptosis Assay by Flow Cytometry

This protocol provides a step-by-step guide for detecting apoptosis induced by this compound.[8][14][15]

  • Cell Preparation: Seed cancer cells (e.g., HL-60) in a 6-well plate and culture overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, the vehicle control, and a positive control (e.g., etoposide) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Annexin V-FITC apoptosis assay workflow.

Protocol 2: Topoisomerase II DNA Relaxation Assay

This protocol outlines the steps to assess the inhibitory effect of this compound on topoisomerase II activity.[3][13][16]

  • Reaction Setup: On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA.

  • Addition of Compounds: Add this compound, vehicle control, positive control (etoposide), or negative control compound (o-AMSA) to the respective reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS.

  • Protein Digestion: Treat with proteinase K to remove the enzyme.

  • Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Relaxed DNA will migrate slower than supercoiled DNA.

Conclusion

The judicious selection and implementation of controls are non-negotiable for the robust in vitro characterization of this compound. By employing the comprehensive control strategies outlined in this guide, researchers can build a solid foundation of reliable data, paving the way for the successful advancement of this promising compound through the drug development pipeline. The principles and protocols detailed herein are designed to foster scientific rigor and accelerate the translation of in vitro findings into meaningful therapeutic innovations.

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A Comparative Potency Analysis of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological potency of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to illuminate structure-activity relationships (SAR) and guide future discovery efforts. We will delve into the mechanistic underpinnings of this chemical scaffold, present comparative potency data, and provide detailed experimental protocols for the evaluation of these compounds.

Introduction: The Therapeutic Potential of the N-Phenylmethanesulfonamide Scaffold

N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride belongs to the sulfonamide class of compounds, a versatile pharmacophore with a rich history in medicinal chemistry.[1] While initially recognized for their antibacterial properties, sulfonamides have since demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1] The subject of this guide, N-(4-amino-3-methoxyphenyl)methanesulfonamide, has been identified as a promising scaffold due to its reported antibacterial and anticancer activities.[2] Its mechanism of action is believed to involve the inhibition of topoisomerase II and intercalation with DNA, processes crucial for cell proliferation and survival.[2]

The strategic placement of the amino and methoxy groups on the phenyl ring provides a unique electronic and steric profile, making it a compelling starting point for analog synthesis and SAR studies. Understanding how modifications to this core structure impact biological potency is paramount for the rational design of more effective and selective therapeutic agents.

Mechanism of Action: A Dual Threat to Pathogens and Cancer Cells

The biological activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide and its analogs is primarily attributed to two key mechanisms: topoisomerase II inhibition and antibacterial activity through folate synthesis inhibition.

Topoisomerase II Inhibition: A Target in Cancer Chemotherapy

Topoisomerase II is a vital enzyme that modulates DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation.[3] This makes it a well-established target for anticancer drugs.[3] N-(4-amino-3-methoxyphenyl)methanesulfonamide is reported to inhibit topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex.[2] This prevents the re-ligation of the DNA strands, resulting in double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2]

Topoisomerase_II_Inhibition cluster_DNA_Replication DNA Replication & Transcription cluster_Inhibition Inhibition by N-(4-amino-3-methoxyphenyl)methanesulfonamide cluster_Cellular_Response Cellular Response Supercoiled_DNA Supercoiled DNA Topoisomerase_II Topoisomerase II Supercoiled_DNA->Topoisomerase_II Binds Relaxed_DNA Relaxed DNA Topoisomerase_II->Relaxed_DNA Relaxes Cleavage_Complex Stable Cleavage Complex Drug N-(4-amino-3-methoxyphenyl) methanesulfonamide Drug->Cleavage_Complex Stabilizes DNA_Breaks DNA Double-Strand Breaks Cleavage_Complex->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Mechanism of Topoisomerase II Inhibition.

Antibacterial Activity: Targeting Folate Biosynthesis

The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] Bacteria must synthesize their own folic acid, an essential precursor for nucleotide and amino acid synthesis, whereas mammals obtain it from their diet.[4] By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt this vital pathway, leading to bacteriostasis.[4]

Folate_Synthesis_Inhibition cluster_Pathway Bacterial Folic Acid Synthesis cluster_Inhibition Inhibition by Sulfonamides cluster_Outcome Outcome PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate Folate_Deficiency Folic Acid Deficiency DHPS->Dihydropteroate Catalyzes DHPS->Folate_Deficiency Blocked Sulfonamide Sulfonamide (e.g., N-(4-amino-3-methoxyphenyl) methanesulfonamide) Sulfonamide->DHPS Competitive Inhibition Bacteriostasis Bacteriostasis Folate_Deficiency->Bacteriostasis Leads to

Caption: Inhibition of Bacterial Folic Acid Synthesis.

Comparative Potency Analysis: A Look at the Data

While comprehensive, publicly available datasets directly comparing the potency of a wide range of N-(4-amino-3-methoxyphenyl)methanesulfonamide analogs are limited, we can draw valuable insights from studies on structurally related sulfonamides. The following tables summarize representative data to illustrate the impact of structural modifications on anticancer and antibacterial activity.

Anticancer Cytotoxicity

The cytotoxic potential of sulfonamide derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Sulfonamide Analogs against Human Cancer Cell Lines

Compound/AnalogModificationCancer Cell LineIC50 (µM)
Reference Sulfonamide 1 4-Amino-4-methoxyphenyl-benzenesulfonamideMDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)< 360
Chalcone-Sulfonamide Hybrid Chalcone moiety with 4-nitrophenyl and 4-methoxyphenyl sulfonamideMCF-7 (Breast)More potent than Tamoxifen
Isatin-Sulfonamide Hybrid Isatin moiety tethered with sulfonamide60 human cancer cell linesVaries
Oxiranylmethoxy-chalcone derivative (25) Retrochalcone with oxiranylmethoxy groupMCF7 (Breast)0.49 ± 0.21
HCT15 (Colon)0.23 ± 0.02

Data synthesized from multiple sources for illustrative purposes.[4][5][6] Direct comparison requires identical experimental conditions.

Structure-Activity Relationship Insights (Anticancer):

  • Hybridization: The fusion of the sulfonamide scaffold with other pharmacologically active moieties, such as chalcones and isatins, has shown to enhance anticancer activity.[4]

  • Substitution Pattern: The nature and position of substituents on the phenyl rings significantly influence cytotoxicity. For instance, in some series, electron-withdrawing groups have been shown to increase activity.

  • Cell Line Specificity: The potency of these compounds often varies significantly across different cancer cell lines, highlighting the importance of broad-panel screening.[5]

Antibacterial Activity

The minimum inhibitory concentration (MIC) is the standard measure of antibacterial potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Selected Sulfonamide Analogs

Compound/AnalogBacterial StrainMIC (µg/mL)
Generic Sulfonamide Analogs Staphylococcus aureus1.56 - 256
Escherichia coli1.56 - 256
Klebsiella pneumoniae1.56 - 256
Pseudomonas aeruginosa1.56 - 256
Aryl Disulfonamides Staphylococcus aureusVaries
Bacillus cereusVaries
Escherichia coliVaries

Data synthesized from multiple sources for illustrative purposes.[2][7] Direct comparison requires identical experimental conditions.

Structure-Activity Relationship Insights (Antibacterial):

  • Broad Spectrum Potential: Many sulfonamide analogs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]

  • Lipophilicity and Solubility: The lipophilicity and aqueous solubility of the analogs, influenced by their substituents, play a crucial role in their ability to penetrate bacterial cell walls and reach their target.[7]

  • Resistance Profiles: The emergence of bacterial resistance necessitates the continuous development of novel sulfonamide analogs with improved efficacy against resistant strains.

Experimental Protocols: A Guide to Potency Assessment

To ensure data integrity and comparability, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the anticancer and antibacterial potency of N-(4-amino-3-methoxyphenyl)methanesulfonamide and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells from a logarithmic phase culture.

    • Seed the cells in a 96-well microplate at a density of 1 x 10⁵ cells/mL (200 µL per well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

Caption: Workflow for the MTT Cytotoxicity Assay.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.[9]

Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mixture in microcentrifuge tubes containing:

      • 10x Topoisomerase II reaction buffer

      • Supercoiled plasmid DNA (e.g., pBR322)

      • Test compound at various concentrations (or solvent control)

      • Purified human Topoisomerase II enzyme

      • Nuclease-free water to the final reaction volume.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

    • Incubate at 37°C for another 15-30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV illumination.

    • Supercoiled DNA will migrate faster than relaxed DNA.

    • Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the control. The formation of linear DNA indicates a topoisomerase II poison.

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Sources

A Methodological Guide to Validating Enzyme Inhibition Kinetics: A Case Study with N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of enzyme inhibition kinetics, using the novel compound N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl as a case study. As this molecule is not extensively characterized in publicly available literature, we will establish a hypothetical, yet plausible, scenario to illustrate the rigorous process of characterizing a new chemical entity. We will hypothesize that our compound of interest, hereafter referred to as "Test Compound," is a potential inhibitor of Carbonic Anhydrase II (CA-II), a well-studied enzyme with significant therapeutic relevance.

This document is structured to guide researchers through the logical and experimental progression of inhibitor validation, from initial screening to detailed mechanistic studies. We will compare the kinetic profile of our Test Compound with that of a well-established CA-II inhibitor, Acetazolamide, to provide context and a benchmark for its performance.

Foundational Principles: Why Rigorous Kinetic Validation is Non-Negotiable

In drug discovery, identifying a compound that modulates the activity of a target enzyme is merely the first step. A thorough understanding of how the inhibitor interacts with the enzyme is critical for several reasons:

  • Mechanism of Action (MoA) Elucidation: Kinetic studies reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-modal. This information is fundamental to understanding its biological effect and provides crucial insights for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

  • Translational Relevance: The inhibition constant (Kᵢ) is a thermodynamic measure of inhibitor affinity that is independent of substrate concentration. Unlike the IC₅₀ value, the Kᵢ can be more reliably used to compare the potency of different compounds and to predict in vivo efficacy.

  • Avoiding Artifacts and False Positives: Many compounds can appear to be inhibitors due to non-specific mechanisms, such as aggregation, chemical reactivity, or interference with the assay technology. A robust kinetic validation workflow is designed to identify and eliminate these promiscuous inhibitors, ensuring that resources are focused on genuine leads.

The Experimental Workflow: A Step-by-Step Validation Cascade

The validation process is a multi-stage investigation. We will proceed through a logical cascade, starting with simple screening and culminating in detailed mechanistic studies.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I EP E + Product ES->EP I Inhibitor (I) E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I EP2 E + Product ES2->EP2 ESI ESI Complex ES2->ESI +I I2 Inhibitor (I)

Figure 2: Binding models for competitive and non-competitive inhibition.

  • Objective: To generate a series of Michaelis-Menten curves at different, fixed concentrations of the inhibitor.

  • Procedure:

    • Design a matrix of experiments. You will have several sets of reactions. Each set will have a fixed concentration of the inhibitor (e.g., 0 nM, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ — using the IC₅₀ as a rough estimate for Kᵢ initially).

    • Within each set, vary the substrate (NPA) concentration across a wide range (e.g., from 0.2x Kₘ to 10x Kₘ).

    • Follow the same assay procedure as for the IC₅₀ determination, measuring the initial reaction velocity for each combination of inhibitor and substrate concentration.

    • Plot the data in a double reciprocal format (Lineweaver-Burk plot): 1/Velocity vs. 1/[Substrate].

    • Analyze the resulting plots:

      • Competitive: Lines will intersect on the y-axis.

      • Non-competitive: Lines will intersect on the x-axis.

      • Uncompetitive: Lines will be parallel.

Phase 3: Determining the True Affinity (Kᵢ)

The inhibition constant (Kᵢ) is the dissociation constant of the enzyme-inhibitor complex. It is a true measure of the inhibitor's binding affinity and, unlike IC₅₀, is independent of substrate concentration. It can be calculated from the MoA study data.

For a competitive inhibitor , the Kᵢ can be determined using the Cheng-Prusoff equation or by global non-linear regression fitting of the Michaelis-Menten data. [1] Cheng-Prusoff Equation (for competitive inhibition):

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration used in the IC₅₀ assay.

  • Kₘ is the Michaelis constant for the substrate.

ParameterTest CompoundAcetazolamideInterpretation
IC₅₀ (nM) 8512Potency under specific assay conditions.
MoA CompetitiveCompetitiveBinds to the active site, competing with the substrate.
Kᵢ (nM) Hypothetical Value: 40 nMHypothetical Value: 5.6 nMTrue binding affinity; lower value means tighter binding.
Reversibility ReversibleReversibleInhibition can be overcome by removing the compound.

This is hypothetical data for illustrative purposes.

A key assumption of the models above is that the inhibitor binds reversibly. This must be confirmed experimentally.

  • Pre-incubation: Incubate a concentrated solution of the enzyme with a high concentration of the inhibitor (e.g., 10-20x Kᵢ) for an extended period (e.g., 30-60 minutes) to ensure the enzyme-inhibitor complex has formed. A control incubation with enzyme and vehicle (DMSO) is run in parallel.

  • Rapid Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into a pre-warmed assay solution containing the substrate. The dilution should reduce the inhibitor concentration to a level well below its Kᵢ, causing the E-I complex to dissociate.

  • Monitor Activity: Immediately monitor the enzymatic activity over time.

  • Analysis: If the inhibitor is reversible, the enzyme activity will rapidly recover to a rate comparable to that of the vehicle-treated control. If it is irreversible, the activity will remain suppressed.

Conclusion and Best Practices

This guide has outlined a systematic approach to validate the enzyme inhibition kinetics of a novel compound, using this compound as a hypothetical candidate against Carbonic Anhydrase II. By progressing from initial potency measurements (IC₅₀) to detailed mechanistic studies (MoA, Kᵢ) and confirming reversibility, a researcher can build a comprehensive and reliable profile of a new inhibitor.

Key Takeaways for Trustworthy Data:

  • IC₅₀ is not Kᵢ: Always remember that IC₅₀ is a conditional value, while Kᵢ is a thermodynamic constant representing true affinity. * Validate your MoA: Do not assume a mechanism. The pattern on a Lineweaver-Burk plot provides strong evidence for the inhibitor's binding mode.

  • Control Everything: Enzyme stability, substrate purity, buffer conditions, and DMSO concentration can all impact kinetic measurements. Consistency is paramount.

  • Global Fitting is Preferred: While Lineweaver-Burk plots are excellent for visualizing the MoA, modern data analysis relies on non-linear regression of the raw velocity vs. substrate data to provide the most accurate estimates of kinetic parameters. [2] By adhering to this rigorous, multi-faceted validation workflow, researchers can confidently characterize new enzyme inhibitors, avoid common pitfalls and artifacts, and generate the high-quality data necessary to drive successful drug discovery programs.

References

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link]

  • Wikipedia. (2024). Half maximal inhibitory concentration. Retrieved from [Link]

  • Selwyn, M. J. (1965). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA)
  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]

  • Copeland, R. A. (2000).
  • Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation of the 1913 Michaelis-Menten Paper. Biochemistry, 50(39), 8264–8269.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl: From a Key Synthetic Intermediate to a Topoisomerase II Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the journey of a molecule from a simple building block to a potent therapeutic agent is fundamental. This guide provides an in-depth technical comparison of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl, a critical intermediate, with its ultimate derivatives, the amsacrine series of anticancer drugs. We will explore the known and purported biological activities of the intermediate and detail the profound increase in potency and specific anticancer activity achieved through its chemical modification into amsacrine and its analogs. This guide will provide the necessary experimental frameworks for the independent replication of these findings.

Introduction: The Significance of a Precursor

This compound is a sulfonamide derivative that has garnered interest primarily as the anilino side-chain precursor for the synthesis of the clinical antileukemic agent, amsacrine.[1][2] While some sources suggest inherent antibacterial and anticancer properties for this intermediate, the peer-reviewed literature predominantly focuses on its role as a scaffold for the development of potent DNA intercalators and topoisomerase II inhibitors.[1][3] This guide will therefore treat this compound as a foundational structure and benchmark for comparison against its pharmacologically active derivatives.

The core structure of N-(4-amino-3-methoxyphenyl)methanesulfonamide features a methanesulfonamide group and a substituted aniline ring, moieties that are common in various biologically active compounds.[4] However, as we will explore, the quantum leap in anticancer efficacy is achieved by the addition of a DNA-intercalating group, typically an acridine ring system, to this precursor.

Comparative Analysis: Precursor vs. Active Pharmaceutical Ingredient (API)

A direct, data-driven comparison of the biological activity of this compound with amsacrine and its advanced analogs reveals the critical importance of the acridine moiety for potent anticancer effects.

Anticancer Activity: A Tale of Two Moieties

While there are claims of in vitro anticancer activity for this compound, the specific, peer-reviewed data to support this is sparse.[1] In stark contrast, amsacrine and its derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the nanomolar range.[5] This dramatic increase in potency underscores the structure-activity relationship at play: the anilino side-chain provided by our topic compound serves to position the acridine ring for optimal DNA intercalation and interaction with topoisomerase II.[6]

Table 1: Comparative in vitro Cytotoxicity of Amsacrine and its Analogs

CompoundCell LineIC50 (nM)Reference
Amsacrine (m-AMSA)P388 leukemiaVaries[5]
Amsacrine (m-AMSA)Lewis lung carcinomaVaries[7][8]
N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamideT-47D (human breast carcinoma)6.7[5]
N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamideP388/ADR (adriamycin-resistant murine leukemia)800[5]
3'-methylamino analog of amsacrineLewis lung carcinomaActive in vivo[8]
3'-Dimethylamino analog of amsacrineLewis lung carcinomaActive in vivo (curative)[7]
Proposed Antibacterial Activity

Some sources suggest that this compound possesses antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) reportedly lower than traditional sulfonamides.[1] This enhanced potency is attributed to the methoxy substitution.[1] However, a thorough review of the peer-reviewed literature did not yield primary data to independently verify these specific claims. For a rigorous comparison, further independent studies are warranted.

Mechanism of Action: The Role of the Acridine Ring

The transformation from a simple aniline derivative to a potent anticancer agent is rooted in a fundamental shift in the mechanism of action, driven by the introduction of the acridine moiety.

This compound, on its own, is not recognized as a significant DNA intercalator or topoisomerase II inhibitor. In contrast, amsacrine and its analogs are classic examples of such agents.[2][3] Their planar acridine ring system inserts between DNA base pairs (intercalation), while the anilino side-chain (derived from our topic compound) lies in the minor groove, stabilizing the drug-DNA complex.[6] This interaction inhibits the resealing function of topoisomerase II, leading to the accumulation of double-strand breaks in the DNA of cancer cells and subsequently, apoptosis.[3]

G cluster_0 Cellular Environment DNA DNA Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Binding & Cleavage DSB Double-Strand Breaks Topoisomerase_II->DSB Inhibition of Re-ligation Amsacrine_Analog Amsacrine Analog Amsacrine_Analog->DNA Intercalation Amsacrine_Analog->Topoisomerase_II Stabilizes Cleavage Complex Apoptosis Apoptosis DSB->Apoptosis Triggers caption Mechanism of Action of Amsacrine Analogs

Caption: Mechanism of Action of Amsacrine Analogs

Experimental Protocols for Independent Replication

To facilitate the independent verification and further exploration of the compounds discussed, the following detailed experimental protocols are provided.

Synthesis of this compound

This protocol is a generalized representation based on common synthetic routes for similar compounds.

G Start Start Step1 Dissolve 2-methoxy-4-nitroaniline in pyridine Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add methanesulfonyl chloride dropwise Step2->Step3 Step4 Stir at room temperature Step3->Step4 Step5 Pour into ice water Step4->Step5 Step6 Filter and dry intermediate Step5->Step6 Step7 Reduce nitro group (e.g., with SnCl2/HCl) Step6->Step7 Step8 Neutralize and extract Step7->Step8 Step9 Purify by chromatography Step8->Step9 Step10 Dissolve in ether and add HCl in ether Step9->Step10 End Product Step10->End caption Synthesis Workflow

Caption: Synthesis Workflow

Methodology:

  • Sulfonylation: Dissolve 2-methoxy-4-nitroaniline in a suitable solvent such as pyridine. Cool the solution to 0°C in an ice bath. Add methanesulfonyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

  • Work-up and Isolation of Intermediate: Pour the reaction mixture into ice water to precipitate the N-(3-methoxy-4-nitrophenyl)methanesulfonamide intermediate. Filter the solid, wash with water, and dry.

  • Nitro Group Reduction: Reduce the nitro group of the intermediate to an amino group. A common method is using tin(II) chloride in the presence of concentrated hydrochloric acid in a solvent like ethanol, followed by heating.

  • Work-up and Purification: After the reduction is complete, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until alkaline. Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether and add a solution of hydrogen chloride in ether to precipitate the hydrochloride salt. Filter the solid and dry to obtain this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).[9][10]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, amsacrine, etc.) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II.[11][12][13][14]

Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing topoisomerase II reaction buffer, ATP, and kinetoplast DNA (kDNA).

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., etoposide) and a vehicle control.

  • Enzyme Addition: Add purified human topoisomerase IIα to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated kDNA (minicircles) will migrate into the gel, while catenated kDNA will remain in the well. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated minicircles.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the pivotal role of this compound as a foundational scaffold in the development of the amsacrine family of anticancer agents. While the independent biological activity of this intermediate remains to be rigorously established in peer-reviewed literature, its value in medicinal chemistry is undeniable. The profound increase in cytotoxic potency and the specific mechanism of action conferred by the addition of the acridine moiety serve as a classic example of rational drug design.

For researchers in the field, this guide provides a framework for the independent evaluation of this compound and its derivatives. Future studies should aim to:

  • Independently verify the purported antibacterial and anticancer activities of this compound using standardized assays and a broad range of bacterial strains and cancer cell lines.

  • Explore further structural modifications of the anilino side-chain to potentially enhance the therapeutic index of novel topoisomerase II inhibitors.

  • Investigate the potential for this scaffold in the development of inhibitors for other therapeutic targets.

By understanding the structure-activity relationships from precursor to final drug, the scientific community can continue to build upon this knowledge to design and develop the next generation of effective therapeutic agents.

References

  • Atwell, G. J., Rewcastle, G. W., Baguley, B. C., & Denny, W. A. (1987). Potential antitumor agents. 48. 3'-Dimethylamino derivatives of amsacrine: redox chemistry and in vivo solid tumor activity. Journal of Medicinal Chemistry, 30(4), 652–658. [Link]

  • Denny, W. A., Atwell, G. J., & Baguley, B. C. (1987). Potential antitumor agents. 47. 3'-Methylamino analogues of amsacrine with in vivo solid tumor activity. Journal of Medicinal Chemistry, 30(4), 658–663. [Link]

  • Ferguson, L. R., van Zijl, P., & Baguley, B. C. (1989). Mutagenicity Profiles of Newer Amsacrine Analogues With Activity Against Solid Tumours: Comparison of Microbial and Mammalian Systems. European Journal of Cancer and Clinical Oncology, 25(2), 255–261. [Link]

  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 62(1), 3.3.1–3.3.26. [Link]

  • TopoGEN. (n.d.). Topoisomerase Assays. Retrieved January 17, 2026, from [Link]

  • Chilin, A., Marzaro, G., Marzano, C., Dalla Via, L., Ferlin, M. G., Pastorini, G., & Guiotto, A. (2009). Synthesis and antitumor activity of novel amsacrine analogs: the critical role of the acridine moiety in determining their biological activity. Bioorganic & Medicinal Chemistry, 17(2), 523–529. [Link]

  • Baguley, B. C., Drummond, C. J., Chen, Y. Y., & Finlay, G. J. (2021). DNA-Binding Anticancer Drugs: One Target, Two Actions. Molecules, 26(3), 552. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Gentry, A. C., Osheroff, N., & Nitiss, J. L. (2014). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Journal of Biological Chemistry, 289(8), 5049–5057. [Link]

  • Neidle, S., Webster, G. D., Baguley, B. C., & Denny, W. A. (1986). Nucleic acid binding drugs--XIV. The crystal structure of 1-methyl amsacrine hydrochloride; relationships to DNA-binding ability and anti-tumour activity. Biochemical Pharmacology, 35(22), 3915–3921. [Link]

  • PubChem. (n.d.). Amsacrine. Retrieved January 17, 2026, from [Link]

  • Zwelling, L. A., Hinds, M., Chan, D., Mayes, J., Sie, K. L., Parker, E., Silberman, L., Radcliffe, A., Beran, M., & Blick, M. (1992). Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development. Cancer Research, 52(1), 209–217. [Link]

  • Baguley, B. C., Denny, W. A., Atwell, G. J., Finlay, G. J., Rewcastle, G. W., Twigden, S. J., & Wilson, W. R. (1984). Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide. Cancer Research, 44(8), 3245–3251. [Link]

  • Granzen, B., Graves, D. E., Baguley, B. C., Danks, M. K., & Beck, W. T. (1992). Structure-activity studies of amsacrine analogs in drug resistant human leukemia cell lines expressing either altered DNA topoisomerase II or P-glycoprotein. Oncology Research, 4(11-12), 489–496. [Link]

  • PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved January 17, 2026, from [Link]

  • Veeprho. (n.d.). Amsacrine Impurities and Related Compound. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Amsacrine. Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Lima, P. D., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(5), 1145-1153. [Link]

  • Wang, X. D., et al. (2002). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 11), o1233–o1234. [Link]

  • Li, T., et al. (2014). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 1-12. [Link]

  • ResearchGate. (2020). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Retrieved January 17, 2026, from [Link]

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Assessing the Selectivity of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective Cancer Therapeutics

The grand challenge in oncology drug development is the selective eradication of cancer cells while sparing their healthy counterparts. This selectivity minimizes the debilitating side effects that often accompany cancer treatments and improves the therapeutic window of a drug. N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a sulfonamide derivative that has been investigated for its potential antitumor properties.[1] This guide provides a comprehensive framework for assessing the cancer cell selectivity of this compound, offering detailed experimental protocols and a comparative analysis with other sulfonamide-based anticancer agents.

Profile of this compound

This compound is a methanesulfonamide derivative with a molecular formula of C₈H₁₃ClN₂O₃S.[2] Preliminary investigations suggest that its biological activity may stem from several mechanisms, including the induction of apoptosis in cancer cells.[1] It is hypothesized that the compound may function as a DNA intercalating agent and an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair.[1] The presence of a methoxy group is thought to be crucial for its enhanced anticancer activity compared to structurally related compounds.[1]

A Roadmap for Assessing Cancer Cell Selectivity: Experimental Protocols

To rigorously evaluate the cancer cell selectivity of this compound, a multi-pronged approach employing a panel of cancer and non-cancerous cell lines is essential.

I. Comparative Cytotoxicity Assessment: The MTT Assay

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the compound in a variety of cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells from a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous human cell line (e.g., MCF-10A [normal breast epithelium], IMR-90 [normal lung fibroblast]) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

CompoundCancer Cell Line 1 (IC50, µM)Cancer Cell Line 2 (IC50, µM)Non-cancerous Cell Line (IC50, µM)Selectivity Index (SI)
This compoundExperimental ValueExperimental ValueExperimental ValueIC50 (Non-cancerous) / IC50 (Cancerous)
Doxorubicin (Control)Experimental ValueExperimental ValueExperimental ValueIC50 (Non-cancerous) / IC50 (Cancerous)

A higher Selectivity Index (SI) indicates greater selectivity for cancer cells.

Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis cell_lines Cancer & Non-cancerous Cell Lines seeding Seed cells in 96-well plates cell_lines->seeding treatment Treat cells with compound seeding->treatment compound N-(4-amino-3-methoxyphenyl) methanesulfonamide HCl dilution Prepare serial dilutions compound->dilution dilution->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT reagent incubation->mtt solubilization Solubilize formazan mtt->solubilization readout Measure absorbance at 570 nm solubilization->readout calculation Calculate IC50 & Selectivity Index readout->calculation

Caption: Workflow for assessing cytotoxicity using the MTT assay.

II. Investigating the Mechanism of Action

Understanding the mechanism by which this compound induces cell death is crucial. Based on preliminary data, investigating apoptosis and topoisomerase II inhibition is a logical next step.

A. Apoptosis Assessment: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer and non-cancerous cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

B. Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of PI-stained cells can be performed.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Comparative Analysis with Other Sulfonamide-Based Anticancer Agents

The sulfonamide scaffold is present in a variety of anticancer agents with diverse mechanisms of action.[4][5][6][7] Comparing the potential mechanism of this compound with these established drugs can provide valuable context.

Potential Mechanisms of Action of Sulfonamide Anticancer Drugs

G cluster_0 Sulfonamide-Based Anticancer Agents cluster_1 Alternative Mechanisms of Other Sulfonamides node_A This compound Potential Mechanisms: Topoisomerase II Inhibition DNA Intercalation node_B Carbonic Anhydrase Inhibitors (e.g., Indisulam) node_C Tyrosine Kinase Inhibitors (e.g., Pazopanib) node_D Microtubule Assembly Inhibitors (e.g., E7070)

Caption: Potential mechanisms of action for sulfonamide-based anticancer agents.

Data Comparison Table:

Compound ClassExamplePrimary Mechanism of Action
Methanesulfonamide Derivative This compound (Putative) Topoisomerase II Inhibition, DNA Intercalation [1]
Carbonic Anhydrase InhibitorsIndisulamInhibition of carbonic anhydrase IX, leading to acidification of the tumor microenvironment.[6]
Tyrosine Kinase InhibitorsPazopanibInhibition of multiple tyrosine kinases involved in angiogenesis and tumor growth.
Microtubule Assembly InhibitorsE7070Disruption of microtubule dynamics, leading to cell cycle arrest in the G1 phase.[5][6]

Conclusion

This guide outlines a systematic approach to evaluating the cancer cell selectivity of this compound. By employing a combination of cytotoxicity and mechanistic assays, researchers can generate the critical data needed to determine the therapeutic potential of this compound. Comparative analysis with other sulfonamide-based drugs will further elucidate its novelty and potential advantages. The ultimate goal is to identify compounds with a high selectivity index, paving the way for the development of more effective and less toxic cancer therapies.

References

  • BenchChem. (2025). Comparative cytotoxicity analysis on cancerous versus non-cancerous cell lines. BenchChem.
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  • National Institutes of Health. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide.
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  • BLDpharm. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide. BLDpharm.
  • PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed.
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  • MDPI. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl (CAS No. 83209-83-0). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) selection, use, and disposal when working with this specific methanesulfonamide derivative. Our goal is to empower you with the knowledge to make informed safety decisions, grounded in the inherent chemical risks of the compound.

Understanding the Hazard: Why This PPE is Necessary

This compound is classified with specific hazard statements that form the logical basis for our PPE protocols. Understanding these is the critical first step.

According to aggregated GHS information, this compound is known to:

  • Cause skin irritation (H315) [1][2][3][4]

  • Cause serious eye irritation (H319) [1][2][3][4]

  • May cause respiratory irritation (H335) [1][2][4]

Some data also suggests it may be harmful if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.[5] These hazards dictate that our primary goal is to prevent contact with skin, eyes, and the respiratory system. The hydrochloride salt form indicates it is likely a solid, making dust inhalation a significant concern.[1][6]

Hazard StatementGHS ClassificationPotential ConsequencePrimary Exposure Route
H315Skin Irritation, Category 2Redness, inflammation, dermatitisDermal (Skin)
H319Serious Eye Irritation, Category 2ASevere pain, redness, blurred vision, potential for lasting damageOcular (Eyes)
H335Specific Target Organ Toxicity (Single Exposure), Category 3Coughing, shortness of breath, irritation of the nose and throatInhalation

The Core Ensemble: Your PPE for this compound

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities being handled. However, a baseline level of protection is always required.

Dermal Protection: Beyond the Lab Coat

Given the H315 classification (Causes skin irritation), robust skin protection is non-negotiable.

  • Laboratory Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemically resistant material, such as polyester or a cotton/poly blend, with a buttoned or snapped front and knit cuffs, is mandatory.

  • Gloves: Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or punctures before use.[1] For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. Use proper glove removal technique to avoid skin contact with the contaminated outer surface.[1]

  • Full-Body Protection: When handling large quantities or in situations with a high potential for dust or splash generation, a complete chemical-resistant suit should be worn.[1][7] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

Ocular Protection: An Impenetrable Barrier

The H319 warning (Causes serious eye irritation) necessitates stringent eye protection.[2][3]

  • Chemical Safety Goggles: Standard safety glasses are inadequate as they do not provide a seal around the eyes. Tightly fitting chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to protect against dust particles and splashes.[8]

  • Face Shield: When handling larger quantities, working with solutions that could splash, or when there is a significant risk of aerosol generation, a face shield must be worn in addition to chemical safety goggles.[7][9] The goggles provide the primary seal, while the face shield protects the entire face.

Respiratory Protection: Controlling the Unseen Hazard

As a solid, the primary respiratory risk from this compound is the inhalation of dust, underscored by the H335 classification (May cause respiratory irritation).[2]

  • Engineering Controls (First Line of Defense): Always handle the solid form of this chemical within a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[1][10]

  • Respiratory Masks: When engineering controls are not feasible or as an additional precaution when weighing larger quantities, a respirator is necessary. A NIOSH-approved N95 dust mask may be sufficient for low-level dust exposure.[6] For higher-risk scenarios, a full-face respirator with a particle filter may be required.[11]

Procedural Guidance: Safe Operations from Start to Finish

Correctly using PPE is as important as selecting it. The following workflows are designed to ensure procedural integrity.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_scale Scale of Operation cluster_ppe_solid PPE for Solids cluster_ppe_liquid PPE for Liquids start Assess Task: Handling this compound weighing Weighing Solid Compound? start->weighing liquid Working with Solution? start->liquid small_solid < 1 gram weighing->small_solid Yes large_solid > 1 gram weighing->large_solid Yes small_liquid < 100 mL liquid->small_liquid Yes large_liquid > 100 mL liquid->large_liquid Yes ppe_small_solid Required PPE: - Chemical Goggles - Nitrile Gloves - Chem-Resistant Lab Coat - Work in Fume Hood small_solid->ppe_small_solid ppe_large_solid Required PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Chem-Resistant Lab Coat - N95 Respirator (or higher) - Work in Fume Hood large_solid->ppe_large_solid ppe_small_liquid Required PPE: - Chemical Goggles - Nitrile Gloves - Chem-Resistant Lab Coat - Work in Fume Hood small_liquid->ppe_small_liquid ppe_large_liquid Required PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Chem-Resistant Lab Coat or Suit - Work in Fume Hood large_liquid->ppe_large_liquid

Caption: PPE selection workflow for handling the compound.

Step-by-Step Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Outer Garments: Put on the chemical-resistant lab coat or suit.

  • Respiratory Protection: If required, fit your respirator or mask. Perform a seal check.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Put on your gloves. If double-gloving, don the inner pair first, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence - The "Contaminated to Contaminated" Principle: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).

  • Outer Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off without touching your skin. Dispose of them immediately in the designated hazardous waste container.

  • Outer Garments: Remove the lab coat or suit by rolling it outwards, away from your body. Avoid shaking it. Place it in the designated container for laundry or disposal.

  • Face and Eye Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: Remove your respirator or mask.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside of the glove with your bare hands.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][2]

Spill and Disposal Management Plan

Safe disposal is a critical part of the chemical handling lifecycle.

Emergency Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Secure the Area: Prevent entry to the spill zone.

  • Don PPE: Before cleanup, don the highest level of recommended PPE, including respiratory protection, double gloves, and chemical goggles with a face shield.

  • Contain and Clean: For solid spills, carefully sweep up the material without creating dust and place it in a labeled, sealed container for hazardous waste.[1] For liquid spills, use an inert absorbent material (like vermiculite or sand), then collect it into a sealed hazardous waste container.[12]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous chemical waste.[13]

Chemical and Contaminated Waste Disposal
  • Segregation is Key: Never dispose of this compound down the drain.[1] It must be collected as hazardous waste. Keep amine and sulfonamide waste separate from other chemical waste streams like acids or oxidizers to prevent hazardous reactions.[14][15]

  • Waste Containers: Use only designated, compatible, and clearly labeled hazardous waste containers.[14][16] The label must include the full chemical name. Keep containers sealed when not in use and store them in a cool, well-ventilated area.[2][14]

  • Contaminated PPE: All disposable PPE used while handling this chemical (gloves, masks, suits) must be considered contaminated. Dispose of it in a sealed bag or container designated for solid hazardous waste.[13]

  • Professional Disposal: All generated waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[13][14]

By adhering to these scientifically-backed protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence in the laboratory.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet. [Link]

  • LookChem. This compound Safety Data Sheets(SDS). [Link]

  • Global Safety Management, Inc. (2015-03-20). Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. [Link]

  • Washington University in St. Louis. Chemical Waste Disposal Guidelines. [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]

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  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.